Product packaging for C646(Cat. No.:)

C646

Cat. No.: B8037948
M. Wt: 445.4 g/mol
InChI Key: HEKJYZZSCQBJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C646 is a useful research compound. Its molecular formula is C24H19N3O6 and its molecular weight is 445.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19N3O6 B8037948 C646

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKJYZZSCQBJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328968-36-1
Record name 4-[4-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328968-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

C646: A Technical Guide to its Mechanism of Action as a p300/CBP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C646 is a potent, cell-permeable, and reversible small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2] By competitively binding to the acetyl-CoA binding pocket of these enzymes, this compound effectively prevents the transfer of acetyl groups to histone and non-histone protein substrates.[2] This inhibition of acetylation leads to a cascade of downstream effects, including the modulation of gene expression, induction of cell cycle arrest, apoptosis, and autophagy.[1] this compound has become an invaluable chemical probe for elucidating the roles of p300/CBP in various biological processes and is being investigated for its therapeutic potential in diseases such as cancer.[1][3] This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.

Core Mechanism of Action: Inhibition of p300/CBP

This compound acts as a competitive inhibitor of the histone acetyltransferase p300, with a reported Ki of 400 nM in a cell-free assay.[1][4][5] It demonstrates selectivity for p300/CBP over other HATs such as PCAF, GCN5, and MOZ.[6] The primary molecular action of this compound is to block the acetylation of histone proteins, particularly at lysine residues on the N-terminal tails of histones H3 and H4.[1][5] This reduction in histone acetylation alters chromatin structure, leading to a more condensed state and subsequent repression of gene transcription.

The inhibition of p300/CBP by this compound has been shown to interfere with key signaling pathways implicated in cell growth and survival. Notably, it can disrupt the NF-κB and androgen receptor (AR) signaling pathways, contributing to its pro-apoptotic effects in cancer cells.[1][6]

Signaling Pathway Diagram

C646_Mechanism_of_Action cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects p300_CBP p300/CBP Histones Histones (H3, H4) p300_CBP->Histones Acetylation AcetylatedHistones Acetylated Histones p300_CBP->AcetylatedHistones AcetylCoA Acetyl-CoA AcetylCoA->p300_CBP Chromatin Open Chromatin AcetylatedHistones->Chromatin Promotes GeneExpression Gene Expression Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis Autophagy Autophagy GeneExpression->Autophagy This compound This compound This compound->p300_CBP Inhibits

Caption: this compound inhibits p300/CBP, preventing histone acetylation and subsequent gene expression.

Quantitative Data

The potency and selectivity of this compound have been characterized in various assays. The following table summarizes key quantitative data for this compound.

ParameterValueTargetAssay TypeReference
Ki 400 nMp300Cell-free[1][4][5]
IC50 1.6 µMp300[7]
IC50 26.09 µMMCF7 cells (antiproliferative)Cell-based[4]
Inhibition 86% at 10 µMp300In vitro[1][5]
Selectivity <10% inhibitionPCAF, GCN5, MOZ, and othersChemical screening[2]

Experimental Protocols

To investigate the mechanism of action of this compound, several key experiments are routinely performed. Detailed methodologies for these assays are provided below.

In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive)

This assay directly measures the enzymatic activity of p300/CBP and its inhibition by this compound.

Materials:

  • Recombinant p300 enzyme

  • Histone H4 peptide (substrate)

  • [¹⁴C]-Acetyl-CoA

  • This compound (or other inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Phosphocellulose filter paper

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, histone H4 peptide, and recombinant p300 enzyme.

  • Add this compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO).

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the reaction by adding [¹⁴C]-Acetyl-CoA.

  • Incubate the reaction for 15-30 minutes at 30°C.

  • Spot a portion of the reaction mixture onto phosphocellulose filter paper to capture the acetylated histone peptide.

  • Wash the filter paper extensively with wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [¹⁴C]-Acetyl-CoA.

  • Allow the filter paper to dry completely.

  • Place the filter paper in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the HAT activity.

  • Calculate the percent inhibition of p300 activity by this compound at each concentration and determine the IC50 value.

Western Blot for Histone Acetylation

This method is used to assess the effect of this compound on histone acetylation levels within cells.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 6-24 hours). Include a vehicle control.

  • Harvest cells and lyse them in lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against acetylated histones and total histones overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize the levels of acetylated histones to the levels of total histones.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the association of acetylated histones with specific genomic regions.

Materials:

  • Cell culture reagents

  • This compound

  • Formaldehyde (for cross-linking)

  • Glycine (for quenching)

  • ChIP lysis buffer

  • Sonicator

  • Antibodies for immunoprecipitation (e.g., anti-acetyl-Histone H3)

  • Protein A/G magnetic beads

  • ChIP wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents or library preparation kit for sequencing

Procedure:

  • Treat cells with this compound or vehicle.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells.

  • Sonciate the cell lysate to shear the chromatin into fragments of 200-1000 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Immunoprecipitate the chromatin by incubating with an antibody against the acetylated histone of interest overnight at 4°C.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads with a series of wash buffers to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by heating in the presence of high salt.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA.

  • Analyze the enrichment of specific DNA sequences by qPCR or on a genome-wide scale by ChIP-sequencing.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound.

C646_Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo In Cellulo Analysis HAT_Assay HAT Assay (p300 activity) C646_Treatment This compound Treatment (dose-response and time-course) CellCulture Cell Culture (e.g., cancer cell line) CellCulture->C646_Treatment WesternBlot Western Blot (Histone Acetylation) C646_Treatment->WesternBlot ChIP ChIP-qPCR/ChIP-seq (Locus-specific Acetylation) C646_Treatment->ChIP CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) C646_Treatment->CellViability ApoptosisAssay Apoptosis Assay (e.g., Annexin V staining) C646_Treatment->ApoptosisAssay GeneExpressionAnalysis Gene Expression Analysis (qPCR, RNA-seq) C646_Treatment->GeneExpressionAnalysis

Caption: A typical experimental workflow to characterize the effects of this compound.

Conclusion

This compound is a well-characterized and selective inhibitor of p300/CBP histone acetyltransferases. Its ability to modulate histone acetylation and consequently alter gene expression has made it a critical tool for studying the epigenetic regulation of cellular processes. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted effects of this compound in various biological contexts. A thorough understanding of its mechanism of action is paramount for its application as a chemical probe and for the potential development of novel therapeutics targeting the epigenome.

References

C646 p300 Inhibitor Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C646 is a widely utilized small molecule inhibitor of the histone acetyltransferase (HAT) p300.[1][2][3] Identified through virtual screening, it serves as a valuable chemical probe for elucidating the diverse biological roles of p300.[4][5] This competitive and reversible inhibitor targets the acetyl-CoA binding pocket of p300, thereby preventing the transfer of acetyl groups to histone and non-histone protein substrates.[3] This guide provides an in-depth technical overview of the selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and affected signaling pathways. It is intended for researchers and professionals in drug development who are leveraging this compound in their studies.

Mechanism of Action

This compound functions as a competitive inhibitor of the p300 HAT domain, with a reported inhibition constant (Ki) of 400 nM in cell-free assays.[1][2][3][6] It directly competes with the acetyl-CoA substrate for binding to the enzyme's active site. This mode of action prevents the p300/CBP-mediated acetylation of various protein targets, which in turn modulates gene expression and other cellular processes.

cluster_0 p300/CBP Catalytic Cycle cluster_1 Inhibition by this compound p300/CBP p300/CBP Acetylated Substrate Acetylated Substrate p300/CBP->Acetylated Substrate Acetylation CoA CoA p300/CBP->CoA Acetyl-CoA Acetyl-CoA Acetyl-CoA->p300/CBP Substrate (Histone/Protein) Substrate (Histone/Protein) Substrate (Histone/Protein)->p300/CBP This compound This compound This compound->Inhibition Competitive Inhibition cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus IKK IKK Stimulus->IKK activates IκB IκB IKK->IκB phosphorylates p65/p50 p65/p50 IκB->p65/p50 inhibits p300/CBP p300/CBP p65/p50->p300/CBP recruits Acetylated p65/p50 Acetylated p65/p50 p300/CBP->Acetylated p65/p50 acetylates Gene Transcription Gene Transcription Acetylated p65/p50->Gene Transcription promotes This compound This compound This compound->p300/CBP inhibits Cell Treatment 1. Cell Treatment with this compound Cell Lysis 2. Cell Lysis Cell Treatment->Cell Lysis Protein Quantification 3. Protein Quantification (BCA/Bradford) Cell Lysis->Protein Quantification SDS-PAGE 4. SDS-PAGE Gel Electrophoresis Protein Quantification->SDS-PAGE Protein Transfer 5. Transfer to Membrane (PVDF/Nitrocellulose) SDS-PAGE->Protein Transfer Blocking 6. Blocking (BSA/Milk) Protein Transfer->Blocking Primary Antibody 7. Primary Antibody Incubation (e.g., anti-AcH3) Blocking->Primary Antibody Secondary Antibody 8. HRP-conjugated Secondary Antibody Primary Antibody->Secondary Antibody Detection 9. Chemiluminescent Substrate & Imaging Secondary Antibody->Detection Analysis 10. Data Analysis Detection->Analysis

References

C646 as a Chemical Probe for p300/CBP Target Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of epigenetics and drug discovery, the selective modulation of protein function is paramount for elucidating biological pathways and validating novel therapeutic targets. The small molecule C646 has emerged as a critical tool for researchers, serving as a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and its close paralog, CREB-binding protein (CBP). These enzymes act as transcriptional co-activators, playing a crucial role in regulating gene expression through the acetylation of histone tails and other non-histone proteins. By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues, p300/CBP neutralizes the positive charge of histones, leading to a more relaxed chromatin structure (euchromatin) that is accessible to the transcriptional machinery.[1][2]

This compound provides a mechanism for the acute, reversible inhibition of p300/CBP HAT activity, enabling researchers to probe the functional consequences of this enzymatic action in a variety of cellular contexts. This technical guide offers an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed protocols for its use in target validation studies, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a cell-permeable, pyrazolone-containing compound that functions as a competitive inhibitor of the p300 HAT domain with respect to the acetyl-CoA substrate.[3] Its binding to the active site prevents the acetylation of key lysine residues on histone proteins (such as H3K18 and H3K27) and other transcriptional regulators.[4] The resulting hypoacetylation of these targets leads to chromatin condensation, transcriptional repression of specific genes, and subsequent modulation of cellular processes, including cell cycle progression, apoptosis, and inflammation.[4][5]

cluster_0 cluster_1 cluster_2 Acetyl-CoA Acetyl-CoA p300/CBP p300/CBP Acetyl-CoA->p300/CBP Binds Histones Histones Histones->p300/CBP Substrate Acetylated Histones Acetylated Histones p300/CBP->Acetylated Histones Acetylates Gene Transcription Gene Transcription Acetylated Histones->Gene Transcription This compound This compound This compound->p300/CBP Inhibits

Caption: Mechanism of p300/CBP inhibition by this compound.

Quantitative Data and Specificity

The efficacy of a chemical probe is defined by its potency and selectivity. This compound exhibits potent inhibition of p300 while showing significantly less activity against other histone acetyltransferases, making it a valuable tool for specifically studying p300/CBP functions.[6][7] However, it is critical to consider its dose-dependent off-target effects. Studies have shown that at concentrations of 7µM and higher, this compound can also inhibit histone deacetylases (HDACs), which could produce confounding results.[5]

Table 1: Inhibitory Potency of this compound

Target Parameter Value Reference
p300 Ki 400 nM [3][6][8]
p300 IC50 1.6 µM [3][8]
p300 Mutant (T1411A) IC50 3.4 µM [3][8]
p300 Mutant (R1410A) IC50 2.5 µM [3][8]
p300 Mutant (W1466F) IC50 5 µM [3][8]

| p300 Mutant (Y1467F) | IC50 | 7 µM |[3][8] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type Parameter Value Reference
T47D Breast Cancer IC50 (6 days) 7.8 µM [9]
MCF7 Breast Cancer IC50 (6 days) 26.09 µM [9]
MIAPaCa2 Pancreatic Cancer Effective Conc. 20-30 µM [4]
PSN1 Pancreatic Cancer Effective Conc. 20-30 µM [4]

| Panc1 | Pancreatic Cancer | Effective Conc. | 40 µM |[4] |

Experimental Protocols for Target Validation

Target validation is the process of demonstrating that modulating a specific molecular target provides a therapeutic benefit.[10] this compound is instrumental in the chemical validation of p300/CBP, linking its inhibition to measurable cellular phenotypes.[11] Below are key protocols for assessing the effects of this compound.

cluster_outputs Phenotypic & Mechanistic Readouts A Cell Culture (e.g., Cancer Cell Line) B Treatment with this compound (Dose-response and time-course) A->B C Harvest Cells / Lysate Preparation B->C D Western Blot (e.g., for p-H3, H3K27ac) C->D E Cell Viability Assay (MTT, SRB, etc.) C->E F Flow Cytometry (Cell Cycle, Apoptosis) C->F G Gene Expression Analysis (qPCR, RNA-seq) C->G

Caption: General workflow for a this compound target validation study.

1. Cell Treatment and Viability Assay

This protocol determines the effect of this compound on cell proliferation.

  • Materials: this compound powder, DMSO, appropriate cell culture medium, 96-well plates, Sulforhodamine B (SRB) or MTT reagent, plate reader.

  • Methodology:

    • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in sterile DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.[3]

    • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the existing medium with the this compound-containing medium. Include a DMSO-only vehicle control.

    • Incubation: Incubate the cells for the desired time period (e.g., 48, 72, or 96 hours).

    • Viability Assessment (SRB Assay):

      • Fix the cells with 10% trichloroacetic acid (TCA).

      • Stain with 0.4% SRB solution.

      • Wash with 1% acetic acid to remove unbound dye.

      • Solubilize the bound dye with 10 mM Tris base solution.

    • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader. Calculate the IC50 value by plotting cell viability against the log of this compound concentration.

2. Western Blotting for Histone Acetylation

This protocol assesses the direct impact of this compound on the acetylation of its histone substrates.

  • Materials: this compound, cell culture reagents, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), BCA protein assay kit, SDS-PAGE gels, transfer apparatus, primary antibodies (e.g., anti-H3K27ac, anti-H3K18Ac, anti-Total Histone H3), HRP-conjugated secondary antibodies, ECL substrate.

  • Methodology:

    • Treatment and Lysis: Treat cells grown in 6-well plates with this compound (e.g., 20-30 µM) for a specified time (e.g., 24-48 hours).[4] Wash with cold PBS and lyse the cells on ice.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with the primary antibody overnight at 4°C. Use an antibody for a total histone (e.g., H3) as a loading control.

    • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system. A reduction in the H3K27ac signal relative to the total H3 signal indicates successful target engagement by this compound.

3. Cell Cycle Analysis by Flow Cytometry

This protocol evaluates the effect of this compound on cell cycle progression.

  • Materials: this compound, cell culture reagents, PBS, 70% ethanol (ice-cold), Propidium Iodide (PI) staining solution with RNase A.

  • Methodology:

    • Cell Treatment: Treat cells with this compound (e.g., 30 µM for pancreatic cancer cells) for 48 hours.[4]

    • Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.

    • Data Acquisition: Analyze the samples using a flow cytometer. The PI signal intensity corresponds to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. Studies have shown this compound induces G2/M arrest in pancreatic cancer cells.[4]

Summary of this compound-Mediated Cellular Outcomes

The inhibition of p300/CBP by this compound has been shown to produce significant anti-tumor and anti-inflammatory effects, validating these HATs as therapeutic targets.

  • Oncology: In various cancer models, this compound treatment leads to a dose-dependent reduction in cell proliferation.[9] Mechanistically, this is often associated with the induction of cell cycle arrest, particularly at the G2/M checkpoint, and the activation of apoptotic pathways.[4] For instance, in pancreatic cancer cells, this compound effectively inhibits histone H3 acetylation, reduces clonogenic growth, and increases the proportion of apoptotic cells.[4]

  • Inflammation: this compound has been demonstrated to reduce the expression of pro-inflammatory genes and inhibit NF-κB activity in murine macrophages, suggesting a role for p300/CBP in inflammatory signaling pathways.[5]

cluster_outcomes Cellular Phenotypes A This compound B Inhibition of p300/CBP HAT Activity A->B C Reduced Histone Acetylation (e.g., H3K27ac) B->C D Altered Gene Expression (e.g., Repression of Oncogenes) C->D E G2/M Cell Cycle Arrest D->E F Induction of Apoptosis D->F H Reduced Inflammation D->H G Decreased Proliferation E->G F->G

Caption: Logical flow from this compound action to cellular outcomes.

This compound is an indispensable chemical probe for the target validation of the p300/CBP histone acetyltransferases. Its ability to competitively inhibit HAT activity allows for the precise investigation of the downstream biological consequences, firmly linking p300/CBP to cancer cell survival, proliferation, and inflammatory responses. While a powerful tool, researchers must remain cognizant of its potential for off-target HDAC inhibition at higher concentrations and design experiments accordingly. The continued use of this compound and the development of next-generation inhibitors will undoubtedly continue to illuminate the complex biology of acetylation and solidify the therapeutic potential of targeting p300/CBP.

References

C646: A Technical Guide to its Effects on Histone Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C646 is a potent, cell-permeable, and selective small molecule inhibitor of the p300/CBP family of histone acetyltransferases (HATs).[1][2] It acts as a competitive inhibitor with respect to acetyl-CoA, effectively blocking the transfer of acetyl groups to histone and non-histone protein substrates.[3] This inhibition of p300/CBP HAT activity leads to a global reduction in histone acetylation, consequently altering chromatin structure and gene expression.[4] Due to its critical role in regulating transcription, this compound has emerged as a valuable chemical probe for studying the biological functions of p300/CBP and as a potential therapeutic agent in various diseases, particularly cancer.[1][4] This in-depth technical guide provides a comprehensive overview of the effects of this compound on histone acetylation, including quantitative data on its inhibitory activity, detailed experimental protocols, and its impact on key signaling pathways.

Quantitative Data

Inhibitory Activity of this compound

This compound exhibits high selectivity for p300/CBP over other HATs. The following table summarizes its inhibitory potency.

Target EnzymeInhibition Constant (Ki)IC50Notes
p300400 nM[1][4]1.6 µM[5]Competitive inhibitor with respect to acetyl-CoA.
PCAF> 8-fold selectivity vs. p300-Significantly less potent against other HATs.[1]
GCN5> 8-fold selectivity vs. p300-Significantly less potent against other HATs.[1]
MOZ> 8-fold selectivity vs. p300-Significantly less potent against other HATs.[1]
HDAC1-No InhibitionExhibits off-target effects at higher concentrations.[2]
HDAC2-15 ± 1 µMExhibits off-target effects at higher concentrations.[2]
HDAC3-25 ± 5 µMExhibits off-target effects at higher concentrations.[2]
HDAC6-7.0 ± 1.0 µMExhibits off-target effects at higher concentrations.[2]
HDAC8-11 ± 1 µMExhibits off-target effects at higher concentrations.[2]
Effects of this compound on Histone Acetylation

Treatment of cells with this compound leads to a dose-dependent decrease in the acetylation of specific lysine residues on histone tails.

Histone ModificationCell LineThis compound ConcentrationEffectReference
Global Histone H3 AcetylationVarious Cancer Cell Lines10-25 µMReduced[4]
Global Histone H4 AcetylationVarious Cancer Cell Lines25 µMReduced[4]
H3K9 AcetylationGoat Adipose-Derived Stem CellsNot specifiedIncreased (counterintuitive, likely due to off-target HDAC inhibition)[3][6]
H3K18 AcetylationRAW264.7 Macrophages30 µMIncreased (counterintuitive, likely due to off-target HDAC inhibition)[2]
H3K23 AcetylationRAW264.7 Macrophages30 µMIncreased (counterintuitive, likely due to off-target HDAC inhibition)[2]

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radioactive Filter Binding Assay)

This protocol is adapted from standard radioactive HAT assay methodologies.

Materials:

  • Recombinant p300 enzyme

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-CoA

  • This compound inhibitor

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 1 mM PMSF

  • Stop Solution: 7.5 M Guanidine Hydrochloride, 100 mM Tris-HCl (pH 7.5)

  • P81 phosphocellulose filter paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, histone peptide substrate, and recombinant p300 enzyme.

  • Add this compound at various concentrations to the reaction mixture. Use DMSO as a vehicle control.

  • Initiate the reaction by adding [³H]-Acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Spot the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter paper three times with 50 mM sodium bicarbonate (pH 9.0) to remove unincorporated [³H]-Acetyl-CoA.

  • Wash the filter paper once with acetone and let it air dry.

  • Place the filter paper in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter. The amount of incorporated [³H]-acetyl is proportional to the HAT activity.

Western Blot Analysis of Histone Acetylation

This protocol outlines the steps for histone extraction and subsequent western blot analysis to assess changes in histone acetylation.

A. Histone Extraction (Acid Extraction Method):

Materials:

  • Cell culture treated with this compound or vehicle control

  • Phosphate-buffered saline (PBS)

  • Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN₃

  • 0.2 N Hydrochloric Acid (HCl)

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Harvest cells by centrifugation and wash the pellet with ice-cold PBS.

  • Resuspend the cell pellet in TEB and incubate on ice for 10 minutes with gentle mixing to lyse the cells.

  • Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.

  • Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl.

  • Incubate overnight at 4°C with rotation to extract histones.

  • Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the debris.

  • Transfer the supernatant containing the histones to a new tube and neutralize the acid by adding the neutralization buffer.

  • Determine the protein concentration using a Bradford or BCA assay.

B. Western Blotting:

Materials:

  • Extracted histone samples

  • SDS-PAGE gels (15% or 4-20% gradient)

  • PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins)

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the histone proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Signaling Pathways and Experimental Workflows

This compound Inhibition of the NF-κB Signaling Pathway

p300/CBP acts as a critical coactivator for the NF-κB transcription factor, p65 (RelA). Acetylation of p65 by p300/CBP is essential for its full transcriptional activity. This compound, by inhibiting p300/CBP, prevents p65 acetylation and thereby suppresses the expression of NF-κB target genes involved in inflammation and cell survival.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates p65_p50 p65/p50 IkB->p65_p50 releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates p300_CBP_cyto p300/CBP C646_cyto This compound C646_nuc This compound C646_cyto->C646_nuc p65_p50_Ac Acetylated p65/p50 p300_CBP_nuc p300/CBP Ac Ac p300_CBP_nuc->Ac provides Ac->p65_p50_nuc acetylates DNA DNA (κB site) p65_p50_Ac->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression activates C646_nuc->p300_CBP_nuc inhibits

Caption: this compound inhibits NF-κB signaling by blocking p300/CBP-mediated acetylation of p65.

This compound Inhibition of the Androgen Receptor (AR) Signaling Pathway

The androgen receptor (AR) is a key driver of prostate cancer progression. Its transcriptional activity is enhanced by the coactivator function of p300/CBP, which involves the acetylation of the AR protein. This compound can disrupt this process, leading to decreased AR-mediated gene expression and reduced prostate cancer cell proliferation.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_cyto Androgen Receptor (AR) Androgen->AR_cyto HSP HSP AR_cyto->HSP dissociates from AR_nuc AR AR_cyto->AR_nuc translocates AR_dimer AR Dimer AR_nuc->AR_dimer dimerizes ARE Androgen Response Element (ARE) AR_dimer->ARE binds p300_CBP p300/CBP Ac Ac p300_CBP->Ac provides Ac->AR_dimer acetylates AR_Ac Acetylated AR Gene_Expression Target Gene Expression AR_Ac->Gene_Expression activates ARE->p300_CBP recruits This compound This compound This compound->p300_CBP inhibits

Caption: this compound disrupts Androgen Receptor signaling by inhibiting p300/CBP-mediated acetylation.

General Experimental Workflow for Studying this compound Effects

The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.

G Cell_Culture Cell Culture (e.g., Cancer Cell Line) C646_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->C646_Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) C646_Treatment->Cell_Viability HAT_Assay In Vitro HAT Assay C646_Treatment->HAT_Assay Western_Blot Western Blot (Histone Acetylation, Protein Expression) C646_Treatment->Western_Blot Gene_Expression Gene Expression Analysis (RT-qPCR, Microarray, RNA-seq) C646_Treatment->Gene_Expression Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis HAT_Assay->Data_Analysis Western_Blot->Data_Analysis Gene_Expression->Data_Analysis

Caption: A typical experimental workflow for characterizing the effects of this compound on cultured cells.

Conclusion

This compound is a cornerstone tool for elucidating the roles of p300/CBP in health and disease. Its ability to selectively inhibit this family of HATs provides a powerful means to dissect the intricate mechanisms of epigenetic regulation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further understanding and harnessing the therapeutic potential of p300/CBP inhibition. As research progresses, a deeper understanding of the nuanced effects of this compound on histone acetylation and gene expression will undoubtedly pave the way for novel therapeutic strategies targeting a wide array of pathological conditions.

References

C646: A Technical Guide to its Role in Gene Transcription

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. By competitively inhibiting the acetyl-CoA binding site of p300/CBP, this compound effectively reduces histone acetylation, leading to chromatin condensation and transcriptional repression of target genes. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on gene transcription, and its role in key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Introduction

The reversible acetylation of lysine residues on histone tails is a fundamental epigenetic mechanism governing gene expression.[1][2] This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and the negatively charged DNA backbone.[1] This leads to a more relaxed chromatin structure, known as euchromatin, which is permissive for transcription factor binding and gene activation.[2] The enzymes responsible for this process are histone acetyltransferases (HATs), while histone deacetylases (HDACs) catalyze the reverse reaction.[2]

The homologous proteins p300 (also known as EP300) and CREB-binding protein (CBP) are crucial HATs that function as transcriptional co-activators for a vast number of transcription factors. They are involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity has been implicated in various diseases, including cancer.[3]

This compound was identified through a structure-based in silico screen as a competitive inhibitor of the p300/CBP HAT domain.[4] It has since become a widely used chemical probe to investigate the biological functions of p300/CBP and to explore their potential as therapeutic targets.

Mechanism of Action

This compound acts as a competitive inhibitor with respect to acetyl-CoA for the p300/CBP active site.[4] It specifically targets the HAT domain of these enzymes, with a significantly lower affinity for other HATs, demonstrating its selectivity.[5] The inhibition of p300/CBP by this compound leads to a global decrease in histone H3 and H4 acetylation levels.[6] This results in a more condensed chromatin state (heterochromatin), which restricts the access of transcription factors and the transcriptional machinery to DNA, ultimately leading to the repression of gene expression.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a reference for its potency and selectivity.

Table 1: Inhibitory Activity of this compound

ParameterTargetValueReference
Kip300400 nM[5][7][8][9]
IC50p3001.6 µM[8]

Table 2: Selectivity of this compound against other Histone Acetyltransferases

HAT EnzymeInhibition at 10 µM this compoundReference
PCAF<10%[5][6]
GCN5<10%[5][6]
Rtt109<10%[5][6]
Sas<10%[5][6]
MOZ<10%[5][6]
Serotonin N-acetyltransferase<10%[6]

Table 3: Cellular Activity of this compound

Cell LineAssayConcentrationEffectReference
MCF7Antiproliferative activityIC50: 26.09 µMInhibition of cell proliferation[7]
C3H 10T1/2 mouse fibroblastsHistone Acetylation25 µMInhibition of basal and TSA-inducible acetylation of histones H3 and H4[6]
Human melanoma and non-small-cell-lung (NSCL) cancer cell linesCell Growth10 µMInhibition of cell growth[6]
RAW264.7 murine macrophagesPro-inflammatory gene expression1-30 µMReduction of pro-inflammatory gene expression[10]

Signaling Pathways Modulated by this compound

This compound has been shown to impact several critical signaling pathways through its inhibition of p300/CBP.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[3] The transcriptional activity of the p65 subunit of NF-κB is enhanced by p300/CBP-mediated acetylation.[10] By inhibiting p300/CBP, this compound can reduce the acetylation of p65, thereby suppressing the expression of pro-inflammatory genes.[8][10]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB (p50/p65) NF-kB (p50/p65) IkB->NF-kB (p50/p65) releases NF-kB (p50/p65)_nuc NF-kB (p50/p65) NF-kB (p50/p65)->NF-kB (p50/p65)_nuc translocates to p300/CBP_cyto p300/CBP C646_cyto This compound C646_nuc This compound C646_cyto->C646_nuc Gene_Transcription Pro-inflammatory Gene Transcription NF-kB (p50/p65)_nuc->Gene_Transcription activates p300/CBP_nuc p300/CBP p300/CBP_nuc->NF-kB (p50/p65)_nuc co-activates (acetylation) Histones Histones p300/CBP_nuc->Histones acetylates Acetyl-CoA Acetyl-CoA Acetyl-CoA->p300/CBP_nuc donates acetyl group Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylated_Histones->Gene_Transcription promotes C646_nuc->p300/CBP_nuc inhibits

NF-κB signaling pathway and this compound inhibition.
p53 Signaling Pathway

The tumor suppressor protein p53 is a critical transcription factor that regulates cell cycle arrest, apoptosis, and DNA repair. The acetylation of p53 by p300/CBP is essential for its stability and transcriptional activity.[11][12] this compound can inhibit p300/CBP-mediated p53 acetylation, thereby attenuating its tumor-suppressive functions.[7]

p53_Pathway cluster_stress Cellular Stress cluster_nucleus Nucleus DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 stabilizes Acetylated_p53 Acetylated p53 p53->Acetylated_p53 Target_Genes p53 Target Genes (e.g., p21, BAX) p53->Target_Genes activates transcription of p300/CBP p300/CBP p300/CBP->p53 acetylates Acetyl-CoA Acetyl-CoA Acetyl-CoA->p300/CBP donates acetyl group Acetylated_p53->Target_Genes enhances transcription of Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis This compound This compound This compound->p300/CBP inhibits Cell_Treatment_Workflow Start Start Cell_Seeding Seed cells in appropriate culture vessel Start->Cell_Seeding Adherence Allow cells to adhere and grow (typically 24 hours) Cell_Seeding->Adherence C646_Preparation Prepare this compound stock solution (e.g., in DMSO) Adherence->C646_Preparation Treatment Treat cells with desired concentrations of this compound (include vehicle control) Adherence->Treatment C646_Preparation->Treatment Incubation Incubate for the desired time period Treatment->Incubation Harvesting Harvest cells for downstream analysis Incubation->Harvesting Analysis Perform downstream analysis (e.g., Western blot, RT-qPCR, etc.) Harvesting->Analysis End End Analysis->End

References

C646 and the CBP/p300 Coactivator Family: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of epigenetic drug discovery is continually evolving, with a significant focus on targeting the enzymes that modulate chromatin structure and gene expression. Among these, the paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 have emerged as critical targets in oncology and other therapeutic areas. These multifunctional coactivators are integral to a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Their dysregulation is frequently implicated in the pathogenesis of various cancers. C646, a potent and selective small-molecule inhibitor of the CBP/p300 HAT domain, has become an invaluable chemical probe for elucidating the biological functions of these coactivators and serves as a foundational scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound and the CBP/p300 coactivator family, including their biochemical and cellular functions, their roles in key signaling pathways, and their therapeutic potential. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area.

The CBP/p300 Coactivator Family: Structure and Function

The CBP/p300 family of proteins are highly conserved transcriptional coactivators that play a central role in regulating gene expression.[1][2] They do not bind to DNA directly but are recruited to gene promoters and enhancers by interacting with a multitude of transcription factors.[1] Their primary functions in transcriptional activation are twofold:

  • Histone Acetyltransferase (HAT) Activity: CBP/p300 possess intrinsic HAT activity, catalyzing the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails.[2] This acetylation neutralizes the positive charge of the lysine residues, weakening their interaction with the negatively charged DNA backbone and leading to a more relaxed chromatin structure. This "open" chromatin conformation allows for greater accessibility of the transcriptional machinery to the DNA template, thereby promoting gene expression.[2]

  • Scaffolding Function: CBP/p300 act as molecular scaffolds, facilitating the assembly of the pre-initiation complex at gene promoters.[3] They possess multiple protein-protein interaction domains that enable them to recruit various components of the basal transcriptional machinery, including RNA polymerase II, as well as other chromatin-modifying enzymes.[3][4]

Dysregulation of CBP/p300 function through mutation, translocation, or altered expression levels has been linked to various diseases, most notably cancer.[2] Their broad involvement in cellular signaling pathways makes them attractive targets for therapeutic intervention.

This compound: A Selective Inhibitor of CBP/p300 HAT Activity

This compound is a cell-permeable small molecule that acts as a competitive inhibitor of the CBP/p300 HAT domain with respect to acetyl-CoA.[5] It has become a widely used tool to probe the functional roles of CBP/p300 in various biological processes and to validate them as therapeutic targets.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound's inhibitory activity and selectivity.

Parameter Value Target Assay Type Reference
Ki 400 nMp300Cell-free[5]
IC50 0.32 µMp300In vitro HAT assay[6]

Table 1: Inhibitory Potency of this compound against p300

Enzyme % Inhibition at 10 µM this compound Reference
p30086%[5]
PCAF<10%[6]
GCN5<10%[6]
MOZ<10%[6]
KAT8No inhibition[6]

Table 2: Selectivity Profile of this compound against other Histone Acetyltransferases

Key Signaling Pathways Modulated by CBP/p300 and this compound

CBP/p300 are central nodes in numerous signaling pathways that control cell fate. Their inhibition by this compound can therefore have profound effects on cellular function. Two of the most well-characterized pathways are the NF-κB and TGF-β signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The transcriptional activity of the NF-κB subunit RelA (p65) is enhanced by CBP/p300-mediated acetylation at specific lysine residues.[7][8] This acetylation promotes the recruitment of the transcriptional machinery and enhances the expression of NF-κB target genes. This compound, by inhibiting CBP/p300 HAT activity, can suppress NF-κB-dependent gene expression, which is a key mechanism of its anti-inflammatory and anti-cancer effects.[6]

NF_kappaB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates p50_p65_IkB p50/p65/IκB (Inactive Complex) p50_p65 p50/p65 (Active Dimer) p50_p65_IkB->p50_p65 IκB Degradation p50_p65_n p50/p65 p50_p65->p50_p65_n Nuclear Translocation Stimuli Pro-inflammatory Stimuli Stimuli->IKK Activates CBP_p300 CBP/p300 p50_p65_n->CBP_p300 Recruits Acetylation Acetylation of p65 p50_p65_n->Acetylation DNA DNA (κB site) p50_p65_n->DNA CBP_p300->Acetylation Catalyzes This compound This compound This compound->CBP_p300 Inhibits Transcription Gene Transcription (Inflammation, Survival) Acetylation->Transcription Promotes

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production.[9] Upon ligand binding, TGF-β receptors phosphorylate and activate Smad transcription factors.[10][11] Activated Smads then translocate to the nucleus, where they associate with other transcription factors and recruit coactivators, including CBP/p300, to regulate the expression of target genes.[11] this compound can modulate TGF-β signaling by preventing CBP/p300-mediated histone acetylation at the promoters of TGF-β-responsive genes.

TGF_beta_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binds R_SMAD R-SMAD TGFbR->R_SMAD Phosphorylates Co_SMAD Co-SMAD (SMAD4) R_SMAD->Co_SMAD Binds SMAD_complex SMAD Complex SMAD_complex_n SMAD Complex SMAD_complex->SMAD_complex_n Nuclear Translocation CBP_p300_tgf CBP/p300 SMAD_complex_n->CBP_p300_tgf Recruits DNA_tgf DNA (SBE) SMAD_complex_n->DNA_tgf Histone_Ac Histone Acetylation CBP_p300_tgf->Histone_Ac Catalyzes C646_tgf This compound C646_tgf->CBP_p300_tgf Inhibits Transcription_tgf Gene Transcription (Cell Cycle Arrest, ECM Production) Histone_Ac->Transcription_tgf Promotes

Caption: TGF-β signaling pathway and the modulatory effect of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study this compound and the CBP/p300 coactivator family.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol describes a fluorescence-based assay to measure the in vitro HAT activity of p300 and its inhibition by this compound.

Materials:

  • Recombinant human p300 (catalytic domain)

  • Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA)

  • Acetyl-CoA

  • This compound

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Fluorescent developer reagent that reacts with the free thiol group of Coenzyme A (CoA)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare Reagents:

    • Dilute recombinant p300 to the desired concentration in HAT assay buffer.

    • Prepare a stock solution of the Histone H3 peptide in water.

    • Prepare a stock solution of Acetyl-CoA in water.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • HAT assay buffer

      • Histone H3 peptide solution

      • This compound or DMSO (vehicle control)

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction:

    • Add Acetyl-CoA to each well to start the reaction.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction and Develop Signal:

    • Add the fluorescent developer reagent to each well. This reagent will react with the CoA produced during the HAT reaction to generate a fluorescent signal.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Measure Fluorescence:

    • Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen developer reagent.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme or substrate).

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.

HAT_Assay_Workflow start Start reagent_prep Prepare Reagents (p300, Histone H3, Acetyl-CoA, this compound) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Buffer, Histone H3, this compound/DMSO) reagent_prep->assay_setup incubation1 Incubate (10 min, RT) assay_setup->incubation1 reaction_init Initiate Reaction (Add Acetyl-CoA) incubation1->reaction_init incubation2 Incubate (30-60 min, 37°C) reaction_init->incubation2 develop_signal Add Fluorescent Developer incubation2->develop_signal incubation3 Incubate (15 min, RT, dark) develop_signal->incubation3 read_plate Measure Fluorescence incubation3->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro HAT assay.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the general steps for performing a ChIP assay to investigate the association of CBP/p300 with specific genomic regions.

Materials:

  • Cells of interest

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator or micrococcal nuclease

  • Anti-CBP or anti-p300 antibody (ChIP-grade)

  • Normal IgG (negative control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • qPCR primers for target and control genomic regions

Procedure:

  • Cross-linking:

    • Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells to release the nuclei.

    • Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with either the anti-CBP/p300 antibody or a normal IgG control.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking:

    • Elute the protein-DNA complexes from the beads.

    • Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.

  • DNA Purification:

    • Treat the samples with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • Analysis:

    • Quantify the enrichment of specific DNA sequences in the immunoprecipitated samples relative to the input and IgG controls using quantitative PCR (qPCR).

ChIP_Assay_Workflow start_chip Start crosslink Cross-link Cells (Formaldehyde) start_chip->crosslink lysis Cell and Nuclear Lysis crosslink->lysis shearing Chromatin Shearing (Sonication/Enzymatic) lysis->shearing ip Immunoprecipitation (Anti-CBP/p300 or IgG) shearing->ip washes Wash Beads ip->washes elution Elution and Reverse Cross-linking washes->elution purification DNA Purification elution->purification analysis qPCR Analysis purification->analysis end_chip End analysis->end_chip

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Therapeutic Landscape and Future Directions

The critical roles of CBP/p300 in cancer have spurred the development of inhibitors targeting their HAT activity or bromodomains. While this compound has been instrumental as a research tool, its drug-like properties are suboptimal for clinical development.

Several second-generation CBP/p300 inhibitors have entered clinical trials, demonstrating the therapeutic potential of targeting this coactivator family. For instance, CCS1477 is a potent and selective inhibitor of the CBP/p300 bromodomains that has shown promise in preclinical models of prostate cancer and is currently in clinical trials.[1] Another compound, FT-7051 (pocenbrodib), is also being evaluated in clinical trials for metastatic castration-resistant prostate cancer.[4][12]

More recently, the development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of CBP and p300 represents a novel and exciting therapeutic strategy.[13][14][15] These degraders offer the potential for a more profound and sustained inhibition of CBP/p300 function compared to small-molecule inhibitors. Several selective CBP or p300 degraders are in preclinical development and have shown promising anti-tumor activity in various cancer models.[13][14][16]

The future of CBP/p300-targeted therapies will likely involve the development of more selective inhibitors and degraders to minimize off-target effects and the exploration of combination therapies with other anti-cancer agents to overcome resistance mechanisms. The continued use of well-characterized chemical probes like this compound will be essential for dissecting the complex biology of the CBP/p300 coactivator family and for identifying novel therapeutic opportunities.

References

The Discovery and Development of C646: A Technical Guide to a Selective p300/CBP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C646, a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). This compound has emerged as a valuable chemical probe for elucidating the multifaceted roles of p300/CBP in gene regulation, cellular signaling, and disease pathogenesis. This document details the discovery, mechanism of action, quantitative activity, and key experimental protocols associated with this compound, serving as a comprehensive resource for researchers in the field of epigenetics and drug discovery.

Discovery of this compound

This compound was identified through a structure-based in silico screening approach, a testament to the power of computational methods in modern drug discovery. This virtual screening aimed to identify small molecules that could competitively bind to the acetyl-CoA binding pocket of the p300 HAT domain. The pyrazolone-containing scaffold of this compound emerged from this screening as a promising candidate for potent and selective inhibition of p300/CBP.

Mechanism of Action

This compound functions as a competitive inhibitor of the histone acetyltransferase activity of p300 and CBP. It specifically competes with the cofactor acetyl-CoA for binding to the Lys-CoA binding pocket within the catalytic domain of these enzymes. By occupying this site, this compound prevents the transfer of acetyl groups from acetyl-CoA to histone and non-histone protein substrates. This inhibition of acetylation is reversible. The selectivity of this compound for p300/CBP over other HATs, such as PCAF, GCN5, and others, makes it a valuable tool for dissecting the specific functions of the p300/CBP paralogs.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound, providing a clear overview of its potency and activity in various assays.

ParameterValueTarget/SystemAssay Type
Ki 400 nMp300Cell-free HAT assay
IC50 1.6 µMp300Cell-free HAT assay
Inhibition 86% at 10 µMp300In vitro HAT assay

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are protocols for assays central to the characterization of this compound's activity.

Radioactive Histone Acetyltransferase (HAT) Assay

This cell-free assay is a primary method for determining the direct inhibitory activity of compounds against p300/CBP.

Materials:

  • Recombinant p300 HAT domain

  • Histone H4 peptide (e.g., H4-15)

  • [14C]-acetyl-CoA

  • Unlabeled acetyl-CoA

  • Assay Buffer: 20 mM HEPES (pH 7.9), 5 mM DTT, 80 µM EDTA, 40 µg/ml BSA

  • This compound or other test compounds dissolved in DMSO

  • 14% SDS (w/v) solution

  • SDS-PAGE apparatus and reagents

  • PhosphorImager system

Protocol:

  • Prepare reaction mixtures in a final volume of 50 µL containing assay buffer, 5 nM recombinant p300, and 100 µM H4-15 peptide.

  • Add this compound over a range of concentrations. Ensure the final DMSO concentration is kept constant (e.g., <5%) across all reactions.

  • Incubate the reactions at 30°C for 10 minutes.

  • Initiate the acetylation reaction by adding a 1:1 mixture of 12C-acetyl-CoA and 14C-acetyl-CoA to a final concentration of 20 µM.

  • Allow the reaction to proceed for 10 minutes at 30°C.

  • Quench the reaction by adding 14% SDS (w/v).

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a PhosphorImager plate.

  • Quantify the production of acetylated H4-15 peptide to determine the IC50 values for the inhibitor.[2][3]

Cellular Histone Acetylation Assay (Western Blot)

This cell-based assay is used to assess the ability of this compound to inhibit histone acetylation within a cellular context.

Materials:

  • Cell line of interest (e.g., C3H10T1/2 mouse fibroblasts)

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • Trichostatin A (TSA) - as a positive control for hyperacetylation

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE apparatus and reagents

  • Nitrocellulose or PVDF membranes

  • Primary antibodies against specific histone acetylation marks (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (e.g., anti-H3, anti-H4)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate cells and allow them to adhere and grow to the desired confluency.

  • Treat the cells with various concentrations of this compound (e.g., 25 µM) for a specified period (e.g., 18-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., TSA).

  • Harvest the cells and lyse them using an appropriate lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane and separate them by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the acetylated histone mark and total histone overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative levels of histone acetylation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound and the experimental approaches to study them is essential for a clear understanding.

G NF-κB Signaling Pathway and this compound Inhibition cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNF LPS / TNFα IKK IKK Complex LPS_TNF->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65_p50_IkB p65/p50-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates p65_p50_IkB->NFkB IkBα degradation releases NF-κB p300_CBP_cyto p300/CBP p300_CBP_nuc p300/CBP p300_CBP_cyto->p300_CBP_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Binds to DNA Histones Histones p300_CBP_nuc->Histones Acetylation p300_CBP_nuc->Gene_Expression Co-activates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylated_Histones->Gene_Expression Promotes This compound This compound This compound->p300_CBP_nuc Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

G Experimental Workflow for this compound Characterization cluster_discovery Discovery & Initial Screening cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation Virtual_Screening Virtual Ligand Screening Hit_Identification Hit Identification (this compound) Virtual_Screening->Hit_Identification HAT_Assay Radioactive HAT Assay Hit_Identification->HAT_Assay Determine_Ki_IC50 Determine Ki and IC50 HAT_Assay->Determine_Ki_IC50 Selectivity_Screen Selectivity Screening (vs. other HATs) Determine_Ki_IC50->Selectivity_Screen Cell_Viability Cell Viability/Proliferation Assays Selectivity_Screen->Cell_Viability Western_Blot Western Blot for Histone Acetylation Cell_Viability->Western_Blot Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Western_Blot->Gene_Expression Apoptosis_Assay Apoptosis/Cell Cycle Assays Gene_Expression->Apoptosis_Assay Animal_Model Disease Model (e.g., Cancer, Inflammation) Apoptosis_Assay->Animal_Model Efficacy_Studies Efficacy Studies Animal_Model->Efficacy_Studies

Caption: General experimental workflow for the characterization of a p300/CBP inhibitor.

Biological Effects and Therapeutic Potential

This compound has been demonstrated to exert a range of biological effects in various cellular and preclinical models, underscoring the therapeutic potential of targeting p300/CBP.

  • Cancer: this compound induces cell cycle arrest, apoptosis, and autophagy in various cancer cell lines, including prostate and lung cancer.[3][4] Its anti-proliferative effects are often linked to the downregulation of key oncogenic signaling pathways.

  • Inflammation: The NF-κB signaling pathway is a critical driver of inflammation, and the transcriptional activity of the p65 subunit of NF-κB is enhanced by p300/CBP-mediated acetylation.[5] this compound has been shown to inhibit NF-κB activity and reduce the expression of pro-inflammatory genes, suggesting its potential in treating inflammatory diseases.[5]

  • Other Potential Applications: Studies have also explored the effects of this compound in models of neuropathic pain, where it attenuates mechanical allodynia and thermal hyperalgesia, and in fear extinction memory consolidation.[2][4]

Structure-Activity Relationship (SAR) and Medicinal Chemistry

While this compound is a widely used chemical probe, detailed structure-activity relationship (SAR) studies for this compound and its direct analogs are not extensively available in the public domain. Some reports have noted that the pyrazolone core of this compound may be considered a pan-assay interfering compound (PAINS) structure, which can sometimes be associated with non-specific activity and may have limited its development as a clinical candidate. Further medicinal chemistry efforts would be required to optimize this scaffold to improve its drug-like properties and mitigate any potential off-target effects.

Conclusion

This compound is a seminal molecule in the study of p300/CBP biology. Its discovery through in silico screening and its subsequent characterization have provided researchers with a powerful tool to investigate the roles of these critical histone acetyltransferases in health and disease. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this compound and for those engaged in the development of the next generation of epigenetic modulators. While its own therapeutic development may be limited, the knowledge gained from this compound continues to fuel the discovery of novel inhibitors of p300/CBP with improved pharmacological properties.

References

C646: A Comprehensive Technical Guide to its In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP). These enzymes play a critical role in regulating gene transcription by acetylating histone and non-histone proteins, thereby influencing a wide array of cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the in vitro and in vivo activities of this compound, complete with experimental methodologies and pathway visualizations to support further research and drug development efforts.

Mechanism of Action

This compound acts as a competitive inhibitor of p300/CBP with respect to the histone substrate. It binds to the HAT domain of these enzymes, preventing the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails and other protein substrates. This inhibition of acetylation leads to a more condensed chromatin structure and repression of gene transcription for p300/CBP target genes.

In Vitro Activity

The in vitro effects of this compound have been extensively characterized in a multitude of cell-based assays, demonstrating its potent anti-proliferative and pro-apoptotic properties across various cancer cell lines.

Enzymatic Activity

In cell-free enzymatic assays, this compound exhibits high potency and selectivity for p300/CBP.

ParameterValueReference
p300 Ki400 nM[1]
p300 Inhibition at 10 µM86%[1]
Cellular Effects

This compound induces a range of anti-cancer effects in cultured cells, including cell cycle arrest, apoptosis, and inhibition of colony formation.

Cell LineCancer TypeEffectConcentrationReference
Prostate Cancer (Androgen-Sensitive and Castration-Resistant)Prostate CancerApoptosis20 µM[1]
AML1-ETO-Positive AML CellsAcute Myeloid LeukemiaCell Cycle Arrest (G1), Apoptosis, Reduced Colony FormationNot Specified[2][3]
Pancreatic Cancer Cells (MIAPaCa2, PSN1)Pancreatic CancerInhibition of Histone H3 Acetylation, Reduced Proliferation20-30 µM[4]
Gastric Cancer CellsGastric CancerInhibition of Survival and InvasionNot Specified[5]
Adipose-Derived Stem CellsNot ApplicableBlocked Proliferation, Cell Cycle Arrest, ApoptosisNot Specified[6][7][8][9]

In Vivo Activity

Preclinical studies in animal models have demonstrated the therapeutic potential of this compound in various disease contexts, particularly in oncology.

Animal ModelDiseaseThis compound Treatment RegimenKey FindingsReference
Pancreatic Cancer Xenograft (Nude Mice)Pancreatic CancerNot SpecifiedSuppressed Tumor Growth[4]
AML Xenograft (Recipient Mice)Acute Myeloid LeukemiaNot SpecifiedLonger Median Survival Time (37 vs 30 days)[2]
Neuropathic Pain Model (Rats)Neuropathic PainIntrathecal AdministrationAttenuated Mechanical Allodynia and Thermal Hyperalgesia[1]

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating key signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. p300/CBP act as co-activators for NF-κB-mediated transcription. By inhibiting p300/CBP, this compound can suppress the expression of pro-inflammatory and anti-apoptotic genes downstream of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates IKK->IκBα degradation NF-κB p50/p65 IκBα->NF-κB NF-κB_nucleus p50/p65 NF-κB->NF-κB_nucleus translocation p300/CBP p300/CBP This compound This compound This compound->p300/CBP inhibits p300/CBP_nucleus p300/CBP NF-κB_nucleus->p300/CBP_nucleus recruits Gene Expression Pro-inflammatory & Anti-apoptotic Genes NF-κB_nucleus->Gene Expression activates Histone Histone p300/CBP_nucleus->Histone acetylates Ac Ac Histone->Ac

Caption: this compound inhibits NF-κB signaling by blocking p300/CBP-mediated histone acetylation.
Androgen Receptor (AR) Signaling Pathway

In prostate cancer, the androgen receptor is a key driver of tumor growth. p300/CBP are co-activators of AR, and their HAT activity is crucial for AR-mediated gene transcription. This compound can disrupt this signaling axis, leading to the downregulation of AR target genes.

AR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor Androgen->AR Androgen->AR dissociation HSP HSP90 AR->HSP AR_nucleus AR AR->AR_nucleus translocation p300/CBP p300/CBP AR_nucleus->p300/CBP recruits ARE Androgen Response Element AR_nucleus->ARE binds Histone Histone p300/CBP->Histone acetylates This compound This compound This compound->p300/CBP inhibits Gene Expression Proliferation & Survival Genes ARE->Gene Expression activates Ac Ac Histone->Ac

Caption: this compound disrupts androgen receptor signaling by inhibiting p300/CBP co-activator function.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vitro p300/CBP Histone Acetyltransferase (HAT) Assay (Radioactive)

This assay directly measures the enzymatic activity of p300/CBP by quantifying the transfer of a radiolabeled acetyl group to a histone substrate.

Materials:

  • Recombinant p300 or CBP enzyme

  • Histone H3 or H4 peptide substrate

  • [3H]-Acetyl-CoA

  • This compound or other test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, histone peptide substrate, and the test compound (this compound) at various concentrations.

  • Initiate the reaction by adding recombinant p300/CBP enzyme and [3H]-Acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to a vehicle control.

HAT_Assay_Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix Start->Prepare Reaction Mix Add Enzyme & [3H]-Acetyl-CoA Add Enzyme & [3H]-Acetyl-CoA Prepare Reaction Mix->Add Enzyme & [3H]-Acetyl-CoA Incubate Incubate Add Enzyme & [3H]-Acetyl-CoA->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Wash Wash Stop Reaction->Wash Measure Radioactivity Measure Radioactivity Wash->Measure Radioactivity Analyze Data Analyze Data Measure Radioactivity->Analyze Data End End Analyze Data->End

Caption: Workflow for a radioactive histone acetyltransferase (HAT) assay.
Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound or other test compounds

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest cells (including floating cells) and wash with cold PBS.

  • Resuspend cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional).

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Randomize mice into treatment and control groups.

  • Administer this compound (or vehicle control) to the mice via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

  • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width2).

  • Monitor animal weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

This compound is a valuable research tool for investigating the biological roles of p300/CBP and a promising lead compound for the development of novel therapeutics, particularly in the context of cancer. Its well-characterized in vitro and in vivo activities, coupled with a clear mechanism of action, provide a strong foundation for further preclinical and clinical investigation. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate these efforts and contribute to a deeper understanding of the therapeutic potential of p300/CBP inhibition.

References

C646: A Technical Whitepaper on its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C646 is a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and its close homolog, CREB-binding protein (CBP). By competitively binding to the acetyl-CoA binding pocket of p300/CBP, this compound effectively blocks the acetylation of both histone and non-histone protein substrates. This inhibition disrupts the intricate network of cellular signaling pathways regulated by p300/CBP, leading to a range of biological effects, including cell cycle arrest, induction of apoptosis, and modulation of inflammatory responses. This technical guide provides an in-depth analysis of the core downstream signaling pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular biology, oncology, and drug development.

Introduction

The histone acetyltransferases p300 and CBP are critical transcriptional co-activators that play a central role in a diverse array of cellular processes, including proliferation, differentiation, and DNA repair. Their enzymatic activity, which involves the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins, is a key mechanism of epigenetic regulation. Dysregulation of p300/CBP activity has been implicated in the pathogenesis of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention.

This compound has emerged as a valuable chemical probe for elucidating the multifaceted roles of p300/CBP and as a potential lead compound for the development of novel therapeutics. This whitepaper will delve into the primary downstream signaling pathways modulated by this compound, providing a detailed examination of its effects on NF-κB signaling, cell cycle progression, apoptosis, STAT3 signaling, and the Akt pathway.

Core Downstream Signaling Pathways of this compound

The inhibitory action of this compound on p300/CBP initiates a cascade of downstream effects, primarily through the modulation of key signaling pathways that are dependent on p300/CBP's acetyltransferase activity.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and also plays a significant role in cell survival and proliferation. The transcriptional activity of the p65 subunit of NF-κB is enhanced by p300/CBP-mediated acetylation. By inhibiting p300/CBP, this compound attenuates the acetylation of p65, leading to a reduction in the expression of pro-inflammatory genes.[1]

NFkB_Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP inhibits p65_acetylation p65 Acetylation p300_CBP->p65_acetylation promotes p65 p65 (NF-κB) p65_acetylation->p65 activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression p65->Pro_inflammatory_Genes induces Cell_Cycle_Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP inhibits Histone_Acetylation Histone Acetylation (e.g., at CCNB1/CDK1 promoters) p300_CBP->Histone_Acetylation promotes CyclinB1_CDK1 Cyclin B1 & CDK1 Expression Histone_Acetylation->CyclinB1_CDK1 activates G2_M_Arrest G2/M Phase Arrest CyclinB1_CDK1->G2_M_Arrest progression inhibited Apoptosis_Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP inhibits Bcl2_Expression Bcl-2 Expression (Anti-apoptotic) p300_CBP->Bcl2_Expression promotes Bax_Expression Bax Expression (Pro-apoptotic) p300_CBP->Bax_Expression represses Apoptosis Apoptosis Bcl2_Expression->Apoptosis inhibits Bax_Expression->Apoptosis promotes STAT3_Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP inhibits STAT3_Acetylation STAT3 Acetylation p300_CBP->STAT3_Acetylation promotes STAT3 STAT3 STAT3_Acetylation->STAT3 activates Target_Gene_Expression Target Gene Expression STAT3->Target_Gene_Expression induces Akt_Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP inhibits Upstream_Regulators Upstream Regulators p300_CBP->Upstream_Regulators Akt_Phosphorylation Akt Phosphorylation (Activation) Upstream_Regulators->Akt_Phosphorylation promotes Cell_Survival_Proliferation Cell Survival & Proliferation Akt_Phosphorylation->Cell_Survival_Proliferation promotes

References

The Impact of C646 on Non-Histone Protein Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of C646, a potent and selective inhibitor of the p300/CBP histone acetyltransferases (HATs), on non-histone proteins. While initially characterized for its effects on histone acetylation and gene expression, a growing body of evidence demonstrates that this compound significantly impacts the acetylation status and function of a diverse range of non-histone proteins. This guide delves into the core mechanisms of this compound action on these targets, presents quantitative data from key studies, provides detailed experimental protocols for investigating these effects, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and Non-Histone Protein Acetylation

Lysine acetylation is a dynamic and reversible post-translational modification that plays a critical role in regulating protein function, localization, and stability. While histones were the first identified substrates of lysine acetyltransferases, it is now evident that thousands of non-histone proteins are also subject to this modification. The enzymes responsible for adding acetyl groups are histone acetyltransferases (HATs), and those that remove them are histone deacetylases (HDACs).

This compound is a small molecule inhibitor that competitively binds to the acetyl-CoA binding pocket of the p300/CBP family of HATs. By inhibiting p300/CBP activity, this compound leads to a decrease in the acetylation of both histone and non-histone protein targets. This modulation of protein acetylation has profound effects on numerous cellular processes, including gene transcription, cell cycle progression, apoptosis, and signal transduction. Understanding the specific non-histone protein targets of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.

Key Non-Histone Protein Targets of this compound

This compound has been shown to affect the acetylation and function of several critical non-histone proteins involved in various signaling pathways. The following sections summarize the quantitative effects of this compound on some of the most well-characterized targets.

p53

The tumor suppressor protein p53 is a critical regulator of the cellular response to stress, including DNA damage. Acetylation of p53 by p300/CBP is essential for its activation and subsequent induction of target genes involved in cell cycle arrest and apoptosis.

Cell LineThis compound ConcentrationTreatment TimeObserved Effect on p53 AcetylationFunctional Outcome
U2OSNot specifiedNot specifiedDramatically reduced levels of acetylated p53.[1]Suppression of Erastin-induced ferroptosis.[1]
H9c2Not specifiedNot specifiedDramatically reduced levels of acetylated p53.[1]Alleviation of ferroptosis.[1]
MCF7Not specified1 hourPrevents specific p53 lysines from acetylation.[2]Downregulates p53 transcription and protects noncancerous cells from p53-dependent apoptosis.[3]
NF-κB

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation, immunity, and cell survival. Acetylation of the p65 (RelA) subunit of NF-κB by p300/CBP is crucial for its transcriptional activity.

Cell Line/SystemThis compound ConcentrationTreatment TimeObserved Effect on NF-κB PathwayFunctional Outcome
RAW264.7 murine macrophages1-30 µM20 hoursReduces pro-inflammatory gene expression.[4]Inhibition of inflammatory responses.[4]
Murine precision-cut lung slices1-30 µM20 hoursReduces pro-inflammatory gene expression.[4]Inhibition of inflammatory responses.[4]
Insulin Receptor Substrate 1 and 2 (IRS1/2)

IRS1 and IRS2 are key scaffolding proteins in the insulin signaling pathway. Their acetylation status plays a regulatory role in insulin sensitivity.

Cell Line/SystemThis compound ConcentrationTreatment TimeObserved Effect on IRS1/2Functional Outcome
Hepa1-6 cellsNot specifiedNot specifiedDrastically increased tyrosine phosphorylation of IRS1 and IRS2.[5]Activation of insulin signaling.[6]
ob/ob mice liverNot specifiedNot specifiedIncreased tyrosine phosphorylation of IRS1 and IRS2.[5]Improved insulin signaling.[7]
Cultured hepatocytesNot specifiedNot specifiedFacilitated IRS1 and IRS2 membrane translocation.[6]Activation of insulin signaling even in the absence of insulin.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on non-histone protein acetylation.

Immunoprecipitation of Acetylated Proteins

This protocol is designed to enrich acetylated proteins from cell lysates for subsequent analysis by Western blotting or mass spectrometry.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate).

  • Anti-acetyl-lysine antibody.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5).

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Cell Lysis: Treat cells with the desired concentration of this compound for the appropriate time. Lyse the cells in ice-cold lysis buffer.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Immunoprecipitation:

    • Incubate a sufficient amount of protein lysate (typically 1-2 mg) with the anti-acetyl-lysine antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and wash them three times with ice-cold wash buffer.

  • Elution: Elute the bound proteins from the beads using the elution buffer.

  • Neutralization: Immediately neutralize the eluate with the neutralization buffer.

  • Analysis: The enriched acetylated proteins are now ready for analysis by Western blotting or mass spectrometry.

Western Blotting for Acetylated and Phosphorylated Proteins

This protocol describes the detection of specific acetylated or phosphorylated proteins following this compound treatment.

Materials:

  • SDS-PAGE gels.

  • Running buffer.

  • Transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (specific for the acetylated or phosphorylated protein of interest, and a total protein antibody as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Sample Preparation: Prepare cell lysates as described in the immunoprecipitation protocol. For direct Western blotting, a smaller amount of lysate (20-50 µg) is typically used.

  • SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

LC-MS/MS Analysis of Protein Acetylation

This protocol outlines a general workflow for identifying and quantifying changes in protein acetylation using liquid chromatography-tandem mass spectrometry.

Materials:

  • Urea lysis buffer (8 M urea in 100 mM Tris-HCl, pH 8.0).

  • DTT (Dithiothreitol).

  • IAA (Iodoacetamide).

  • Trypsin.

  • C18 solid-phase extraction (SPE) columns.

  • Anti-acetyl-lysine antibody-conjugated beads.

  • LC-MS/MS system.

Procedure:

  • Protein Extraction and Digestion:

    • Lyse cells in urea lysis buffer.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

    • Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight.

  • Peptide Desalting: Desalt the peptide mixture using C18 SPE columns.

  • Acetylated Peptide Enrichment: Incubate the desalted peptides with anti-acetyl-lysine antibody-conjugated beads to enrich for acetylated peptides.

  • LC-MS/MS Analysis:

    • Analyze the enriched acetylated peptides using a high-resolution LC-MS/MS system.

    • The mass spectrometer is typically operated in a data-dependent acquisition (DDA) mode to select precursor ions for fragmentation.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the acetylated peptides and proteins from the MS/MS spectra.

    • Quantify the relative abundance of acetylated peptides between different experimental conditions (e.g., control vs. This compound-treated) to determine the effect of this compound on the acetylome.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of this compound.

C646_Mechanism cluster_inhibition Inhibition cluster_acetylation Acetylation cluster_function Functional Consequences This compound This compound p300_CBP p300/CBP HATs This compound->p300_CBP Acetylated_Protein Acetylated Protein p300_CBP->Acetylated_Protein Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acetylated_Protein Non_Histone_Protein Non-Histone Protein Non_Histone_Protein->Acetylated_Protein Altered_Function Altered Protein Function Acetylated_Protein->Altered_Function

Caption: this compound inhibits p300/CBP, reducing non-histone protein acetylation and altering function.

p53_pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP Ac_p53 Acetylated p53 (Active) p300_CBP->Ac_p53 Acetylation p53 p53 p53->Ac_p53 Target_Genes Target Gene Expression Ac_p53->Target_Genes Apoptosis Apoptosis Target_Genes->Apoptosis

Caption: this compound inhibits p53 acetylation, leading to reduced target gene expression and apoptosis.

nfkb_pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP Ac_p65 Acetylated p65 (Active) p300_CBP->Ac_p65 Acetylation p65 p65 (RelA) p65->Ac_p65 Inflammatory_Genes Inflammatory Gene Expression Ac_p65->Inflammatory_Genes

Caption: this compound blocks NF-κB p65 acetylation, suppressing inflammatory gene expression.

experimental_workflow start Start: Cell Culture treatment Treatment with this compound (Dose and Time Course) start->treatment lysis Cell Lysis (with Deacetylase Inhibitors) treatment->lysis quantification Protein Quantification lysis->quantification ip Immunoprecipitation (Anti-Acetyl-Lysine) quantification->ip western Western Blot (Target-Specific Antibody) quantification->western ip->western ms LC-MS/MS (Global Acetylome) ip->ms analysis Data Analysis and Interpretation western->analysis ms->analysis

Caption: Workflow for studying this compound's effect on protein acetylation.

Conclusion

This compound is a valuable tool for probing the functional roles of p300/CBP-mediated acetylation of non-histone proteins. Its effects on key cellular regulators like p53, NF-κB, and components of the insulin signaling pathway highlight the therapeutic potential of targeting protein acetylation in various diseases, including cancer, inflammation, and metabolic disorders. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further explore the intricate network of non-histone protein acetylation and the impact of inhibitors like this compound. As research in this field continues to expand, a deeper understanding of the off-target effects and the full spectrum of this compound's non-histone substrates will be crucial for its successful translation into clinical applications.

References

The Role of the p300/CBP Inhibitor C646 in Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical coactivators in prostate cancer, playing a pivotal role in the transcriptional activity of the androgen receptor (AR) and other key oncogenic signaling pathways. The small molecule C646, a selective inhibitor of the catalytic HAT domain of p300/CBP, has emerged as a significant tool for investigating the therapeutic potential of targeting these coactivators. This technical guide provides an in-depth overview of the research on this compound in prostate cancer, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Introduction

Prostate cancer is a leading cause of cancer-related death in men, with the androgen receptor (AR) signaling pathway being a primary driver of disease progression. While androgen deprivation therapy (ADT) is the standard of care for advanced prostate cancer, resistance often develops, leading to castration-resistant prostate cancer (CRPC). In CRPC, AR signaling can be reactivated through various mechanisms, including the overexpression of coactivators like p300 and CBP.

This compound is a competitive inhibitor of the p300/CBP HAT domain with a Ki of 400 nM.[1] By blocking the acetyltransferase activity of p300 and CBP, this compound effectively downregulates the expression of AR and its target genes, as well as interfering with other pro-survival pathways such as NF-κB. This leads to the induction of apoptosis and a reduction in the invasive potential of prostate cancer cells, making this compound a valuable pharmacological probe for preclinical research.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound in various prostate cancer cell lines.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line(s)Reference
p300 Inhibition (Ki)400 nMCell-free assay[1]
p300 Inhibition (in vitro)86% at 10 µMCell-free assay[1]

Table 2: Effect of this compound on Caspase-3/7 Activity

Cell LineThis compound ConcentrationFold Increase in Caspase-3/7 Activity (vs. control)Reference
PC310 µM~4.5[2]
PC320 µM~6.0[2]
LNCaP10 µM~2.5[2]
LNCaP20 µM~3.5[2]
DU14510 µM~2.0[2]
DU14520 µM~2.5[2]
LAPC-410 µM~3.0[2]
LAPC-420 µM~4.0[2]

Table 3: Effect of this compound on Apoptosis (Annexin V Staining)

Cell LineThis compound Treatment (20 µM for 24h)Percentage of Annexin V Positive CellsReference
PC3C37 (control compound)~5%[1]
PC3This compound~25%[1]
LNCaPC37 (control compound)~8%[1]
LNCaPThis compound~30%[1]
DU145C37 (control compound)~7%[1]
DU145This compound~20%[1]
LAPC-4C37 (control compound)~10%[1]
LAPC-4This compound~35%[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects in prostate cancer primarily through the inhibition of the p300/CBP-mediated acetylation of key transcription factors and histones, leading to the disruption of two major signaling pathways: the Androgen Receptor (AR) pathway and the NF-κB pathway.

Androgen Receptor (AR) Signaling Pathway

p300 and CBP are crucial coactivators for the AR. They acetylate histones at the promoter and enhancer regions of AR target genes, leading to a more open chromatin structure and enhanced transcription. This compound, by inhibiting p300/CBP, prevents this acetylation, resulting in transcriptional repression of AR target genes like Prostate-Specific Antigen (PSA).

AR_pathway Androgen Androgen AR AR Androgen->AR binds p300_CBP p300_CBP AR->p300_CBP recruits ARE Androgen Response Element AR->ARE binds to Histones Histones p300_CBP->Histones acetylates This compound This compound This compound->p300_CBP inhibits Acetylated_Histones Acetylated_Histones Histones->Acetylated_Histones Acetylated_Histones->ARE opens chromatin at Target_Gene_Expression Target Gene Expression (e.g., PSA) ARE->Target_Gene_Expression activates Cell_Growth Cell Growth & Survival Target_Gene_Expression->Cell_Growth promotes

Figure 1: this compound inhibits AR signaling by blocking p300/CBP-mediated histone acetylation.

NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is another key client of p300/CBP. In prostate cancer, NF-κB signaling promotes inflammation, cell survival, and resistance to apoptosis. p300/CBP acetylates the p65 subunit of NF-κB, which is essential for its transcriptional activity. By inhibiting this acetylation, this compound can suppress the expression of NF-κB target genes.

NFkB_pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli IKK IKK Proinflammatory_Stimuli->IKK activates IkB IkB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB inhibits p300_CBP p300_CBP NFkB->p300_CBP recruits NFkB_target_genes NF-κB Target Gene Expression NFkB->NFkB_target_genes activates p300_CBP->NFkB acetylates This compound This compound This compound->p300_CBP inhibits Inflammation_Survival Inflammation & Cell Survival NFkB_target_genes->Inflammation_Survival promotes

Figure 2: this compound blocks NF-κB signaling by inhibiting p300/CBP-mediated acetylation of p65.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the effects of this compound in prostate cancer research.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability and proliferation of prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (and a control compound, e.g., C37) dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound and the control compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

MTT_workflow A Seed cells in 96-well plate B Treat with this compound/ Control A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Solubilize formazan with DMSO E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

References

C646 in Lung Cancer Cell Studies: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of the p300/CBP Inhibitor C646 in Preclinical Lung Cancer Models

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic strategies.[1] Epigenetic modifications, particularly histone acetylation, have emerged as critical regulators of gene expression in cancer. The histone acetyltransferases (HATs) p300 and its paralog CBP are frequently dysregulated in various malignancies, including lung cancer, making them attractive therapeutic targets.[2] this compound is a potent and selective small-molecule inhibitor of the HAT activity of p300/CBP.[3] This technical guide provides an in-depth overview of preclinical studies investigating the efficacy and mechanisms of this compound in lung cancer cells. We will delve into its role in inducing apoptosis, sensitizing cells to radiation, and its synthetic lethal interaction with CBP-deficient lung cancers. This document synthesizes key quantitative data, details common experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers in the field.

Mechanism of Action of this compound

This compound competitively inhibits the binding of acetyl-CoA to the catalytic HAT domain of p300 and CBP. This inhibition prevents the transfer of acetyl groups to histone proteins (primarily H3 and H4) and other non-histone protein substrates.[3] The resulting hypoacetylation of chromatin leads to a more condensed chromatin structure, rendering gene promoters inaccessible to transcription factors. This ultimately alters the expression of numerous genes involved in critical cellular processes such as cell cycle progression, proliferation, and apoptosis.[3]

This compound This compound p300_CBP p300/CBP HAT Domain This compound->p300_CBP Inhibits Reduced_Expression Reduced Oncogene Expression Histones Histone Proteins p300_CBP->Histones Acetylates Condensed_Chromatin Condensed Chromatin (Transcriptional Repression) p300_CBP->Condensed_Chromatin Leads to Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Binds to Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Chromatin Gene_Expression Oncogene Expression (e.g., MYC) Chromatin->Gene_Expression Condensed_Chromatin->Reduced_Expression

Caption: this compound inhibits p300/CBP, preventing histone acetylation.

Key Findings from Preclinical Studies

Radiosensitization of Non-Small Cell Lung Cancer (NSCLC) Cells

Studies have demonstrated that this compound can sensitize NSCLC cells to ionizing radiation (IR).[4][5] This effect is not observed in normal human lung fibroblasts, suggesting a cancer-specific vulnerability.[4] The primary mechanism behind this radiosensitization is the enhancement of mitotic catastrophe, rather than apoptosis or senescence.[4] this compound achieves this by abrogating the G2 checkpoint maintenance, leading to an increase in the hyperploid cell population following irradiation.[4] Mechanistically, this compound has been shown to suppress the phosphorylation of CHK1, a key kinase in the DNA damage response and G2/M checkpoint control.[4]

cluster_0 Standard Response to IR cluster_1 Response to IR with this compound IR Ionizing Radiation (IR) DNA_Damage DNA Damage IR->DNA_Damage G2_Checkpoint G2 Checkpoint Activation (CHK1 Phosphorylation) DNA_Damage->G2_Checkpoint Cell_Cycle_Arrest G2/M Arrest & DNA Repair G2_Checkpoint->Cell_Cycle_Arrest Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival C646_IR IR + this compound C646_DNA_Damage DNA Damage C646_IR->C646_DNA_Damage C646_G2_Checkpoint G2 Checkpoint Abrogation (Suppressed CHK1-P) C646_DNA_Damage->C646_G2_Checkpoint This compound This compound This compound->C646_G2_Checkpoint Inhibits Mitotic_Entry Defective Mitotic Entry C646_G2_Checkpoint->Mitotic_Entry Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Entry->Mitotic_Catastrophe

Caption: this compound enhances radiation effects by disrupting G2 checkpoint.

Synthetic Lethality in CBP-Deficient Lung Cancer

A significant finding is the synthetic lethal interaction between CBP deficiency and p300 inhibition by this compound.[6] Lung cancer cells with loss-of-function mutations in the CREBBP gene (encoding CBP) are highly dependent on its paralog, p300, for survival. These cells exhibit significantly greater sensitivity to this compound compared to CBP wild-type cells.[6] Inhibition of p300 in this context leads to G1-S cell-cycle arrest followed by robust apoptosis.[6] This synthetic lethality is primarily driven by the downregulation of the MYC oncogene. p300 is critical for maintaining histone acetylation at the MYC promoter in CBP-deficient cells; this compound treatment reduces this acetylation, leading to transcriptional repression of MYC and subsequent cell death.[6]

cluster_wt CBP Wild-Type Cell cluster_mut CBP-Deficient Cell CBP_wt CBP (Functional) MYC_wt MYC Expression CBP_wt->MYC_wt Maintains p300_wt p300 p300_wt->MYC_wt Maintains Survival_wt Cell Survival MYC_wt->Survival_wt C646_wt This compound C646_wt->p300_wt Inhibits CBP_mut CBP (Mutated/Lost) p300_mut p300 (Addiction) MYC_mut MYC Expression p300_mut->MYC_mut Solely Maintains Apoptosis Apoptosis Survival_mut Cell Survival MYC_mut->Survival_mut C646_mut This compound C646_mut->p300_mut Inhibits C646_mut->MYC_mut Downregulates C646_mut->Apoptosis Induces

Caption: this compound induces synthetic lethality in CBP-deficient cells.

Quantitative Data Summary

The following tables summarize the quantitative results from key studies on this compound in lung cancer cell lines.

Table 1: Radiosensitization Effect of this compound

Cell Line This compound Concentration Dose Enhancement Ratio (DER) at 10% Surviving Fraction Reference
A549 10 µM 1.4 [4]
H460 10 µM 1.2 [4]
H157 10 µM 1.2 [4]

| HFL-III (Normal) | 10 µM | No sensitization |[4] |

Table 2: Effect of this compound on Cell Survival and Apoptosis in CBP-Mutant vs. CBP-WT Cells

Cell Line CBP Status This compound Concentration % Cell Survival (Colony Formation vs. Control) % Annexin V Positive Cells (Apoptosis) Reference
H1703 Deficient 15 µM ~20% Not Reported [6]
H520 Deficient 15 µM ~25% Not Reported [6]
LK2 Deficient 15 µM ~30% ~35% (vs. ~5% in control) [6]
A549 Wild-Type 15 µM ~80% Not Reported [6]
H1299 Wild-Type 15 µM ~85% Not Reported [6]

| H157 | Wild-Type | 15 µM | ~90% | ~10% (vs. ~5% in control) |[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments based on the cited literature.

Cell Culture
  • Cell Lines: NSCLC cell lines (e.g., A549, H460, H157, LK2) are cultured in RPMI-1640 or DMEM medium.[7]

  • Supplements: The medium is typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7]

  • Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]

  • Mycoplasma Testing: Regular testing for mycoplasma contamination is essential for data integrity.[7]

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

  • Seeding: Cells are seeded at a low density (e.g., 200-1000 cells/well) in 6-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of this compound, ionizing radiation, or a combination of both.

  • Incubation: After treatment, cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.

  • Staining & Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing ≥50 cells are counted.

  • Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated groups to that of the untreated control group.

Apoptosis Assay (Annexin V Staining)

This method detects one of the early events in apoptosis.

  • Cell Treatment: Cells are seeded in plates and treated with this compound for a specified duration (e.g., 48 hours).[6]

  • Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]

Western Blotting

This technique is used to detect specific protein levels.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[8]

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size on an SDS-polyacrylamide gel.[9]

  • Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[8]

  • Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody against the protein of interest (e.g., CHK1-P, MYC, cleaved-PARP, β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit.[8] Densitometry analysis is used for quantification.[8]

Conclusion and Future Directions

The p300/CBP inhibitor this compound demonstrates significant anti-tumor activity in preclinical models of lung cancer through multiple mechanisms. Its ability to sensitize NSCLC cells to radiation and to selectively induce cell death in CBP-deficient tumors highlights its potential as a valuable therapeutic agent.[4][6] The synthetic lethal approach, in particular, represents a promising personalized medicine strategy for a subset of lung cancer patients with specific genetic alterations.

Future research should focus on in vivo studies to validate these findings in more complex tumor microenvironments. Investigating this compound in combination with other targeted therapies or immunotherapies could reveal synergistic effects. Furthermore, the development of next-generation p300/CBP inhibitors with improved pharmacokinetic properties is warranted to facilitate clinical translation. Two such inhibitors, CCS1477 and FT-7051, are currently in clinical trials for various cancers, underscoring the therapeutic promise of targeting this epigenetic pathway.[3] Continued exploration of the downstream targets of this compound will further elucidate its complex biological effects and may identify predictive biomarkers for patient stratification in future clinical trials.

References

The Impact of the p300/CBP Inhibitor C646 on the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and a key player in the pathogenesis of numerous diseases, including cancer and chronic inflammatory conditions. The transcriptional activity of NF-κB is tightly regulated by post-translational modifications, with the acetylation of the p65/RelA subunit by the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) being a critical step for its full activation. C646, a potent and selective small molecule inhibitor of p300/CBP, has emerged as a valuable chemical probe to investigate the role of this acetylation event and as a potential therapeutic agent to dampen aberrant NF-κB-driven gene expression. This technical guide provides an in-depth overview of the mechanism of action of this compound on the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular interactions and experimental workflows.

Introduction to the NF-κB Signaling Pathway and the Role of p300/CBP

The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, p50 (NF-κB1), and p52 (NF-κB2). These proteins form various homo- and heterodimers that regulate the expression of a wide array of genes involved in inflammation, immunity, cell survival, and proliferation. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their interaction with inhibitor of κB (IκB) proteins.

The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (most commonly the p65/p50 heterodimer) to translocate to the nucleus.

Once in the nucleus, the transcriptional activity of the p65 subunit is further enhanced by acetylation at multiple lysine residues. The histone acetyltransferases p300 and its close homolog CBP are the primary enzymes responsible for this modification, which is crucial for the recruitment of transcriptional coactivators and the initiation of target gene expression.[1]

This compound: A Selective Inhibitor of p300/CBP Histone Acetyltransferases

This compound is a pyrazolone-containing small molecule that acts as a competitive inhibitor of the histone acetyltransferase activity of p300 and CBP.[2] It has been widely used as a chemical probe to elucidate the biological functions of these enzymes.

Mechanism of Action

This compound directly targets the HAT domain of p300/CBP, competing with the acetyl-coenzyme A (acetyl-CoA) substrate. By inhibiting the acetyltransferase activity of p300/CBP, this compound prevents the acetylation of both histone and non-histone proteins, including the p65 subunit of NF-κB.[1] This lack of p65 acetylation impairs its ability to recruit the transcriptional machinery, thereby attenuating the expression of NF-κB target genes.[1]

Quantitative Data on this compound Activity and Specificity

The following tables summarize the key quantitative data regarding the inhibitory activity and selectivity of this compound.

Parameter Value Target Assay Type Reference
Ki400 nMp300Cell-free HAT assay[2]
IC500.32 µMp300Cell-free HAT assay[1]

Table 1: In Vitro Inhibitory Activity of this compound against p300.

Target HAT Inhibition by this compound Reference
p300/CBPPotent Inhibition[2]
PCAF>8-fold less sensitive than p300[3]
GCN5>8-fold less sensitive than p300[3]
Rtt109 (yeast)>8-fold less sensitive than p300[3]
Sas (yeast)>8-fold less sensitive than p300[3]
MOZ>8-fold less sensitive than p300[3]
KAT8No inhibition[1]

Table 2: Selectivity Profile of this compound against Various Histone Acetyltransferases.

Cell Line Stimulus This compound Concentration (µM) Effect on NF-κB Reporter Activity Reference
RAW Blue MacrophagesLPS + IFNγ1~10% inhibition[1]
5~25% inhibition[1]
10~50% inhibition[1]
15~60% inhibition[1]
20~70% inhibition[1]
25~75% inhibition[1]
30~80% inhibition[1]

Table 3: Dose-Dependent Inhibition of NF-κB Reporter Gene Activity by this compound. [1]

Target Gene Cell Line Stimulus This compound Concentration (µM) Inhibition of mRNA Expression Reference
Il6RAW264.7LPS + IFNγ10~50%[1]
30~75%[1]
TnfRAW264.7LPS + IFNγ10~40%[1]
30~60%[1]
Cox-2 (Ptgs2)RAW264.7LPS + IFNγ10~60%[1]
30~85%[1]

Table 4: Dose-Dependent Inhibition of NF-κB Target Gene Expression by this compound. [1]

Note on Selectivity: While this compound is highly selective for p300/CBP at lower concentrations, it has been shown to inhibit histone deacetylases (HDACs) at concentrations of 7 µM and higher.[1] This off-target effect should be considered when interpreting data from experiments using high concentrations of this compound.

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway and the Point of this compound Inhibition

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65-p50 IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocates Proteasome->IkBa_p65_p50 Degrades IκBα p300_CBP p300/CBP p65_p50_nuc->p300_CBP Recruits Ac_p65 Ac-p65-p50 p300_CBP->Ac_p65 Acetylates p65 This compound This compound This compound->p300_CBP Inhibits DNA DNA (κB site) Ac_p65->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Activates Transcription

Caption: The canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound's Effect on NF-κB Target Gene Expression

Experimental_Workflow_RTqPCR Pre_treatment 2. Pre-treat with this compound (various concentrations) or Vehicle Stimulation 3. Stimulate with LPS/IFNγ Pre_treatment->Stimulation RNA_Isolation 4. Isolate Total RNA Stimulation->RNA_Isolation cDNA_Synthesis 5. Reverse Transcription (cDNA Synthesis) RNA_Isolation->cDNA_Synthesis RT_qPCR 6. Real-Time Quantitative PCR (Target genes: Il6, Tnf, Cox-2) (Housekeeping gene: Gapdh) cDNA_Synthesis->RT_qPCR Data_Analysis 7. Data Analysis (ΔΔCt Method) RT_qPCR->Data_Analysis

Caption: Workflow for RT-qPCR analysis of NF-κB target gene expression.
Logical Relationship of this compound's Molecular Effects

Logical_Relationship p300_CBP_Activity p300/CBP HAT Activity p65_Acetylation p65 Acetylation p300_CBP_Activity->p65_Acetylation Decreases NFkB_Activity NF-κB Transcriptional Activity p65_Acetylation->NFkB_Activity Reduces Gene_Expression Pro-inflammatory Gene Expression NFkB_Activity->Gene_Expression Downregulates

Caption: Logical flow of this compound's inhibitory effects on the NF-κB pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on the NF-κB signaling pathway. These protocols are based on established methods and can be adapted for specific cell types and experimental conditions.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid (containing multiple κB binding sites upstream of a luciferase gene)

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (dissolved in DMSO)

  • Stimulus (e.g., TNF-α at 10 ng/mL)

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Pre-incubate for 1-2 hours.

  • Stimulation: Add the stimulus (e.g., TNF-α) to the wells and incubate for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the stimulated control (vehicle-treated).

Western Blot for p65 Acetylation and IκBα Degradation

This protocol allows for the detection of changes in the acetylation of p65 and the degradation of IκBα following treatment with this compound and a stimulus.

Materials:

  • Cell line of interest (e.g., RAW264.7 macrophages)

  • This compound

  • Stimulus (e.g., LPS at 100 ng/mL)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors, and a deacetylase inhibitor (e.g., Trichostatin A)

  • Primary antibodies: anti-acetyl-p65 (Lys310), anti-p65, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere. Pre-treat with this compound or vehicle for 1-2 hours, then stimulate with LPS for the desired time points (e.g., 0, 15, 30, 60 minutes for IκBα degradation; 1-2 hours for p65 acetylation).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and develop the blot using an ECL substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP)-qPCR for p65 Binding

This protocol is used to determine if this compound treatment affects the binding of p65 to the promoter regions of NF-κB target genes.

Materials:

  • Cell line of interest

  • This compound

  • Stimulus (e.g., TNF-α)

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • ChIP lysis buffer

  • Sonication equipment

  • Anti-p65 antibody (ChIP-grade)

  • IgG control antibody

  • Protein A/G magnetic beads

  • ChIP wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for the promoter region of an NF-κB target gene (e.g., IL6) and a negative control region.

Protocol:

  • Cell Treatment and Cross-linking: Treat cells with this compound and/or stimulus as described above. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with the anti-p65 antibody or an IgG control.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and digest the proteins with proteinase K. Purify the DNA.

  • qPCR Analysis: Perform qPCR using primers specific for the promoter of an NF-κB target gene.

  • Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. Compare the enrichment with the p65 antibody to the IgG control.

Conclusion

This compound is a powerful tool for dissecting the role of p300/CBP-mediated acetylation in the NF-κB signaling pathway. By inhibiting the acetylation of p65, this compound effectively reduces the transcriptional activity of NF-κB and the expression of pro-inflammatory genes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of targeting p300/CBP in NF-κB-driven diseases. However, the off-target effects of this compound at higher concentrations underscore the importance of careful dose-response studies and the development of even more selective inhibitors. Future research will likely focus on further characterizing the nuanced roles of p300 and CBP in NF-κB signaling and leveraging this understanding for the design of next-generation anti-inflammatory therapeutics.

References

The HAT Inhibitor C646: A Double-Edged Sword in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide on the Preclinical Efficacy and Molecular Mechanisms of C646 in Acute Myeloid Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging hematological malignancy with a pressing need for novel therapeutic strategies. The histone acetyltransferase (HAT) inhibitor this compound has emerged as a promising agent, demonstrating significant anti-leukemic activity, particularly in AML subtypes harboring the AML1-ETO fusion protein. This technical guide provides an in-depth overview of the preclinical research on this compound in AML, detailing its mechanism of action, effects on cancer cell signaling, and methodologies for its investigation. Through the inhibition of the paralogous HATs p300 and CBP, this compound disrupts critical oncogenic transcriptional programs, leading to cell cycle arrest, induction of apoptosis, and a reduction in leukemic cell proliferation. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols, and visualizes the complex signaling pathways modulated by this compound, offering a valuable resource for researchers in the field of AML therapeutics.

Introduction

Acute Myeloid Leukemia (AML) is a heterogeneous disease characterized by the clonal expansion of myeloid blasts in the bone marrow and peripheral blood. Despite advances in chemotherapy and targeted therapies, the prognosis for many AML patients remains poor, necessitating the exploration of new therapeutic avenues. Epigenetic dysregulation is a hallmark of cancer, and the enzymes responsible for these modifications, such as histone acetyltransferases (HATs), have garnered significant attention as potential drug targets.

The homologous proteins p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP/KAT3A) are critical transcriptional co-activators with intrinsic HAT activity. They play a pivotal role in regulating gene expression by acetylating histone and non-histone proteins, thereby influencing chromatin structure and the recruitment of transcriptional machinery. In the context of AML, particularly subtypes driven by the t(8;21) translocation resulting in the AML1-ETO fusion oncoprotein, p300/CBP activity is crucial for maintaining the leukemogenic state.[1][2]

This compound is a potent and selective small molecule inhibitor of p300/CBP HAT activity. It acts as a competitive inhibitor of acetyl-CoA, effectively blocking the catalytic function of these enzymes.[1] This guide will delve into the preclinical data supporting the use of this compound as a potential therapeutic agent for AML, with a focus on its effects in AML1-ETO-positive leukemia.

Mechanism of Action of this compound in AML

This compound exerts its anti-leukemic effects by inhibiting the histone acetyltransferase activity of p300 and CBP. In AML, particularly AML1-ETO-positive leukemia, the AML1-ETO fusion protein recruits p300 to the regulatory regions of its target genes. This leads to histone hyperacetylation and the activation of a transcriptional program that promotes leukemic cell self-renewal and survival.[1][2]

By competitively binding to the acetyl-CoA binding pocket of p300/CBP, this compound prevents the acetylation of histone and non-histone substrates. A primary consequence of this inhibition is a global reduction in histone H3 acetylation.[1][3] This leads to a more condensed chromatin state at the promoter and enhancer regions of key oncogenes, resulting in their transcriptional repression.

Key downstream targets of this compound-mediated p300/CBP inhibition in AML include:

  • c-Kit: A receptor tyrosine kinase crucial for the proliferation and survival of hematopoietic stem and progenitor cells, which is often overexpressed in AML. This compound treatment leads to a significant decrease in c-Kit protein levels.[1][3]

  • Bcl-2: An anti-apoptotic protein that is a critical survival factor for cancer cells. This compound downregulates Bcl-2 expression, thereby promoting apoptosis.[1][3]

  • c-MYC: A potent oncogenic transcription factor that drives cell proliferation and is frequently dysregulated in AML. Inhibition of p300/CBP can indirectly lead to the downregulation of c-MYC expression and activity.[4][5][6]

The culmination of these molecular events is the induction of cell cycle arrest, primarily at the G1 phase, and the activation of the apoptotic cascade.[1][7]

Quantitative Data on the Effects of this compound in AML

The efficacy of this compound has been evaluated across various AML cell lines, with a notable selectivity for those harboring the AML1-ETO fusion protein. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines
Cell LineAML SubtypeKey Genetic FeaturesReported IC50 (µM)Reference
Kasumi-1 M2t(8;21) AML1-ETO~10-15[1]
SKNO-1 M2t(8;21) AML1-ETO~15-20[1]
HL-60 M2->25[1]
THP-1 M5MLL-AF9>25[1]
U937 M5->25[1]
MOLM-13 M5aFLT3-ITDNot widely reported
MV4-11 M5FLT3-ITDNot widely reported

Note: IC50 values can vary between studies depending on the assay conditions and duration of treatment.

Table 2: Cellular Effects of this compound on AML1-ETO-Positive AML Cells (Kasumi-1 & SKNO-1)
ParameterThis compound Concentration (µM)Treatment Duration (h)Observed EffectReference
Cell Proliferation 10 - 2524 - 72Significant dose- and time-dependent inhibition[1]
Colony Formation 1024 (pre-treatment)Dramatic reduction in colony-forming ability[1]
Cell Cycle Arrest (G1 phase) 2.5 - 1024Dose-dependent increase in G1 population[1]
Apoptosis 10 - 2524 - 48Dose- and time-dependent increase in apoptotic cells[1]
Table 3: Molecular Effects of this compound on AML1-ETO-Positive AML Cells (Kasumi-1 & SKNO-1)
Target ProteinThis compound Concentration (µM)Treatment Duration (h)Change in Protein LevelReference
Acetylated Histone H3 10 - 2524Significant decrease[1][3]
c-Kit 10 - 2524Significant decrease[1][3]
Bcl-2 10 - 2524Significant decrease[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound in AML.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture.

  • Materials:

    • AML cell lines (e.g., Kasumi-1, SKNO-1, HL-60)

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • 96-well plates

    • This compound (dissolved in DMSO)

    • Cell Counting Kit-8 (CCK-8) reagent

    • Microplate reader

  • Procedure:

    • Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

    • Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 1 µM to 50 µM. Include a DMSO vehicle control.

    • Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

    • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Colony Formation Assay in Methylcellulose

This assay assesses the self-renewal capacity of leukemic progenitor cells.

  • Materials:

    • AML cells

    • MethoCult™ medium (e.g., H4230, STEMCELL Technologies)

    • Iscove's Modified Dulbecco's Medium (IMDM)

    • This compound

    • 35 mm culture dishes

  • Procedure:

    • Treat AML cells with the desired concentrations of this compound or vehicle control for 24 hours.

    • Wash the cells to remove the drug.

    • Resuspend the cells in IMDM.

    • Mix the cell suspension with MethoCult™ medium at a final plating density of 1 x 10^3 cells/mL.

    • Dispense 1.1 mL of the cell/MethoCult™ mixture into each 35 mm culture dish.

    • Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.

    • Count the number of colonies (defined as aggregates of >40 cells) using an inverted microscope.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • AML cells treated with this compound or vehicle control

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Harvest approximately 1-5 x 10^5 cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

  • Materials:

    • AML cells treated with this compound or vehicle control

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-acetylated histone H3, anti-c-Kit, anti-Bcl-2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.[3][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

This compound Mechanism of Action in AML1-ETO-Positive AML

C646_Mechanism_of_Action cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects p300_CBP p300/CBP Histones Histones p300_CBP->Histones acetylates Acetylated_Histones Acetylated Histones Transcription_Repression Transcriptional Repression p300_CBP->Transcription_Repression leads to AML1_ETO AML1-ETO AML1_ETO->p300_CBP recruits Transcription_Activation Transcriptional Activation Acetylated_Histones->Transcription_Activation Oncogenes Oncogenes (c-Kit, Bcl-2, c-MYC) Cell_Cycle_Arrest G1 Cell Cycle Arrest Oncogenes->Cell_Cycle_Arrest Apoptosis Apoptosis Oncogenes->Apoptosis Proliferation_Inhibition Decreased Proliferation Oncogenes->Proliferation_Inhibition Transcription_Activation->Oncogenes Transcription_Repression->Oncogenes This compound This compound This compound->p300_CBP inhibits

Caption: this compound inhibits p300/CBP, leading to transcriptional repression of oncogenes and anti-leukemic effects.

Experimental Workflow for Assessing this compound Efficacy In Vitro

C646_In_Vitro_Workflow cluster_assays Cellular & Molecular Assays start Start: AML Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (CCK-8) treatment->viability colony Colony Formation Assay treatment->colony apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Ac-H3, c-Kit, Bcl-2) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis colony->data_analysis apoptosis->data_analysis western->data_analysis

Caption: A typical workflow for evaluating the in vitro anti-leukemic effects of this compound.

Interplay of p300/CBP with Wnt/β-catenin and Notch Signaling in AML

p300_Signaling_Crosstalk cluster_wnt Wnt/β-catenin Pathway cluster_notch Notch Pathway Wnt Wnt Ligands Frizzled Frizzled Receptor Wnt->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activates Wnt_Target_Genes Wnt Target Genes (e.g., c-MYC, Cyclin D1) TCF_LEF->Wnt_Target_Genes transcribes Notch_Ligand Notch Ligands Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor NICD NICD Notch_Receptor->NICD releases CSL CSL NICD->CSL co-activates Notch_Target_Genes Notch Target Genes (e.g., HES1) CSL->Notch_Target_Genes transcribes p300_CBP p300/CBP p300_CBP->Beta_Catenin acetylates & co-activates p300_CBP->NICD acetylates & co-activates This compound This compound This compound->p300_CBP

Caption: p300/CBP acts as a crucial co-activator for both Wnt/β-catenin and Notch signaling pathways.

Conclusion and Future Directions

The p300/CBP inhibitor this compound has demonstrated compelling preclinical activity against AML, particularly in the AML1-ETO-positive subtype. Its ability to induce cell cycle arrest and apoptosis through the epigenetic silencing of key oncogenic drivers highlights the therapeutic potential of targeting HATs in this disease. The data summarized and the protocols detailed in this guide provide a solid foundation for further investigation into the utility of this compound and other p300/CBP inhibitors in AML.

Future research should focus on several key areas. A broader evaluation of this compound across a more diverse range of AML subtypes is warranted to identify other sensitive patient populations. In vivo studies using patient-derived xenograft models will be crucial to validate the in vitro findings and to assess the therapeutic window and potential toxicities of this compound.[9] Furthermore, the exploration of combination therapies, where this compound is used to sensitize AML cells to existing chemotherapeutic agents or other targeted therapies, could lead to more effective and durable responses. The development of more potent and specific second-generation p300/CBP inhibitors also holds promise for advancing this therapeutic strategy from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols for C646 Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of C646, a potent and selective inhibitor of the histone acetyltransferase p300/CBP, in mouse models. The information is compiled from various scientific studies to guide researchers in designing their in vivo experiments.

This compound: In Vivo Dosage and Administration Summary

The following tables summarize the quantitative data on this compound dosage and administration from published studies in mice.

Table 1: Intraperitoneal (i.p.) Administration of this compound in Mice

Mouse ModelDosageDosing FrequencyDurationVehicleReference
Pancreatic Cancer (Xenograft)10 mg/kgDaily2 weeksDMSO[1]
Diabetes (db/db mice)30 nmol/g (~13.3 mg/kg)Daily2 weeksNot Specified[2]

Table 2: Intracerebral Administration of this compound in Mice

Mouse ModelDosageAdministration RouteDosing FrequencyDurationVehicleReference
Fear Extinction Memory1.5 µgInfusion into the infralimbic prefrontal cortex (ILPFC)SingleNot ApplicableNot Specified[3]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of this compound for Cancer Models

This protocol is based on studies investigating the anti-tumor effects of this compound in a pancreatic cancer xenograft model.[1]

1. Materials:

  • This compound (powder form)
  • Dimethyl sulfoxide (DMSO)
  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
  • Sterile microcentrifuge tubes
  • Vortex mixer
  • Syringes (e.g., 1 mL)
  • Needles (e.g., 27-gauge)
  • Animal scale

2. Preparation of this compound Dosing Solution:

  • Stock Solution: Prepare a stock solution of this compound in 100% DMSO. For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. The stock solution can be stored at -20°C for future use.
  • Working Solution: On the day of injection, dilute the this compound stock solution with sterile saline or PBS to the final desired concentration. It is crucial to minimize the final concentration of DMSO to avoid toxicity. A final DMSO concentration of less than 10% is generally recommended. For a 10 mg/kg dose in a 25g mouse, the required dose is 0.25 mg. If the final injection volume is 100 µL, the concentration of the working solution should be 2.5 mg/mL. To achieve this from a 10 mg/mL stock, you would mix 25 µL of the stock solution with 75 µL of saline. This results in a final DMSO concentration of 25%. Note: The final DMSO concentration should be carefully considered and optimized for your specific experimental conditions, as high concentrations can cause local irritation and systemic toxicity.[4]

3. Administration Procedure:

  • Weigh the mouse to accurately calculate the required injection volume.
  • Restrain the mouse appropriately.
  • The intraperitoneal injection should be administered into the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or liver.
  • Insert the needle at a 15-20 degree angle with the bevel up.
  • Gently aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.
  • Inject the calculated volume of the this compound working solution slowly.
  • Monitor the mouse for any adverse reactions post-injection.

Protocol 2: General Considerations for this compound Administration
  • Vehicle Selection: While DMSO is a common solvent for this compound, its potential for toxicity at higher concentrations necessitates careful consideration. For intraperitoneal injections, if this compound precipitates upon dilution with aqueous solutions, a suspension can be prepared using vehicles such as 0.5% carboxymethylcellulose (CMC) in saline.[5] A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has also been suggested for compounds with low aqueous solubility.[5]

  • Maximum Injection Volume: For intraperitoneal injections in mice, the recommended maximum volume is typically 10 mL/kg.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound administration and its mechanism of action.

C646_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits Histones Histones p300_CBP->Histones Acetylation Transcription_Factors Transcription Factors p300_CBP->Transcription_Factors Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Substrate Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Expression Altered Gene Expression (e.g., cell cycle arrest, apoptosis) Acetylated_Histones->Gene_Expression Regulates Acetylated_TFs Acetylated TFs Transcription_Factors->Acetylated_TFs Acetylated_TFs->Gene_Expression Regulates

Caption: this compound inhibits p300/CBP, preventing histone and transcription factor acetylation.

IP_Injection_Workflow cluster_workflow Intraperitoneal Injection Workflow for this compound A 1. Prepare this compound Stock Solution (in DMSO) B 2. Prepare Working Solution (Dilute with saline/PBS) A->B Dilute C 3. Weigh Mouse & Calculate Dose B->C E 5. Perform Intraperitoneal Injection (Lower Right Quadrant) C->E D 4. Restrain Mouse D->E F 6. Monitor Mouse for Adverse Effects E->F G 7. Proceed with Experimental Endpoint Analysis F->G

Caption: Workflow for intraperitoneal administration of this compound in mice.

Important Considerations

  • Toxicity: As of the latest review, comprehensive in vivo toxicity data for this compound in mice is limited. Researchers should conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in their specific mouse strain and experimental conditions. Close monitoring for signs of toxicity, such as weight loss, behavioral changes, or signs of distress, is essential.

  • Pharmacokinetics: Detailed pharmacokinetic studies of this compound in mice are not widely available in the public domain. The bioavailability, half-life, and clearance of this compound can be influenced by the administration route, vehicle, and mouse strain.

  • Compound Stability: The stability of this compound in different vehicles and storage conditions should be considered. It is recommended to prepare fresh working solutions for each experiment.

These application notes are intended as a guide. Researchers are strongly encouraged to consult the primary literature and perform their own optimization and validation studies to ensure the success and reproducibility of their experiments.

References

Application Notes and Protocols for C646 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C646 is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes play a critical role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer and inflammatory conditions, making this compound a valuable tool for in vivo research. This document provides detailed application notes and protocols for the use of this compound in in vivo studies, with a focus on its solubility, vehicle formulation, and administration.

Data Presentation

This compound Solubility

The solubility of this compound is a critical factor in preparing formulations for in vivo administration. The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)23 mg/mL[1]51.63 mM[1]Stock solutions are typically prepared in DMSO.
WaterInsoluble[1]-This compound will precipitate in aqueous solutions.
EthanolInsoluble[1]-Not a suitable solvent for this compound.
Carboxymethylcellulose Sodium (CMC-Na) Solution≥5 mg/mL[1]-Forms a homogenous suspension suitable for oral administration.
In Vivo Vehicle Formulations for this compound

The selection of an appropriate vehicle is crucial for the effective delivery and tolerability of this compound in animal models. Below is a table of vehicle compositions that have been used in published in vivo studies.

Vehicle CompositionRoute of AdministrationAnimal ModelStudy Context
DMSOIntraperitoneal (i.p.) InjectionMousePancreatic Cancer Xenograft[2]
5% DMSO + 95% Phosphate-Buffered Saline (PBS), pH 7.4Intraperitoneal (i.p.) InjectionMouseNot Specified

Experimental Protocols

Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol is adapted from studies using a DMSO-based vehicle for intraperitoneal administration in mice.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the desired amount of this compound powder.

    • Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by gentle vortexing or sonication.

  • Working Solution Preparation (for a 10 mg/kg dose in a 20g mouse):

    • The final injection volume should be kept low, typically 100-200 µL for a mouse.

    • To prepare a dosing solution of 1 mg/mL, dilute the 50 mg/mL stock solution 1:50 in sterile PBS. For example, add 4 µL of the 50 mg/mL this compound stock to 196 µL of sterile PBS.

    • Important: Due to the poor aqueous solubility of this compound, it is critical to add the DMSO stock to the PBS and immediately vortex vigorously to create a uniform suspension. Precipitation may occur, so administer the suspension promptly after preparation.

    • For a 10 mg/kg dose, a 20g mouse would receive a 200 µL injection of the 1 mg/mL suspension.

  • Administration:

    • Restrain the mouse appropriately.

    • Inject the this compound suspension intraperitoneally into the lower right quadrant of the abdomen.

Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound suspension in carboxymethylcellulose sodium (CMC-Na) for oral gavage.

Materials:

  • This compound powder

  • Carboxymethylcellulose Sodium (CMC-Na)

  • Sterile water

  • Sterile magnetic stir bar and stir plate

  • Sterile tubes

  • Oral gavage needles

Procedure:

  • CMC-Na Solution Preparation (0.5% w/v):

    • Add 0.5 g of CMC-Na to 100 mL of sterile water.

    • Stir vigorously with a magnetic stir bar on a stir plate until the CMC-Na is fully dissolved. This may take several hours. The resulting solution should be clear and viscous.

  • This compound Suspension Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Add the this compound powder to the desired volume of the sterile 0.5% CMC-Na solution to achieve the final target concentration (e.g., 5 mg/mL).

    • Mix thoroughly by vortexing or stirring to obtain a homogenous suspension.[1]

  • Administration:

    • Use a proper size oral gavage needle for the animal.

    • Administer the this compound suspension orally. Ensure the suspension is well-mixed immediately before drawing it into the syringe.

Signaling Pathways and Experimental Workflows

p300/CBP Signaling Pathway Inhibition by this compound

The diagram below illustrates the central role of p300 and CBP in gene transcription and how this compound intervenes. p300/CBP are recruited to gene promoters by transcription factors, where they acetylate histones, leading to a more open chromatin structure and transcriptional activation. This compound directly inhibits the HAT activity of p300/CBP, preventing histone acetylation and thereby repressing gene expression.

p300_CBP_pathway cluster_nucleus Nucleus Transcription_Factors Transcription Factors (e.g., NF-κB, p53) p300_CBP p300/CBP Transcription_Factors->p300_CBP Recruitment Histones Histones p300_CBP->Histones HAT Activity (Acetylation) This compound This compound This compound->p300_CBP Inhibition Acetylated_Histones Acetylated Histones (Open Chromatin) Histones->Acetylated_Histones Gene_Expression Target Gene Expression (Inflammation, Proliferation) Acetylated_Histones->Gene_Expression Activation

Caption: this compound inhibits p300/CBP HAT activity, preventing histone acetylation and gene expression.

In Vivo Xenograft Study Workflow Using this compound

The following diagram outlines a typical workflow for an in vivo cancer study evaluating the efficacy of this compound using a xenograft mouse model.

xenograft_workflow Cell_Culture 1. Cancer Cell Culture (e.g., Pancreatic Cancer Cell Line) Xenograft_Implantation 2. Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Xenograft_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. This compound or Vehicle Administration (e.g., i.p. daily) Randomization->Treatment Endpoint_Monitoring 6. Continued Tumor Measurement & Animal Weight Monitoring Treatment->Endpoint_Monitoring Endpoint 7. Endpoint Reached (e.g., Tumor Size Limit) Endpoint_Monitoring->Endpoint Analysis 8. Tumor Excision, Weight Measurement, & Histological/Molecular Analysis Endpoint->Analysis

Caption: Workflow of a typical in vivo xenograft study to evaluate the anti-tumor efficacy of this compound.

References

Application Notes and Protocols for Utilizing C646 in Combination with Radiation Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histone acetyltransferase (HAT) inhibitor C646, a selective inhibitor of p300 and CREB-binding protein (CBP), has emerged as a promising agent to enhance the efficacy of radiation therapy in various cancer types. By targeting the epigenetic machinery that regulates DNA repair and cell cycle progression, this compound can sensitize cancer cells to the cytotoxic effects of ionizing radiation. These application notes provide a comprehensive overview of the mechanisms of action, detailed experimental protocols, and quantitative data to guide researchers in the preclinical evaluation of this compound as a radiosensitizer.

Mechanism of Action: Abrogation of G2/M Checkpoint and Induction of Mitotic Catastrophe

This compound radiosensitizes cancer cells, particularly non-small cell lung cancer (NSCLC) cells, by preventing the repair of radiation-induced DNA damage before cells enter mitosis. This is primarily achieved through the abrogation of the G2/M checkpoint, a critical cell cycle regulatory point that allows for DNA repair. The inhibition of p300/CBP by this compound leads to the suppression of key DNA damage response (DDR) proteins. Specifically, this compound has been shown to suppress the phosphorylation of the checkpoint kinase 1 (CHK1) following irradiation[1].

The failure to arrest in the G2 phase forces cells with damaged DNA to prematurely enter mitosis, leading to a lethal form of cell death known as mitotic catastrophe . This is characterized by aberrant nuclear morphology, including the formation of giant, multinucleated cells[1]. This mechanism is particularly relevant in p53-deficient cancer cells, which are often resistant to apoptosis.

Data Presentation: In Vitro Radiosensitizing Effects of this compound

The efficacy of this compound as a radiosensitizer is quantified by the Dose Enhancement Ratio (DER), which is the ratio of the radiation dose required to achieve a certain level of cell kill in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.

Cell LineCancer TypeThis compound Concentration (µM)Surviving FractionDose Enhancement Ratio (DER)Reference
A549Non-Small Cell Lung Carcinoma1010%1.4[1]
H460Non-Small Cell Lung Carcinoma1010%1.2[1]
H157Non-Small Cell Lung Carcinoma1010%1.2[1]

Experimental Protocols

In Vitro Methodologies

1. Clonogenic Survival Assay

This assay is the gold standard for assessing the long-term reproductive viability of cells after treatment with ionizing radiation and a radiosensitizing agent.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • Trypsin-EDTA

    • 6-well plates

    • X-ray irradiator

    • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Protocol:

    • Cell Seeding: Plate cells in 6-well plates at densities determined by the expected toxicity of the combined treatment to yield 50-150 colonies per well. Allow cells to attach for at least 6 hours.

    • This compound Treatment: Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours) prior to irradiation.

    • Irradiation: Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).

    • Incubation: After irradiation, replace the medium with fresh complete medium (without this compound) and incubate for 10-14 days, or until colonies of at least 50 cells are visible.

    • Staining and Counting: Wash the plates with PBS, fix with methanol, and stain with Crystal Violet solution. Count the number of colonies in each well.

    • Data Analysis: Calculate the surviving fraction at each dose by normalizing the plating efficiency of the treated cells to that of the untreated control. Plot the surviving fraction against the radiation dose on a semi-logarithmic scale to generate survival curves and calculate the DER.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound and radiation on cell cycle distribution, particularly to assess the abrogation of the G2/M checkpoint.

  • Materials:

    • Treated cells from the experimental setup

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells with this compound and/or radiation as described in the clonogenic assay. At various time points post-irradiation (e.g., 24, 48 hours), harvest the cells by trypsinization.

    • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

    • Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

    • Data Analysis: Compare the cell cycle profiles of the different treatment groups. A decrease in the G2/M population in the combination treatment group compared to the radiation-only group at later time points indicates abrogation of the G2/M checkpoint.

3. Assessment of Mitotic Catastrophe

This method involves the morphological examination of cells to identify the characteristic features of mitotic catastrophe.

  • Materials:

    • Cells grown on coverslips in 6-well plates

    • 4% Paraformaldehyde (PFA)

    • DAPI (4',6-diamidino-2-phenylindole) staining solution

    • Fluorescence microscope

  • Protocol:

    • Cell Treatment: Treat cells grown on coverslips with this compound and/or radiation.

    • Fixation and Staining: At desired time points post-treatment (e.g., 72 hours), wash the cells with PBS and fix with 4% PFA. Permeabilize the cells with 0.2% Triton X-100 in PBS and then stain with DAPI solution.

    • Microscopy: Mount the coverslips on microscope slides and examine under a fluorescence microscope.

    • Analysis: Quantify the percentage of cells exhibiting characteristics of mitotic catastrophe, such as giant cells with multiple micronuclei or fragmented nuclei.

4. Immunoblotting

This technique is used to analyze the expression and phosphorylation status of key proteins involved in the DNA damage response and cell cycle control.

  • Materials:

    • Treated cell lysates

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes

    • Primary antibodies (e.g., anti-phospho-CHK1 (Ser345), anti-CHK1, anti-phospho-ATM (Ser1981), anti-ATM, anti-Cyclin B1, anti-CDK1, anti-γH2AX, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of the target proteins across different treatment groups.

In Vivo Methodology

Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with radiation in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or NSG mice)

    • Cancer cells for injection

    • Matrigel (optional)

    • This compound formulated for in vivo administration

    • Small animal irradiator

    • Calipers for tumor measurement

  • Protocol:

    • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

    • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).

    • Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Tumor Irradiation: When tumors reach the target size, irradiate them locally with a specified radiation dose and fractionation schedule (e.g., a single dose of 10 Gy or fractionated doses).

    • Tumor Growth Monitoring: Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Endpoint and Analysis: Continue monitoring until the tumors reach a predetermined endpoint size. Plot the mean tumor growth curves for each group. Analyze for statistically significant differences in tumor growth delay between the treatment groups.

Visualizations

G cluster_0 Experimental Workflow: In Vitro Radiosensitization A Seed Cancer Cells B Pre-treat with this compound (e.g., 10 µM, 24h) A->B C Irradiate (e.g., 0-8 Gy) B->C D Incubate (10-14 days) C->D E Stain and Count Colonies D->E F Analyze Survival Curves & DER E->F

Caption: Workflow for assessing this compound radiosensitization in vitro.

G cluster_1 Signaling Pathway: this compound-Induced Radiosensitization Radiation Ionizing Radiation DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage p300_CBP p300/CBP DNA_Damage->p300_CBP Mitosis Entry into Mitosis DNA_Damage->Mitosis G2_Checkpoint G2/M Checkpoint Activation p300_CBP->G2_Checkpoint activates This compound This compound This compound->p300_CBP CHK1 p-CHK1 G2_Checkpoint->CHK1 via CHK1->Mitosis inhibits Mitotic_Catastrophe Mitotic Catastrophe Mitosis->Mitotic_Catastrophe with damaged DNA Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death

Caption: this compound abrogates the G2/M checkpoint, leading to mitotic catastrophe.

G cluster_2 Experimental Workflow: In Vivo Xenograft Study G Implant Tumor Cells H Tumor Growth to ~100-150 mm³ G->H I Randomize Mice H->I J Treat with this compound and/or Radiation I->J K Monitor Tumor Volume J->K L Analyze Tumor Growth Delay K->L

Caption: Workflow for in vivo evaluation of this compound and radiation.

References

Application Notes: C646 in Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT) activity of p300 and its close homolog, CREB-binding protein (CBP). With a reported Ki (inhibition constant) of 400 nM for p300, this compound acts as a competitive inhibitor of acetyl-CoA, preventing the transfer of acetyl groups to histone and non-histone protein substrates.[1] In the context of chromatin biology, p300/CBP are critical co-activators that acetylate histone tails, particularly H3K27 and H3K18, leading to a more open chromatin structure and enhanced gene transcription.

The primary application of this compound in ChIP-seq experiments is to elucidate the specific genomic loci and downstream pathways regulated by p300/CBP HAT activity. By treating cells with this compound and performing ChIP-seq for histone marks like H3K27ac, researchers can identify regions of the genome where this acetylation is dependent on p300/CBP. A reduction in the H3K27ac signal at specific gene promoters or enhancers following this compound treatment indicates direct regulation by these acetyltransferases. This approach is instrumental in studying the role of p300/CBP in various biological processes, including cancer, inflammation, and development.[1][2]

Mechanism of Action

p300/CBP are recruited to specific genomic regions by transcription factors. Once recruited, their intrinsic HAT activity leads to the acetylation of lysine residues on histone tails. This modification neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA, thereby creating a more relaxed chromatin state (euchromatin). This state facilitates the binding of transcriptional machinery and promotes gene expression. This compound blocks this cascade by inhibiting the HAT domain of p300/CBP, resulting in decreased histone acetylation, a more condensed chromatin structure (heterochromatin), and repression of target gene transcription.

Recent studies indicate that this compound may also have off-target effects, particularly at higher concentrations (≥7 μM), where it can inhibit histone deacetylases (HDACs).[1] Furthermore, some cellular effects of this compound have been linked to the degradation of other proteins, such as Exportin-1 (XPO1), which can in turn affect p300 chromatin occupancy.[3] Therefore, it is crucial to carefully titrate this compound concentrations and validate findings with secondary approaches.

Downstream Effects

The inhibition of p300/CBP by this compound has significant downstream consequences. A primary example is the modulation of the NF-κB signaling pathway, a key regulator of inflammatory responses.[1] p300/CBP acetylates components of the NF-κB complex, which is essential for its transcriptional activity. By inhibiting this acetylation, this compound can suppress the expression of pro-inflammatory genes.[1] this compound has also been shown to affect the expression of oncogenic signaling molecules and transcription factors, including c-MYC and c-Met, leading to anti-neoplastic effects in cancer cell lines.[2][3]

Quantitative Data Summary

The following table summarizes quantitative data related to the use and effects of this compound from various studies.

ParameterCell Line / SystemValue / ObservationReference
Inhibition Constant (Ki) In vitro assay (p300)400 nM[1]
HDAC Inhibition In vitro assayInhibition observed from 7 µM[1]
Effect on Histone Acetylation Human Ad-5 infected cellsSignificant reduction in H3K18ac and H3K27ac after 2h treatment with A-485 (a similar, more potent p300/CBP inhibitor).[4]
Effect on Histone Acetylation Gastric Cancer Cell LinesThis compound inhibits the acetylation of histone H3.[2]
Effect on Gene Expression Jurkat Cells2- to 6-fold upregulation of immediate-early genes (FOS, JUN, EGR1, EGR2).[3]
Effect on Protein Levels Jurkat CellsSubstantial reduction in c-MYC protein levels.[3]
Phenotypic Effect Gastric Cancer Cell LinesInhibited cell viability, migration, and invasion; promoted apoptosis.[2]
Phenotypic Effect RAW264.7 MacrophagesReduced pro-inflammatory gene expression.[1]

Diagrams

G cluster_0 Standard State cluster_1 Chromatin cluster_2 This compound Inhibition TF Transcription Factor p300 p300/CBP TF->p300 recruits Histones Histones p300->Histones acetylates (HAT activity) Gene_OFF Gene Transcription (Repressed) p300->Gene_OFF leads to Gene_ON Gene Transcription (Active) Histones->Gene_ON promotes This compound This compound This compound->p300 inhibits

Caption: Mechanism of this compound action on p300/CBP-mediated gene transcription.

G Start 1. Cell Culture & Treatment Crosslink 2. Formaldehyde Cross-linking Start->Crosslink Lysis 3. Cell Lysis & Chromatin Shearing Crosslink->Lysis IP 4. Immunoprecipitation (e.g., anti-H3K27ac) Lysis->IP Wash 5. Wash & Elute IP->Wash Reverse 6. Reverse Cross-links & DNA Purification Wash->Reverse Library 7. Library Preparation Reverse->Library Seq 8. High-Throughput Sequencing Library->Seq Analysis 9. Data Analysis (Peak Calling, Differential Binding) Seq->Analysis End Results Analysis->End

Caption: Experimental workflow for a ChIP-seq experiment using this compound.

G cluster_0 NF-κB Activation Pathway cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., TNFα, IL-1) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex releases NFkB_nuc NF-κB NFkB_complex->NFkB_nuc translocates to p300 p300/CBP p300_nuc p300/CBP NFkB_nuc->p300_nuc recruits Genes Pro-inflammatory Genes (e.g., COX-2) p300_nuc->Genes activates This compound This compound This compound->p300_nuc inhibits

Caption: this compound inhibits NF-κB-mediated pro-inflammatory gene expression.

Detailed Protocol: this compound Treatment Followed by H3K27ac ChIP-seq

This protocol provides a framework for investigating the impact of p300/CBP inhibition on H3K27ac marks genome-wide. Optimization of this compound concentration and treatment time is recommended for each cell line.

Materials

  • Cell culture reagents

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (37%)

  • Glycine (2.5 M)

  • Cell lysis and nuclear lysis buffers

  • Chromatin shearing equipment (e.g., sonicator)

  • Anti-H3K27ac antibody (ChIP-grade)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • Reagents for library preparation and sequencing

Procedure

  • Cell Culture and Treatment a. Plate cells to reach approximately 70-80% confluency on the day of the experiment. b. Treat one set of plates with the desired concentration of this compound (e.g., 1-10 µM) and a parallel set with an equivalent volume of DMSO (vehicle control). c. Incubate for a predetermined duration (e.g., 2-24 hours).

  • Cross-linking a. To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.[5] b. Incubate at room temperature for 10-15 minutes with gentle shaking.[5] c. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (e.g., add 5 mL of 2.5 M glycine per 100 mL of medium).[5] d. Incubate for 5 minutes at room temperature. e. Scrape cells, transfer to a conical tube, and centrifuge to pellet. Wash the pellet twice with ice-cold PBS.

  • Chromatin Preparation a. Lyse the cell pellet according to a standard ChIP protocol to isolate nuclei. b. Resuspend the nuclear pellet in a shearing/sonication buffer. c. Shear the chromatin into fragments of 200-500 bp using a sonicator. Optimization of sonication conditions is critical. d. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation (IP) a. Pre-clear the chromatin by incubating with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding. b. Reserve a small aliquot of the pre-cleared chromatin as "Input" control. c. Add the anti-H3K27ac antibody to the remaining chromatin and incubate overnight at 4°C with rotation. d. Add pre-washed protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.[6]

  • Washing a. Pellet the beads on a magnetic stand and discard the supernatant. b. Perform a series of stringent washes to remove non-specifically bound chromatin. This typically includes sequential washes with a low salt buffer, a high salt buffer, a lithium chloride (LiCl) buffer, and finally a TE buffer.

  • Elution and Reverse Cross-linking a. Elute the chromatin from the beads by resuspending in elution buffer and incubating at 65°C. b. Add NaCl to the eluates (and the Input sample) and incubate overnight at 65°C to reverse the formaldehyde cross-links. c. Treat the samples with RNase A to degrade RNA, followed by Proteinase K to degrade proteins.

  • DNA Purification a. Purify the immunoprecipitated DNA and the Input DNA using a commercial DNA purification kit or phenol-chloroform extraction. b. Elute the purified DNA in a small volume of elution buffer or nuclease-free water.

  • Library Preparation and Sequencing a. Quantify the purified DNA. b. Prepare sequencing libraries from the ChIP and Input DNA samples according to the manufacturer's protocol (e.g., Illumina). This involves end-repair, A-tailing, adapter ligation, and PCR amplification. c. Perform high-throughput sequencing.

  • Data Analysis a. Align sequencing reads to the appropriate reference genome. b. Use peak-calling software (e.g., MACS2) to identify regions of H3K27ac enrichment in both this compound-treated and vehicle-treated samples, using the respective Input DNA as a background control. c. Perform differential binding analysis to identify genomic regions where the H3K27ac signal is significantly reduced upon this compound treatment. d. Annotate the differential peaks to nearby genes and perform downstream functional analysis (e.g., pathway analysis, gene ontology).

References

Application Notes and Protocols: C646 for Studying Stem Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These transcriptional coactivators play a crucial role in regulating gene expression by acetylating histone and non-histone proteins, thereby influencing chromatin structure and transcription factor activity. In the context of stem cell biology, p300/CBP activity is integral to maintaining pluripotency and directing differentiation into various lineages. The use of this compound provides a powerful tool to investigate the epigenetic mechanisms governing stem cell fate decisions, offering potential applications in regenerative medicine and drug discovery.

Mechanism of Action

This compound competitively inhibits the acetyl-CoA binding site of p300/CBP, preventing the transfer of acetyl groups to their protein substrates. This inhibition of HAT activity leads to a reduction in histone acetylation, which is generally associated with a more condensed chromatin state and transcriptional repression. However, studies have shown that in some cellular contexts, such as in goat adipose-derived stem cells (gADSCs), this compound treatment can lead to an increase in the acetylation of specific histone residues like H3K9.[1][2] This paradoxical effect may be due to the compensatory upregulation of other HATs, such as TIP60 and PCAF.[1][2]

By modulating the acetylation status of histones and other proteins, this compound can influence the activity of key signaling pathways involved in stem cell differentiation, including the Wnt/β-catenin pathway.[1] Inhibition of p300/CBP has been shown to attenuate canonical Wnt signaling by affecting the levels of cytosolic β-catenin.

Data Presentation: Effects of this compound on Stem Cell Differentiation Markers

The following tables summarize the reported effects of this compound on the expression of key lineage-specific markers during stem cell differentiation.

Lineage Stem Cell Type Marker Effect of this compound Reference
Adipogenic Goat Adipose-Derived Stem Cells (gADSCs)PPARγIncreased expression[1][2]
Goat Adipose-Derived Stem Cells (gADSCs)C/EBPαIncreased expression[1][2]
Neuronal Goat Adipose-Derived Stem Cells (gADSCs)Tuj1 (βIII-tubulin)Impacted expression[1][2]
Goat Adipose-Derived Stem Cells (gADSCs)MAP2Impacted expression[1][2]
Cardiac General (inferred)cTnT (Cardiac Troponin T)Potentially modulated
General (inferred)NKX2.5Potentially modulated
Hematopoietic General (inferred)CD34Potentially modulated
General (inferred)CD45Potentially modulated

Note: Quantitative data for cardiac and hematopoietic lineages with direct this compound treatment is limited in the reviewed literature. The effects are inferred based on the role of p300/CBP in these differentiation pathways.

Signaling Pathways and Experimental Workflows

Signaling Pathway: this compound Inhibition of p300/CBP and Attenuation of Wnt/β-catenin Signaling

C646_Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds p300_CBP p300/CBP TCF_LEF->p300_CBP Recruits Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) p300_CBP->Target_Genes Activates Transcription This compound This compound This compound->p300_CBP Inhibits

Caption: this compound inhibits p300/CBP, attenuating Wnt/β-catenin signaling.

Experimental Workflow: Directed Differentiation of Stem Cells with this compound Treatment

Experimental_Workflow cluster_prep 1. Cell Preparation cluster_diff 2. Differentiation Induction cluster_analysis 3. Analysis Thaw Thaw Cryopreserved Stem Cells Culture Culture and Expand Stem Cells Thaw->Culture Seed Seed Cells for Differentiation Culture->Seed Induction Add Differentiation Induction Medium Seed->Induction C646_treatment Treat with this compound (or vehicle control) Induction->C646_treatment Harvest Harvest Cells at Specified Timepoints C646_treatment->Harvest qPCR Gene Expression Analysis (RT-qPCR) Harvest->qPCR Western Protein Expression Analysis (Western Blot / ICC) Harvest->Western Functional Functional Assays (e.g., Oil Red O, Immunofluorescence) Harvest->Functional

Caption: General workflow for studying this compound effects on stem cell differentiation.

Experimental Protocols

General Considerations for this compound Usage
  • Solubility: this compound is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10-20 mM) in sterile DMSO and store it at -20°C or -80°C.

  • Working Concentration: The optimal concentration of this compound will vary depending on the cell type and the desired effect. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application. A common starting range is 1-20 µM.

  • Control: Always include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.

Protocol 1: Adipogenic Differentiation of Adipose-Derived Stem Cells (ADSCs) with this compound

This protocol is adapted from studies on goat ADSCs and can be optimized for other MSC sources.[1][2]

Materials:

  • ADSCs

  • Growth Medium (e.g., DMEM with 10% FBS)

  • Adipogenic Induction Medium (e.g., Growth Medium supplemented with 1 µM dexamethasone, 0.5 mM IBMX, 10 µg/mL insulin, and 100 µM indomethacin)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Oil Red O staining solution

Procedure:

  • Cell Seeding: Seed ADSCs in a multi-well plate at a density that will result in confluence at the start of differentiation.

  • Induction of Differentiation: Once cells reach confluence, replace the growth medium with Adipogenic Induction Medium.

  • This compound Treatment: Add this compound to the induction medium at the desired final concentration (e.g., 10 µM). Add an equivalent volume of DMSO to the control wells.

  • Medium Changes: Change the medium every 2-3 days with fresh Adipogenic Induction Medium containing this compound or DMSO.

  • Differentiation Period: Continue differentiation for 14-21 days.

  • Analysis:

    • Oil Red O Staining: At the end of the differentiation period, fix the cells and stain with Oil Red O to visualize lipid droplet accumulation.

    • Gene Expression Analysis: Harvest cells at various time points (e.g., day 3, 7, 14) for RT-qPCR analysis of adipogenic markers such as PPARγ and C/EBPα.

    • Protein Analysis: Perform Western blotting or immunocytochemistry for adipogenic proteins.

Protocol 2: Neuronal Differentiation of Mesenchymal Stem Cells (MSCs) with this compound

This is a general protocol that can be adapted for various MSC types.

Materials:

  • MSCs

  • Growth Medium

  • Neuronal Induction Medium (various formulations exist, a common base is DMEM/F12 with B27 supplement, N2 supplement, and growth factors like bFGF and EGF)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Antibodies for neuronal markers (e.g., anti-Tuj1, anti-MAP2)

Procedure:

  • Cell Seeding: Seed MSCs on a suitable matrix-coated plate (e.g., poly-L-lysine/laminin).

  • Induction of Differentiation: When cells reach the desired confluency, replace the growth medium with Neuronal Induction Medium.

  • This compound Treatment: Add this compound to the induction medium at the desired concentration. Add DMSO to control wells.

  • Medium Changes: Change the medium every 2-3 days with fresh Neuronal Induction Medium containing this compound or DMSO.

  • Differentiation Period: Continue differentiation for 7-14 days.

  • Analysis:

    • Immunocytochemistry: Fix and stain cells with antibodies against neuronal markers like Tuj1 (early neuronal marker) and MAP2 (mature neuronal marker) to observe morphological changes and marker expression.

    • Gene Expression Analysis: Harvest cells for RT-qPCR analysis of neuronal-specific genes.

    • Western Blotting: Analyze protein levels of neuronal markers.

Protocol 3: General Protocol for Directed Differentiation of Pluripotent Stem Cells (PSCs) with this compound

This protocol provides a framework for incorporating this compound into established directed differentiation protocols for PSCs (e.g., for cardiac or hematopoietic lineages).

Materials:

  • Human PSCs (e.g., iPSCs or ESCs)

  • PSC maintenance medium

  • Lineage-specific differentiation media and supplements (e.g., for cardiac differentiation: RPMI/B27 minus insulin, CHIR99021, IWP2; for hematopoietic differentiation: StemPro-34, SCF, BMP4, bFGF)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • PSC Culture: Culture PSCs under feeder-free conditions to the desired confluency for starting differentiation.

  • Initiation of Differentiation: Start the directed differentiation protocol according to an established method for your lineage of interest. This typically involves changing the medium to a specific differentiation-inducing formulation.

  • This compound Treatment: Introduce this compound at a specific stage of the differentiation protocol. The timing will be critical and should be determined based on when p300/CBP is known to play a key role in that specific lineage commitment. For example, in Wnt-dependent cardiac differentiation, this compound could be added during the initial mesoderm induction phase.

  • Continued Differentiation: Follow the established protocol for medium changes and duration, including this compound or DMSO in the relevant stages.

  • Analysis:

    • Flow Cytometry: For hematopoietic and cardiac lineages, flow cytometry is a powerful tool to quantify the percentage of cells expressing key surface or intracellular markers (e.g., CD34/CD45 for hematopoietic progenitors, cTnT for cardiomyocytes).

    • Gene and Protein Expression: Analyze the expression of lineage-specific markers using RT-qPCR, Western blotting, or immunofluorescence.

    • Functional Assays: Perform functional assays relevant to the differentiated cell type (e.g., beating analysis for cardiomyocytes, colony-forming unit assays for hematopoietic progenitors).

Conclusion

This compound is a valuable chemical probe for dissecting the role of p300/CBP-mediated histone acetylation in stem cell differentiation. By selectively inhibiting these key epigenetic regulators, researchers can gain insights into the molecular mechanisms that control cell fate decisions. The protocols and data presented here provide a foundation for designing and interpreting experiments using this compound to study and manipulate stem cell differentiation. Further research is needed to establish detailed, optimized protocols and to fully understand the impact of this compound across a broader range of stem cell types and differentiation lineages.

References

C646 Treatment for Apoptosis Induction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). By competitively binding to the acetyl-CoA binding pocket of these enzymes, this compound effectively reduces global histone H3 acetylation, leading to chromatin condensation and repression of gene transcription.[1] This activity disrupts critical cellular processes, including cell cycle progression, and ultimately triggers apoptosis in a variety of cancer cell types. These application notes provide an overview of the mechanism of this compound-induced apoptosis, quantitative data on its efficacy, and detailed protocols for its application and the assessment of its apoptotic effects.

Mechanism of Action

This compound exerts its pro-apoptotic effects primarily through the inhibition of p300/CBP histone acetyltransferase activity. This inhibition leads to a cascade of downstream events culminating in programmed cell death. The key mechanisms include:

  • Cell Cycle Arrest: this compound treatment has been shown to induce cell cycle arrest, often at the G1 phase.[1] This is mediated by the upregulation of p53 and the cyclin-dependent kinase inhibitor p21.[2]

  • Modulation of Bcl-2 Family Proteins: A critical step in this compound-induced apoptosis is the alteration of the balance between pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[3][4] This shift in the Bcl-2/Bax ratio disrupts mitochondrial outer membrane permeabilization, a key event in the intrinsic apoptotic pathway.

  • Caspase Activation and PARP Cleavage: The disruption of the mitochondrial membrane potential leads to the release of cytochrome c and the subsequent activation of the caspase cascade. This culminates in the cleavage and activation of executioner caspases, such as caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][4]

  • Inhibition of Pro-Survival Signaling: this compound has also been shown to interfere with pro-survival signaling pathways that are often dysregulated in cancer. For instance, it can inhibit the function of the androgen receptor (AR) and the NF-κB signaling pathway, both of which play roles in promoting cancer cell survival.[5]

Data Presentation

The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines.

Cell LineCancer TypeConcentrationTreatment TimeObserved EffectsReference
SGC-7901, MKN45, MGC-803, BGC-823, KATO III Gastric Cancer1-20 µmol/l24 hInhibition of cell viability, cell cycle arrest, induction of apoptosis.[3]
MIAPaCa2 Pancreatic Cancer30 µM48 hIncreased proportion of apoptotic cells, increased expression of apoptotic markers.[6]
AML cell lines (AE-positive) Acute Myeloid LeukemiaLower doses (not specified)Not specifiedInhibition of proliferation, colony formation, G1 cell cycle arrest, induction of apoptosis.[1]
PC3, LNCaP, Du145, LAPC-4 Prostate Cancer20 µmol/L24 hInduction of caspase-3/7 activity.
A549, H460, H157 Non-small cell lung cancerNot specifiedNot specifiedSensitization to ionizing radiation, enhancement of mitotic catastrophe.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Complete cell culture medium

  • Cold 70% ethanol

  • PBS

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at 4°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blot Analysis

This protocol is for the detection of key apoptosis-related proteins.

Materials:

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as desired.

  • Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

This compound-Induced Apoptotic Signaling Pathway

C646_Apoptosis_Pathway This compound This compound p300_CBP p300/CBP HATs This compound->p300_CBP Inhibits Histone_Acetylation Histone H3 Acetylation p300_CBP->Histone_Acetylation Promotes Gene_Repression Repression of Gene Transcription p300_CBP->Gene_Repression Leads to NFkB NF-κB Pathway Inhibition p300_CBP->NFkB Inhibits AR Androgen Receptor Inhibition p300_CBP->AR Inhibits p53 p53 Activation Gene_Repression->p53 Bcl2 Bcl-2 (anti-apoptotic) Gene_Repression->Bcl2 Downregulates Bax Bax (pro-apoptotic) Gene_Repression->Bax Upregulates p21 p21 Expression p53->p21 Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Bax->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Caspase_Activation->Apoptosis PARP_Cleavage->Apoptosis NFkB->Apoptosis AR->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing this compound-Induced Apoptosisdot

C646_Experimental_Workflow Start Cancer Cell Culture Treatment This compound Treatment (Dose and Time Course) Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Bcl-2, Bax, Cleaved PARP) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

References

C646 Protocol for Inhibiting Tumor Growth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP).[1][2] These enzymes play a crucial role in chromatin remodeling and gene transcription by catalyzing the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. This compound competitively inhibits the acetyl-CoA binding site of p300/CBP, leading to a reduction in histone acetylation and the subsequent modulation of gene expression programs involved in cell proliferation, cell cycle progression, and apoptosis.[1][3] These application notes provide an overview of the this compound mechanism of action and detailed protocols for its use in cancer research.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the histone acetyltransferase activity of p300 and CBP.[1][2] This inhibition leads to a decrease in the acetylation of histone proteins, particularly at lysine residues on histone H3 and H4.[1][3] Hypoacetylation of histones results in a more condensed chromatin structure, rendering DNA less accessible to transcription factors and leading to the repression of target gene expression.

Key signaling pathways affected by this compound-mediated p300/CBP inhibition include:

  • Cell Cycle Regulation: this compound has been shown to induce cell cycle arrest, often at the G1 or G2/M phase, in various cancer cell lines.[4][5][6] This is achieved by downregulating the expression of key cell cycle regulatory proteins such as cyclin D1, CDK1, and cyclin B1.[3][6]

  • Apoptosis Induction: this compound promotes programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[1][3][4] For instance, it can lead to the upregulation of Bax and downregulation of Bcl-2.[3]

  • NF-κB Pathway: The NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation, is a key target of p300/CBP. This compound can inhibit NF-κB activity by preventing the p300/CBP-mediated acetylation of NF-κB subunits.[1][7]

  • Androgen Receptor (AR) Signaling: In prostate cancer, this compound has been shown to interfere with the androgen receptor (AR) pathway, contributing to its anti-tumor effects.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueSource
Target p300/CBP Histone Acetyltransferase[1][2]
Mechanism Competitive inhibitor of the acetyl-CoA binding site[1]
Ki (p300) 400 nM (cell-free assay)[1][2]
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay Duration
Kasumi-1 Acute Myeloid Leukemia~1572h
SKNO-1 Acute Myeloid Leukemia~2072h
SGC-7901 Gastric Cancer~12.524h
MKN45 Gastric Cancer~1524h
MGC-803 Gastric Cancer~1024h
BGC-823 Gastric Cancer~12.524h
KATO III Gastric Cancer~17.524h
PSN1 Pancreatic Cancer~3072h
MIAPaCa2 Pancreatic Cancer~3572h
Panc1 Pancreatic Cancer~4048h

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay type, and duration of drug exposure.

Experimental Protocols

In Vitro Cell Viability Assay (MTT/CCK-8)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO (for dissolving formazan crystals in MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0, 1, 5, 10, 20, 40, 80 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, according to the manufacturer's instructions.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. After 24 hours, treat the cells with this compound at a desired concentration (e.g., 10-40 µM) or with vehicle (DMSO) for 24 or 48 hours.

  • Cell Harvesting:

    • Collect the floating cells from the medium.

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Histone Acetylation

This protocol outlines the procedure for detecting changes in global histone H3 acetylation following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K9/K14), anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Seed and treat cells with this compound as described in the previous protocols. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for loading, the membrane can be stripped and re-probed with an antibody against total histone H3.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)[2]

  • Calipers for tumor measurement

  • Syringes and needles

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound or vehicle solution to the mice via a suitable route (e.g., intraperitoneal injection). The dosing regimen (dose and frequency) should be optimized based on preliminary studies. A reported in vivo study used a dose that resulted in a tumor volume reduction from 985.5 mm³ to 394.7 mm³ in a MIAPaCa2 xenograft model.[6]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, western blotting).

Mandatory Visualization

C646_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt NFkB_complex p50/p65 (NF-κB) Akt->NFkB_complex Activates IKK (not shown) IκB IκB p50_p65_active p50/p65 (Active) NFkB_complex->p50_p65_active IκB degradation IκB->NFkB_complex Inhibition p300_CBP p300/CBP Histones Histones p300_CBP->Histones Acetylation Transcription_Factors Transcription Factors (e.g., c-Myc, Cyclin D1) p300_CBP->Transcription_Factors Acetylation & Co-activation Cell_Cycle_Arrest Cell Cycle Arrest p300_CBP->Cell_Cycle_Arrest Apoptosis Apoptosis p300_CBP->Apoptosis This compound This compound This compound->p300_CBP Inhibition Acetylated_Histones Acetylated Histones Gene_Transcription Gene Transcription (Proliferation, Survival) Acetylated_Histones->Gene_Transcription Promotes Transcription_Factors->Gene_Transcription p50_p65_active->p300_CBP Co-activation

Caption: this compound inhibits p300/CBP, blocking histone acetylation and oncogenic signaling.

Experimental_Workflow_this compound cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start_invitro Cancer Cell Culture treatment Treat with this compound (Dose-response & Time-course) start_invitro->treatment viability_assay Cell Viability Assay (MTT / CCK-8) treatment->viability_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay apoptosis_assay Apoptosis Assay (Annexin V / PI) treatment->apoptosis_assay western_blot Western Blot (Histone Acetylation) treatment->western_blot ic50 Determine IC50 viability_assay->ic50 cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant protein_exp Analyze Protein Expression western_blot->protein_exp start_invivo Tumor Xenograft Implantation tumor_growth Monitor Tumor Growth start_invivo->tumor_growth treatment_invivo Administer this compound tumor_growth->treatment_invivo monitor_efficacy Monitor Tumor Volume & Body Weight treatment_invivo->monitor_efficacy end_study Endpoint Analysis (Tumor Weight, IHC) monitor_efficacy->end_study

Caption: Workflow for evaluating this compound's anti-tumor effects in vitro and in vivo.

References

Application Notes and Protocols: C646 in the Radiosensitization of Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiotherapy is a cornerstone of cancer treatment, utilizing ionizing radiation (IR) to induce DNA damage and subsequent cell death in malignant cells. However, the efficacy of radiotherapy can be limited by the intrinsic or acquired radioresistance of tumors. A promising strategy to overcome this challenge is the use of radiosensitizers, agents that enhance the cytotoxic effects of radiation on cancer cells. C646, a selective small molecule inhibitor of the p300/CBP histone acetyltransferases (HATs), has emerged as a potential radiosensitizer in various cancer types. These application notes provide a comprehensive overview of the use of this compound in radiosensitization, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.

Mechanism of Action

This compound exerts its radiosensitizing effects by inhibiting the acetyltransferase activity of p300 and CBP. These proteins are critical co-activators of transcription factors involved in the DNA damage response (DDR) and cell cycle regulation. By inhibiting p300/CBP, this compound disrupts the acetylation of histone and non-histone proteins, leading to several downstream effects that sensitize cancer cells to radiation:

  • Abrogation of the G2/M Checkpoint: A key mechanism of this compound-mediated radiosensitization is the suppression of the G2/M cell cycle checkpoint.[1] Following DNA damage, this checkpoint allows cells to repair their DNA before entering mitosis. This compound has been shown to suppress the phosphorylation of CHK1, a critical kinase in the G2/M checkpoint, leading to premature entry into mitosis with unrepaired DNA damage.[1]

  • Enhancement of Mitotic Catastrophe: By forcing cells with damaged DNA to enter mitosis, this compound treatment in combination with radiation leads to an increase in mitotic catastrophe, a form of cell death characterized by aberrant nuclear morphology, including micronucleation and multinucleation.[1]

  • Inhibition of DNA Repair Pathways: While the primary mechanism appears to be checkpoint abrogation, the inhibition of p300/CBP can also impact DNA repair processes. Histone acetylation is crucial for chromatin remodeling at sites of DNA damage, allowing access for repair proteins. By altering acetylation patterns, this compound may impede the efficient repair of radiation-induced DNA double-strand breaks.

Quantitative Data on this compound-mediated Radiosensitization

The efficacy of this compound as a radiosensitizer has been demonstrated in various cancer cell lines. The following tables summarize the key quantitative findings.

Cell LineCancer TypeThis compound ConcentrationRadiation Dose (Gy)Dose Enhancement Ratio (DER) at SF10Reference
A549Non-Small Cell Lung Carcinoma10 µM2-81.4[1]
H460Non-Small Cell Lung Carcinoma10 µM2-81.2[1]
H157Non-Small Cell Lung Carcinoma10 µM2-81.2[1]

Table 1: Dose Enhancement Ratios of this compound in Non-Small Cell Lung Carcinoma Cell Lines. The Dose Enhancement Ratio (DER) is calculated as the radiation dose required to achieve a 10% surviving fraction in the absence of the drug, divided by the radiation dose required for the same survival fraction in the presence of the drug. A DER greater than 1 indicates radiosensitization.

Cell LineCancer TypeThis compound ConcentrationEffect on Cell Viability/Growth (in combination with IR)Reference
MIAPaCa-2Pancreatic Cancer30 µMSignificant decrease in cancer cell growth in vivo.[2]
PSN1Pancreatic Cancer20-30 µMEffective inhibition of histone H3 acetylation and proliferation.[2]

Table 2: Effects of this compound on Pancreatic Cancer Cell Lines. Studies in pancreatic cancer suggest that this compound can inhibit cell proliferation and tumor growth, indicating its potential as a therapeutic agent, which may be synergistic with radiation.

Experimental Protocols

Clonogenic Survival Assay

This assay is the gold standard for assessing the reproductive viability of cells after treatment with ionizing radiation and a radiosensitizing agent like this compound.

Materials:

  • Cancer cell lines of interest (e.g., A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 6-well or 10 cm culture dishes

  • Irradiator (e.g., X-ray or gamma-ray source)

  • Crystal violet staining solution (0.5% w/v in methanol)

  • Hemacytometer or automated cell counter

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed a calculated number of cells into 6-well plates. The number of cells to be plated will depend on the radiation dose and the expected survival fraction to yield approximately 50-100 colonies per well. This typically requires a pilot experiment to determine the plating efficiency of each cell line.

  • This compound Treatment:

    • Allow cells to attach for 4-6 hours.

    • Add this compound at the desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO) for comparison.

    • Incubate cells with this compound for a predetermined time (e.g., 24 hours) prior to irradiation.

  • Irradiation:

    • Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Post-Irradiation Culture:

    • After irradiation, remove the medium containing this compound, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Colony Counting:

    • After the incubation period, aspirate the medium and wash the wells with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE).

    • Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate survival curves.

    • Determine the Dose Enhancement Ratio (DER) from the survival curves.

Western Blot for Phospho-CHK1 (Ser345)

This protocol details the detection of phosphorylated CHK1, a key indicator of G2/M checkpoint abrogation by this compound.

Materials:

  • Treated cells (as described in the clonogenic assay)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibody: Rabbit anti-Phospho-CHK1 (Ser345) (e.g., Cell Signaling Technology #2348, 1:1000 dilution)[3]

  • Primary antibody: Mouse anti-Total CHK1 (as a loading control)

  • Primary antibody: Mouse anti-β-actin (as a loading control)

  • HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • After treatment with this compound and/or radiation, wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-CHK1 (Ser345) diluted in blocking buffer overnight at 4°C with gentle agitation.[4]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with antibodies against total CHK1 and β-actin to confirm equal protein loading.

Mitotic Catastrophe Assessment by DAPI Staining

This method allows for the morphological evaluation of mitotic catastrophe in cells treated with this compound and radiation.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • This compound and irradiation treatment as described previously

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole) staining solution (e.g., 1 µg/mL in PBS)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on sterile coverslips placed in multi-well plates.

    • Treat the cells with this compound and/or radiation as per the experimental design.

  • Fixation:

    • At the desired time point post-treatment (e.g., 48-72 hours), aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • DAPI Staining:

    • Add DAPI staining solution to the coverslips and incubate for 5-10 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting and Visualization:

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the cell nuclei using a fluorescence microscope with a DAPI filter.

  • Analysis:

    • Examine the nuclear morphology. Cells undergoing mitotic catastrophe will exhibit enlarged nuclei, micronuclei, or multiple nuclei within a single cell.

    • Quantify the percentage of cells displaying mitotic catastrophe morphology in at least three independent fields of view for each treatment condition.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment.

Materials:

  • Treated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization, including the culture medium to collect any floating cells.

    • Centrifuge the cell suspension and wash the cell pellet with PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate on the single-cell population and generate a histogram of DNA content (PI fluorescence).

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Radiosensitization_Mechanism_of_this compound cluster_0 Cellular Response to Ionizing Radiation (IR) cluster_1 Effect of this compound IR Ionizing Radiation DNA_Damage DNA Double-Strand Breaks (DSBs) IR->DNA_Damage DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR Mitotic_Catastrophe Mitotic Catastrophe DNA_Damage->Mitotic_Catastrophe Unrepaired DNA G2M_Checkpoint G2/M Cell Cycle Checkpoint Activation DDR->G2M_Checkpoint DNA_Repair DNA Repair DDR->DNA_Repair G2M_Checkpoint->DNA_Repair Allows time for repair Checkpoint_Abrogation G2/M Checkpoint Abrogation Cell_Survival Cell Survival DNA_Repair->Cell_Survival This compound This compound p300_CBP p300/CBP Inhibition This compound->p300_CBP CHK1_inhibition Suppressed CHK1 Phosphorylation p300_CBP->CHK1_inhibition CHK1_inhibition->Checkpoint_Abrogation Checkpoint_Abrogation->Mitotic_Catastrophe Premature mitotic entry Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death

Caption: Mechanism of this compound-mediated radiosensitization.

Clonogenic_Assay_Workflow start Start: Exponentially Growing Cells seed_cells Seed Cells into Multi-well Plates start->seed_cells c646_treatment Treat with this compound (and vehicle control) seed_cells->c646_treatment irradiate Irradiate with a Range of Doses c646_treatment->irradiate culture Incubate for 10-14 Days irradiate->culture stain Fix and Stain Colonies culture->stain count Count Colonies (>50 cells) stain->count analyze Calculate Surviving Fraction and Plot Survival Curves count->analyze end End: Determine Dose Enhancement Ratio analyze->end

Caption: Experimental workflow for a clonogenic survival assay.

Western_Blot_Workflow start Start: Treated Cells lysis Cell Lysis (with inhibitors) start->lysis quantify Protein Quantification (BCA Assay) lysis->quantify prepare Sample Preparation (with Laemmli buffer) quantify->prepare sds_page SDS-PAGE prepare->sds_page transfer Protein Transfer (to membrane) sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (e.g., anti-pCHK1) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect end End: Analyze Protein Levels detect->end

Caption: Workflow for Western Blotting of phospho-CHK1.

References

Application Notes and Protocols for C646 in Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C646 is a potent and selective cell-permeable inhibitor of the histone acetyltransferases (HATs) p300 and CBP. These enzymes play a critical role in regulating gene expression through the acetylation of histones and other proteins, including transcription factors involved in inflammation. By inhibiting p300/CBP, this compound has emerged as a valuable tool for studying the role of protein acetylation in inflammatory processes and as a potential therapeutic agent for inflammatory diseases.

These application notes provide a comprehensive overview of the use of this compound in various in vitro and in vivo inflammation models. The information compiled herein, including detailed protocols and quantitative data, is intended to guide researchers in designing and executing experiments to investigate the anti-inflammatory effects of this compound.

Mechanism of Action

This compound competitively inhibits the histone acetyltransferase activity of p300 with a Ki of 0.4 μM.[1] This inhibition prevents the acetylation of key lysine residues on histones and non-histone proteins, thereby modulating gene transcription. A primary target of this compound's anti-inflammatory action is the NF-κB signaling pathway. p300/CBP are coactivators for the NF-κB subunit p65, and their inhibition by this compound leads to reduced acetylation of p65, which is crucial for its full transcriptional activity.[1][2] This results in the decreased expression of pro-inflammatory genes, including cytokines and chemokines.[1][3] Furthermore, this compound has been shown to suppress the NLRP3 inflammasome, a key component of the innate immune response.[3][4] It achieves this by impairing NF-κB activation, which is required for the priming of the inflammasome, and by disrupting the interaction between NLRP3 and ASC, which is essential for its assembly.[3] Studies have also indicated that this compound can suppress the JNK and ERK1/2 signaling pathways, which are also involved in inflammatory responses.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the use and effects of this compound in various inflammation models.

Table 1: In Vitro Efficacy of this compound

ParameterCell Line/SystemInflammatory StimulusValueReference
Ki for p300--0.4 µM[1]
Inhibition of HDACs--Starting from 7 µM[1]
Effective Concentration RangeRAW264.7 macrophagesLPS (10 ng/mL) + IFNγ (10 ng/mL)1 - 30 µM[1]
Effective ConcentrationMurine precision-cut lung slicesLPS (10 ng/mL) + IFNγ (10 ng/mL)1 - 30 µM[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelDiseaseDosing RegimenKey FindingsReference
C57BL/6 MiceDSS-Induced Colitis5 or 10 mg/kg, i.p., once daily for 10 daysAmeliorated symptoms, reduced body weight loss, decreased colon shortening[4]
C57BL/6 MiceLPS-Induced Acute Systemic Inflammation10 or 20 mg/kg, i.p., pre-treatmentDose-dependently decreased serum IL-1β, IL-6, and TNF-α; alleviated lung injury[4]
RatsNeuropathic PainIntrathecal administrationDiminished p300 promoter binding and COX-2 expression[1]

Experimental Protocols

In Vitro Model: Inhibition of Pro-inflammatory Gene Expression in Macrophages

This protocol describes how to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.

Materials:

  • RAW264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

  • Reagents for ELISA or other protein quantification methods

Procedure:

  • Cell Culture: Culture RAW264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 1, 5, 10, 20, 30 µM) or vehicle (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 10-100 ng/mL to the wells (except for the unstimulated control).

  • Incubation: Incubate the plates for a specified period, depending on the endpoint:

    • For qPCR analysis of gene expression: 4-6 hours.

    • For ELISA analysis of cytokine secretion: 16-24 hours.

  • Sample Collection:

    • qPCR: Aspirate the medium, wash the cells with PBS, and lyse the cells for RNA extraction.

    • ELISA: Collect the cell culture supernatants and store them at -80°C until analysis.

  • Analysis:

    • qPCR: Perform reverse transcription and qPCR to analyze the expression of pro-inflammatory genes such as Tnf, Il6, and Il1b. Normalize the expression to a housekeeping gene.

    • ELISA: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants according to the manufacturer's instructions.

In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This protocol outlines the induction of colitis in mice using DSS and the evaluation of the therapeutic effects of this compound.[4][5][6]

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Dextran sulfate sodium (DSS; molecular weight 36,000-50,000)

  • This compound (dissolved in a suitable vehicle, e.g., saline with 5% DMSO and 0.5% carboxymethylcellulose)

  • Animal balance

  • Scoring system for Disease Activity Index (DAI)

Procedure:

  • Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.

  • Induction of Colitis: Provide the mice with drinking water containing 3% (w/v) DSS for 7-10 consecutive days. The control group receives regular drinking water.

  • This compound Administration: Administer this compound (e.g., 5 or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily, starting from day 0 until the day before sacrifice.[4]

  • Monitoring: Monitor the mice daily for:

    • Body weight: Record the weight of each mouse.

    • Disease Activity Index (DAI): Score the mice based on weight loss, stool consistency, and the presence of blood in the stool.

  • Termination of Experiment: On the final day of the experiment, euthanize the mice.

  • Sample Collection and Analysis:

    • Colon Length: Excise the colon and measure its length from the cecum to the anus.

    • Histology: Fix a segment of the colon in 10% buffered formalin for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.

    • Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by ELISA or qPCR.

Signaling Pathway and Experimental Workflow Diagrams

C646_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK JNK JNK TLR4->JNK ERK ERK TLR4->ERK TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active translocates p300_CBP p300/CBP p300_CBP->NFkB_active acetylates (co-activation) Gene_Expression Pro-inflammatory Gene Expression JNK->Gene_Expression ERK->Gene_Expression NFkB_active->Gene_Expression induces This compound This compound This compound->p300_CBP inhibits This compound->JNK inhibits This compound->ERK inhibits

Caption: this compound inhibits p300/CBP, blocking NF-κB activation and pro-inflammatory gene expression.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model (e.g., DSS Colitis) A1 Seed Macrophages (e.g., RAW264.7) A2 Pre-treat with this compound or Vehicle A1->A2 A3 Stimulate with LPS or other agonist A2->A3 A4 Incubate A3->A4 A5 Analyze Endpoints: - Gene Expression (qPCR) - Cytokine Secretion (ELISA) A4->A5 B1 Induce Colitis (e.g., DSS in drinking water) B2 Administer this compound or Vehicle (i.p.) B1->B2 B3 Monitor Daily: - Body Weight - Disease Activity Index B2->B3 daily B4 Sacrifice and Collect Tissues B3->B4 B5 Analyze Endpoints: - Colon Length - Histology - Tissue Cytokines B4->B5

Caption: Workflow for in vitro and in vivo studies of this compound in inflammation models.

Conclusion

This compound is a powerful research tool for dissecting the role of p300/CBP-mediated acetylation in inflammation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of inhibiting these key epigenetic regulators in a variety of inflammatory disease models. It is important to note that at higher concentrations (starting from 7 µM), this compound can also inhibit histone deacetylases, a factor that should be considered when interpreting experimental results.[1] As with any inhibitor, appropriate dose-response studies and controls are essential for robust and reproducible findings.

References

Application Notes and Protocols for C646 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of C646, a selective inhibitor of the p300/CBP histone acetyltransferases (HATs). The following sections detail established delivery methods, recommended dosages, and essential protocols for utilizing this compound in various animal models of disease, including cancer, inflammation, and neurodegeneration.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of the homologous histone acetyltransferases p300 and CREB-binding protein (CBP). These enzymes play a crucial role in regulating gene expression by acetylating histone and non-histone proteins, thereby influencing a wide array of cellular processes such as proliferation, differentiation, and apoptosis.[1] Dysregulation of p300/CBP activity is implicated in numerous diseases, making this compound a valuable tool for preclinical research.

Signaling Pathway of p300/CBP Inhibition by this compound

The p300/CBP coactivators are key nodes in various signaling pathways. They are recruited by transcription factors to specific gene promoters and enhancers, where their HAT activity leads to chromatin relaxation and transcriptional activation. This compound competitively binds to the acetyl-CoA binding site of p300/CBP, preventing the transfer of acetyl groups to lysine residues on histone tails and other protein substrates. This inhibition leads to a downstream cascade of events, including the modulation of critical signaling pathways like Wnt/β-catenin, p53, and HIF-1α.[1]

p300_CBP_Signaling_Pathway cluster_upstream Upstream Signals cluster_core p300/CBP Regulation cluster_downstream Downstream Effects Growth Factors Growth Factors Transcription Factors\n(e.g., Egr1, p53, β-catenin) Transcription Factors (e.g., Egr1, p53, β-catenin) Growth Factors->Transcription Factors\n(e.g., Egr1, p53, β-catenin) Stress Signals Stress Signals Stress Signals->Transcription Factors\n(e.g., Egr1, p53, β-catenin) Developmental Cues Developmental Cues Developmental Cues->Transcription Factors\n(e.g., Egr1, p53, β-catenin) p300/CBP p300/CBP Transcription Factors\n(e.g., Egr1, p53, β-catenin)->p300/CBP Recruitment Histone Acetylation Histone Acetylation p300/CBP->Histone Acetylation HAT Activity This compound This compound This compound->p300/CBP Inhibition Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Apoptosis Apoptosis Gene Transcription->Apoptosis Inflammation Inflammation Gene Transcription->Inflammation

Figure 1: Simplified p300/CBP signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The effective dose of this compound can vary significantly depending on the animal model, disease context, and route of administration. The following tables summarize reported dosages for different research applications.

Table 1: this compound Dosages in Cancer Models

Animal ModelCancer TypeRoute of AdministrationVehicleDosageReference
Mouse (Nude)Pancreatic CancerIntraperitoneal (i.p.)100% DMSO10 mg/kg, daily[2]
MouseColorectal CancerIntraperitoneal (i.p.)Not Specified10 mg/kg, 3 times/week[2]
MouseTriple Negative Breast CancerIntraperitoneal (i.p.)20% DMSO + 40% PEG 400 + 10% Solutol + 30% Citrate Buffer30 and 75 mg/kg, every other day[3]

Table 2: this compound Dosages in Inflammation and Other Models

Animal ModelDisease ModelRoute of AdministrationVehicleDosageReference
RatCarrageenan-induced Paw EdemaIntraperitoneal (i.p.)Not Specified10 mg/kg[4]
MouseGeneral InflammationIntravenous (i.v.)2% Gum Acacia100, 200, and 400 mg/kg[5]

Table 3: Pharmacokinetic Parameters of this compound

Pharmacokinetic data for this compound in animal models is limited in the public domain. Researchers are encouraged to perform pilot pharmacokinetic studies to determine key parameters such as Cmax, T1/2, and bioavailability for their specific animal model and formulation.

Experimental Protocols

Detailed methodologies for the most common routes of this compound administration are provided below. It is crucial to adhere to all institutional and national guidelines for animal care and use.

Experimental Workflow: In Vivo Study with this compound

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis A This compound Formulation (Select appropriate vehicle and concentration) C Select Route of Administration (i.p., i.v., oral gavage) A->C B Animal Acclimatization (Minimum 1 week) D Administer this compound or Vehicle Control B->D C->D E Monitor Animal Health (Body weight, clinical signs) D->E F Assess Therapeutic Efficacy (e.g., tumor volume, inflammatory markers) E->F G Tissue/Blood Collection (For PK/PD analysis) F->G H Data Analysis and Interpretation G->H

Figure 2: General experimental workflow for in vivo studies using this compound.

Protocol 1: Intraperitoneal (i.p.) Injection in Mice

Intraperitoneal injection is a common and relatively simple method for systemic drug delivery in small rodents.

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO in sterile PBS, pH 7.4; or 100% DMSO for some applications)

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • 70% ethanol wipes

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve this compound in the chosen vehicle. For a 5% DMSO in PBS solution, first dissolve this compound in a small volume of DMSO and then bring it to the final volume with sterile PBS. Ensure the solution is clear and free of precipitates. Vortex or sonicate briefly if necessary.

    • Prepare a fresh solution for each day of injection.

  • Animal Handling and Injection:

    • Weigh the mouse to determine the correct injection volume. The typical injection volume for mice is 10 mL/kg.[6]

    • Properly restrain the mouse by scruffing the neck and back to expose the abdomen.

    • Tilt the mouse slightly with its head pointing downwards.

    • Wipe the lower right or left quadrant of the abdomen with a 70% ethanol wipe.

    • Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity. Avoid the midline to prevent damage to the bladder and other organs.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-injection.

Protocol 2: Intravenous (i.v.) Tail Vein Injection in Mice

Intravenous injection provides rapid and complete bioavailability. This technique requires more skill and practice than i.p. injection.

Materials:

  • This compound

  • Vehicle suitable for intravenous administration (e.g., 2% gum acacia in sterile saline, or a formulation containing co-solvents like PEG 400 and Solutol, ensuring it is sterile and free of particulates). Note: High concentrations of DMSO are not recommended for i.v. injection due to potential for hemolysis and toxicity.

  • Sterile 1 mL syringes

  • Sterile 27-30 gauge needles

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol wipes

  • Sterile gauze

Procedure:

  • Preparation of this compound Solution:

    • Prepare the this compound solution in a vehicle appropriate for intravenous use. The solution must be sterile and completely solubilized. Filter sterilization is recommended if possible.

  • Animal Preparation and Injection:

    • Warm the mouse using a heat lamp or warming pad for 5-10 minutes to dilate the tail veins, making them more visible and accessible.

    • Place the mouse in a suitable restrainer.

    • Wipe the tail with a 70% ethanol wipe to clean the area and improve vein visualization.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.

    • A flash of blood in the needle hub may indicate successful entry into the vein.

    • Slowly inject the this compound solution. If resistance is met or a bleb forms, the needle is not in the vein and should be withdrawn.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Oral Gavage in Mice

Oral gavage is used for precise oral dosing of compounds. It is essential to perform this procedure correctly to avoid injury to the animal.

Materials:

  • This compound

  • Vehicle (e.g., water, 0.5% methylcellulose, or corn oil)

  • Flexible or rigid gavage needle with a ball tip (appropriate size for the mouse)

  • Sterile 1 mL syringe

  • Animal scale

Procedure:

  • Preparation of this compound Suspension/Solution:

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle. Ensure the concentration allows for a dosing volume typically between 5-10 mL/kg.[7]

  • Animal Handling and Gavage:

    • Weigh the mouse to calculate the correct volume.

    • Firmly restrain the mouse by scruffing the neck and back, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. Allow the mouse to swallow the needle. Do not force the needle.

    • If any resistance is felt or the mouse struggles excessively, withdraw the needle and start again.

    • Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Conclusion

The successful in vivo application of this compound relies on the careful selection of the delivery method, vehicle, and dosage appropriate for the specific animal model and research question. The protocols and data presented here provide a foundation for designing and executing robust preclinical studies with this potent p300/CBP inhibitor. It is strongly recommended to perform pilot studies to determine the optimal dosing regimen and to assess for any potential toxicity in the chosen animal model.

References

Application Notes and Protocols for Western Blot Analysis of C646 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C646 is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes play a critical role in regulating gene expression by acetylating histone and non-histone proteins, thereby influencing chromatin structure and cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making this compound a valuable tool for research and a potential therapeutic agent.

Western blotting is an essential technique to elucidate the molecular effects of this compound treatment. This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound, with a special focus on the extraction and analysis of histones, which are primary substrates of p300/CBP.

Signaling Pathway of this compound

This compound competitively inhibits the acetyl-CoA binding site of p300/CBP. This inhibition prevents the transfer of acetyl groups to lysine residues on histone and non-histone proteins. The downstream effects of this compound treatment are widespread and can vary depending on the cellular context. Key consequences include a decrease in specific histone acetylation marks, such as H3K27ac, and altered acetylation status of transcription factors like p53 and STAT3, ultimately leading to changes in gene expression.

C646_Signaling_Pathway This compound This compound p300_CBP p300/CBP HAT Activity This compound->p300_CBP Inhibits Acetylation Protein Acetylation p300_CBP->Acetylation Promotes Histones Histones (e.g., H3, H4) Acetylation->Histones NonHistone Non-Histone Proteins (e.g., p53, STAT3) Acetylation->NonHistone GeneExpression Altered Gene Expression Histones->GeneExpression Regulates NonHistone->GeneExpression Regulates CellularEffects Cellular Effects (Apoptosis, Cell Cycle Arrest) GeneExpression->CellularEffects

Caption: this compound inhibits p300/CBP, leading to reduced protein acetylation and altered gene expression.

Experimental Protocols

A. Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced artifacts.

  • Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. A vehicle-only (DMSO) control should always be included.

B. Protein Extraction

1. Whole-Cell Lysate Preparation (for non-histone proteins):

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Sonication: Sonicate the lysates briefly to shear DNA and reduce viscosity.

  • Centrifugation: Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

2. Histone Extraction (Acid Extraction Method):

  • Nuclei Isolation: Wash cells with ice-cold PBS and resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) with protease inhibitors. Incubate on ice to allow cells to swell.

  • Cell Lysis: Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

  • Nuclei Pelleting: Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the nuclei.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 M H2SO4 and incubate with rotation for at least 4 hours or overnight at 4°C.

  • Histone Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant containing the histones and precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20%.

  • Washing: Wash the histone pellet with ice-cold acetone.

  • Solubilization: Air-dry the pellet and resuspend it in ddH2O.

  • Quantification: Determine the protein concentration using a BCA assay.

C. Western Blotting
  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[1]

  • Gel Electrophoresis: Load equal amounts of protein per lane on an SDS-PAGE gel. The percentage of the gel will depend on the molecular weight of the target protein. For histones, a higher percentage gel (e.g., 15-18%) is recommended for better resolution.[2]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the protein of interest to a loading control (e.g., GAPDH, β-actin, or total histone H3 for histone modifications).

Experimental Workflow

Western_Blot_Workflow A Cell Treatment with this compound B Protein Extraction (Whole Cell or Histone) A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis & Quantification I->J

Caption: A typical workflow for Western blot analysis of this compound-treated cells.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound.

Target ProteinCell LineThis compound ConcentrationTreatment TimeChange in Protein Level (Fold Change vs. Control)Citation
p300Goat Adipose-derived Stem CellsNot SpecifiedNot Specified0.69[2]
CBPDLBCL SU-DHL-1010 µM8 hoursNo significant change
Target ModificationCell LineThis compound ConcentrationTreatment TimeChange in Modification LevelCitation
Acetyl-Histone H3 (Lys9)Goat Adipose-derived Stem CellsNot SpecifiedNot SpecifiedIncreased[2]
Acetyl-p53H9c2 cellsNot SpecifiedNot SpecifiedDramatically reduced
Acetyl-STAT3 (Lys685)LNCaP cellsNot SpecifiedNot SpecifiedReduced upon IL-6 stimulation

Antibody Selection

The choice of primary antibody is critical for a successful Western blot. The following table provides a list of recommended antibodies for studying the effects of this compound.

TargetRecommended Antibody TypeHost SpeciesNotes
p300Monoclonal/PolyclonalRabbit, MouseEnsure antibody is validated for Western blot.
CBPMonoclonal/PolyclonalRabbit, MouseEnsure antibody is validated for Western blot.
Acetyl-Histone H3 (K9)Monoclonal/PolyclonalRabbitModification-specific antibody.
Acetyl-Histone H3 (K27)Monoclonal/PolyclonalRabbitModification-specific antibody.
Acetyl-Histone H4 (pan-acetyl)Monoclonal/PolyclonalRabbitDetects multiple acetylation sites on H4.
Acetyl-p53 (specific lysine)Monoclonal/PolyclonalRabbit, MouseSelect antibody for the specific lysine of interest.
Acetyl-STAT3 (specific lysine)Monoclonal/PolyclonalRabbit, MouseSelect antibody for the specific lysine of interest.
Total Histone H3Monoclonal/PolyclonalRabbit, MouseUse as a loading control for histone modifications.
GAPDH / β-actinMonoclonalMouseUse as a loading control for whole-cell lysates.

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Inefficient protein extractionOptimize extraction protocol; use fresh lysis buffer with inhibitors.
Low antibody concentrationTitrate primary and secondary antibody concentrations.
Insufficient protein loadingIncrease the amount of protein loaded per lane.
High background Insufficient blockingIncrease blocking time or use a different blocking agent.
High antibody concentrationDecrease primary and/or secondary antibody concentration.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific bands Antibody cross-reactivityUse a more specific (e.g., monoclonal) antibody.
Protein degradationUse fresh samples and protease inhibitors during extraction.
Uneven loading Inaccurate protein quantificationRe-quantify protein samples carefully.
Pipetting errorsUse calibrated pipettes and be precise when loading the gel.

References

Troubleshooting & Optimization

C646 Technical Support Center: Investigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of C646, a widely used inhibitor of the histone acetyltransferases (HATs) p300 and CBP.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a competitive inhibitor of the histone acetyltransferases p300 and CBP, with a reported Ki (inhibition constant) of 400 nM in cell-free assays.[1] It competes with the acetyl-CoA binding pocket of p300/CBP, thereby preventing the acetylation of histone and non-histone protein substrates.

Q2: What are the known on-target effects of this compound?

By inhibiting p300/CBP, this compound is expected to decrease the acetylation of various histone marks, particularly H3K27ac, leading to chromatin condensation and transcriptional repression of target genes. This inhibition can result in cell cycle arrest, induction of apoptosis, and autophagy in various cell types.[2][3][4]

Q3: A recent study suggests a significant off-target for this compound. What is it and what are the implications?

Recent research has identified Exportin-1 (XPO1) as a direct off-target of this compound.[1][3] this compound has been shown to induce the degradation of XPO1.[1][3] This is a critical finding, as many of the cellular phenotypes previously attributed to p300/CBP inhibition, such as effects on p300 chromatin occupancy and cytotoxicity, may in fact be mediated through XPO1 degradation.[1][3] Researchers should therefore exercise caution in interpreting data from this compound experiments and consider validating findings with XPO1-specific controls.

Q4: Does the chemical structure of this compound suggest other potential off-target activities?

Yes, this compound contains a Michael acceptor moiety, which can react with thiol groups on proteins. This thiol reactivity can lead to non-specific covalent modification of proteins other than p300/CBP, contributing to off-target effects.[5]

Q5: How can I assess the selectivity of this compound in my experimental system?

A comprehensive approach to assessing this compound selectivity involves a combination of techniques:

  • Broad-panel kinase screening: Services like those offered by Reaction Biology or DiscoverX's KINOMEscan can provide data on the interaction of this compound with a wide range of kinases.[6][7][8]

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement with p300/CBP and potential off-targets like XPO1 directly in a cellular context.

  • Secondary pharmacology assays: These can assess the interaction of this compound with other protein classes, such as G-protein coupled receptors (GPCRs) and nuclear receptors.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides a logical workflow for troubleshooting, with a particular focus on distinguishing on-target from off-target effects.

Issue 1: Unexpected or inconsistent cellular phenotype observed after this compound treatment.

  • Question: Is the observed phenotype due to p300/CBP inhibition or an off-target effect?

  • Troubleshooting Workflow:

    G phenotype Unexpected Phenotype Observed validate_on_target Validate p300/CBP Target Engagement phenotype->validate_on_target validate_xpo1 Investigate XPO1 Degradation phenotype->validate_xpo1 rescue_experiment p300/CBP Overexpression/Rescue validate_on_target->rescue_experiment xpo1_knockdown XPO1 Knockdown/Knockout validate_xpo1->xpo1_knockdown compare_phenotypes Compare Phenotypes rescue_experiment->compare_phenotypes xpo1_knockdown->compare_phenotypes other_off_targets Consider Other Off-Targets (e.g., Thiol Reactivity) compare_phenotypes->other_off_targets Inconclusive conclusion_on_target Phenotype likely p300/CBP-mediated compare_phenotypes->conclusion_on_target Rescue observed conclusion_off_target_xpo1 Phenotype likely XPO1-mediated compare_phenotypes->conclusion_off_target_xpo1 Phenocopies knockdown conclusion_other_off_target Phenotype likely due to other off-targets other_off_targets->conclusion_other_off_target

    Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: this compound treatment does not reduce global histone acetylation as expected.

  • Question: Is this compound inactive, or are other cellular processes compensating?

  • Troubleshooting Workflow:

    G no_acetylation_change No Change in Global Acetylation check_compound Verify this compound Integrity and Concentration no_acetylation_change->check_compound hat_assay Perform In Vitro HAT Assay check_compound->hat_assay Compound OK cetsa Perform Cellular Thermal Shift Assay (CETSA) for p300/CBP hat_assay->cetsa Active in vitro conclusion_inactive This compound is inactive or not engaging target hat_assay->conclusion_inactive Inactive hdac_activity Assess HDAC Activity cetsa->hdac_activity Target engaged cetsa->conclusion_inactive Target not engaged other_hats Investigate Compensatory HAT Activity (e.g., PCAF, GCN5) hdac_activity->other_hats conclusion_compensation Compensatory mechanisms are at play other_hats->conclusion_compensation

    Caption: Troubleshooting workflow for lack of acetylation change.

Data Presentation

Table 1: this compound On-Target and Key Off-Target Information

TargetInteraction TypePotency (Ki/IC50)Key Experimental ReadoutReference
p300/CBP Primary Target (Inhibition) 400 nM (Ki) Decreased H3K27ac [1]
Exportin-1 (XPO1) Off-Target (Degradation) Concentration-dependentDecreased XPO1 protein levels[1][3]
Thiol-containing proteins Off-Target (Covalent Modification) Not applicableAdduct formation in mass spectrometry[5]

Table 2: Recommended Concentration Ranges for this compound in Cell-Based Assays

Assay TypeRecommended Concentration RangeNotes
p300/CBP Inhibition 10 - 25 µMHigher concentrations may lead to significant off-target effects.
XPO1 Degradation 10 - 40 µMEffects on XPO1 are more pronounced at higher concentrations.
General Cell Viability 1 - 50 µMIC50 values are highly cell-line dependent.

Experimental Protocols

1. Western Blot for p300/CBP Target Engagement and XPO1 Degradation

  • Objective: To assess the on-target effect of this compound on histone acetylation and its off-target effect on XPO1 protein levels.

  • Methodology:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with a dose-range of this compound (e.g., 1, 5, 10, 20, 40 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Acetylated-Histone H3 (Lys27) (for on-target effect)

      • Total Histone H3 (as a loading control)

      • XPO1 (for off-target effect)

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm the direct binding of this compound to p300/CBP and XPO1 in intact cells.

  • Methodology:

    • Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

    • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

    • Analyze the soluble fraction by Western blot for the protein of interest (p300, CBP, or XPO1).

    • Increased thermal stability of the target protein in the presence of this compound indicates direct binding.

3. Thiol Reactivity Assay

  • Objective: To assess the potential for this compound to covalently modify proteins via thiol reactivity.

  • Methodology:

    • A common method involves incubating this compound with a thiol-containing molecule like glutathione (GSH).

    • The reaction can be monitored over time by techniques such as HPLC or mass spectrometry to detect the formation of a this compound-GSH adduct.

    • Alternatively, a fluorescence-based assay using a thiol-reactive probe can be employed. A decrease in fluorescence upon addition of this compound would indicate its reactivity with the probe's thiol group.[4]

Signaling Pathway and Workflow Diagrams

G cluster_on_target On-Target Pathway C646_on This compound p300_CBP p300/CBP C646_on->p300_CBP inhibits Histones Histones p300_CBP->Histones acetylates Acetylation Acetylation Histones->Acetylation Chromatin Chromatin Condensation Acetylation->Chromatin Transcription Transcriptional Repression Chromatin->Transcription

Caption: On-target signaling pathway of this compound.

G cluster_off_target Key Off-Target Pathway C646_off This compound XPO1 Exportin-1 (XPO1) C646_off->XPO1 induces Degradation Degradation XPO1->Degradation Nuclear_Export Altered Nuclear Export Degradation->Nuclear_Export Cellular_Phenotype Cellular Phenotype Nuclear_Export->Cellular_Phenotype

Caption: Key off-target pathway of this compound via XPO1.

G start Start: Design this compound Experiment dose_response Determine Dose-Response and Time-Course start->dose_response on_target_validation Validate On-Target Effect (↓H3K27ac) dose_response->on_target_validation off_target_assessment Assess Key Off-Target (↓XPO1) on_target_validation->off_target_assessment phenotype_analysis Analyze Cellular Phenotype off_target_assessment->phenotype_analysis controls Include Appropriate Controls (e.g., XPO1 siRNA, p300/CBP rescue) phenotype_analysis->controls interpretation Interpret Data in Context of On- and Off-Target Effects controls->interpretation conclusion Draw Conclusions interpretation->conclusion

Caption: Recommended experimental workflow for this compound studies.

References

C646 Cytotoxicity in Normal Cells: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the cytotoxicity of C646 in normal, non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and reversible small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP).[1] It exerts its effects by competing with acetyl-CoA for the active site of these enzymes.[1] By inhibiting p300/CBP, this compound prevents the acetylation of histone and non-histone protein targets, which in turn modulates gene expression and various cellular processes.

Q2: Does this compound exhibit cytotoxicity in normal, non-cancerous cells?

Yes, studies have shown that this compound can induce cytotoxic effects in various normal cell types, including cell cycle arrest and apoptosis.[2] However, the cytotoxic concentrations and the extent of these effects can vary significantly depending on the cell type and experimental conditions. Often, higher concentrations of this compound are required to induce toxicity in normal cells compared to cancer cells.[3][4]

Q3: At what concentrations is this compound typically cytotoxic to normal cells?

The cytotoxic concentration of this compound in normal cells is highly variable. For instance, in normal gastric epithelial cells (GES-1), significant inhibition of cell viability was not observed at concentrations of 1, 5, or 10 µmol/l.[2] In contrast, for goat adipose-derived stem cells, the IC50 (half-maximal inhibitory concentration) was determined to be 40 μmol/L. It is crucial to determine the IC50 value for each specific normal cell line being investigated.

Q4: What are the observed effects of this compound on the cell cycle and apoptosis in normal cells?

This compound has been shown to induce G0/G1 phase cell cycle arrest in goat adipose-derived stem cells.[2] It can also promote apoptosis in normal gastric epithelial cells.[2] The induction of apoptosis by this compound can involve both intrinsic and extrinsic pathways.[5]

Q5: Are there known off-target effects of this compound that could contribute to its cytotoxicity?

While this compound is considered selective for p300/CBP, like most small molecule inhibitors, it may have off-target effects, especially at higher concentrations.[6] These off-target effects could potentially contribute to its cytotoxic profile. It is important to consider potential off-target kinase inhibition or other unforeseen interactions when interpreting experimental results.[6][7]

Data Summary: this compound Cytotoxicity in Normal Cells

The following table summarizes the observed cytotoxic effects of this compound on various normal cell lines. Due to the limited availability of direct IC50 values for a wide range of normal human cell lines in the reviewed literature, this table includes descriptive findings. Researchers are strongly encouraged to perform dose-response experiments to determine the precise IC50 for their specific cell system.

Cell Line/TypeOrganismCell TypeObserved EffectEffective ConcentrationCitation(s)
GES-1HumanNormal Gastric EpithelialNo significant inhibition of viability1, 5, 10 µmol/l[2]
GES-1HumanNormal Gastric EpithelialApoptosis induction10 µmol/l[2]
Goat Adipose-Derived Stem Cells (gADSCs)GoatAdipose-Derived Stem CellsIC5040 µmol/L
gADSCsGoatAdipose-Derived Stem CellsG0/G1 cell cycle arrest40 µmol/L[2]
Normal Peripheral Blood Stem Cells (PBSCs)HumanHematopoietic Stem CellsNo significant inhibitory effectsNot specified[3][4]
HFL-IIIHumanLung FibroblastsDid not radiosensitizeNot specified[8]
C3H10T1/2MouseFibroblastsReduced histone H3/H4 acetylation25 µM[9]

Troubleshooting Guide

Issue 1: this compound Precipitates in Cell Culture Medium

  • Possible Cause: this compound has limited solubility in aqueous solutions. The solvent used for the stock solution (typically DMSO) may be at too high a final concentration in the culture medium. Temperature fluctuations can also cause precipitation.

  • Solution:

    • Ensure the final DMSO concentration in your culture medium is low, typically below 0.5%. Prepare intermediate dilutions of your this compound stock in culture medium before adding it to the cell culture plates.

    • Warm the culture medium to 37°C before adding the this compound solution.

    • Visually inspect your culture plates under a microscope after adding this compound to check for any signs of precipitation.

Issue 2: High Variability in Cytotoxicity Assay Results

  • Possible Cause: Inconsistent cell seeding density, uneven drug distribution, or issues with the assay itself (e.g., interference of this compound with the assay reagents).

  • Solution:

    • Ensure a single-cell suspension and accurate cell counting before seeding.

    • Mix the culture plate gently after adding this compound to ensure even distribution.

    • For MTT assays, be aware that some compounds can interfere with the formazan production or solubilization.[10][11] Include appropriate vehicle controls and consider alternative cytotoxicity assays like LDH release or cell counting.

Issue 3: No Observed Cytotoxicity at Expected Concentrations

  • Possible Cause: The specific normal cell line you are using may be less sensitive to this compound. The compound may have degraded, or the treatment duration may be too short.

  • Solution:

    • Perform a dose-response experiment with a wider range of this compound concentrations and multiple time points.

    • Prepare fresh this compound stock solutions. This compound is soluble in DMSO and should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • Confirm the activity of your this compound stock on a sensitive cancer cell line as a positive control.

Issue 4: Unexpected Cell Morphology Changes

  • Possible Cause: Besides apoptosis, this compound could be inducing other cellular responses like senescence or autophagy. Off-target effects could also play a role.

  • Solution:

    • Use specific markers to investigate other cellular fates, such as β-galactosidase staining for senescence or LC3B staining for autophagy.

    • Consider the possibility of off-target effects and, if possible, use a secondary inhibitor or a different approach to confirm that the observed phenotype is due to p300/CBP inhibition.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Cell Treatment: Culture and treat your normal cells with this compound as desired in 6-well plates.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol

  • Flow cytometer

  • FACS tubes

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of this compound-Induced Cytotoxicity

C646_Cytotoxicity_Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits Histone_Acetylation Histone Acetylation (e.g., H3, H4) p300_CBP->Histone_Acetylation Promotes Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Regulates Cell_Cycle_Proteins ↓ Cyclins/CDKs Gene_Expression->Cell_Cycle_Proteins Apoptosis_Proteins ↑ Pro-apoptotic proteins (e.g., Bax) ↓ Anti-apoptotic proteins (e.g., Bcl-2) Gene_Expression->Apoptosis_Proteins Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: this compound inhibits p300/CBP, leading to altered gene expression, cell cycle arrest, and apoptosis.

Experimental Workflow for Assessing this compound Cytotoxicity

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Culture Normal Cells Treatment 3. Treat Cells with this compound Cell_Culture->Treatment C646_Prep 2. Prepare this compound Stock C646_Prep->Treatment Viability_Assay 4a. Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay 4b. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay 4c. Cell Cycle Analysis (PI) Treatment->Cell_Cycle_Assay IC50 5a. Determine IC50 Viability_Assay->IC50 Apoptosis_Quant 5b. Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist 5c. Analyze Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist

Caption: Workflow for evaluating the cytotoxic effects of this compound on normal cells.

References

Technical Support Center: C646 in Cancer Cell Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p300/CBP histone acetyltransferase (HAT) inhibitor, C646.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective small molecule inhibitor of the histone acetyltransferase p300 and its paralog, CREB-binding protein (CBP). By binding to the HAT domain of p300/CBP, this compound prevents the acetylation of histone and non-histone protein targets. This modulation of protein acetylation can alter gene expression and impact various cellular processes, including cell proliferation, apoptosis, and DNA damage repair.

Q2: In which cancer types has this compound shown potential efficacy?

A2: this compound has been investigated in a variety of cancer cell lines and models, demonstrating potential as a monotherapy or as a sensitizing agent to other cancer treatments. It has been studied in non-small cell lung carcinoma (NSCLC), pancreatic cancer, gastric cancer, prostate cancer, and various hematological malignancies.[1][2][3] For instance, in NSCLC cells, this compound has been shown to enhance the effects of ionizing radiation.[2]

Q3: What are the known off-target effects of this compound?

A3: While this compound is designed to be a selective inhibitor of p300/CBP, like many small molecule inhibitors, it may have off-target effects. It is crucial to include appropriate controls in your experiments to distinguish between on-target and off-target effects. Some studies have highlighted that the anti-cancer effects of some drugs in clinical trials are due to off-target interactions.[4][5][6] Researchers should consider using genetic knockdown (e.g., siRNA or CRISPR) of p300 and CBP as a control to verify that the observed phenotype is due to the inhibition of the intended targets.

Q4: How can this compound be used to overcome drug resistance?

A4: this compound and other p300/CBP inhibitors can sensitize cancer cells to conventional therapies by modulating various signaling pathways. For example, p300/CBP inhibition can overcome resistance to BTK inhibitors in mantle cell lymphoma by counteracting IL-6/JAK/STAT3 signaling.[7] In other contexts, it can enhance the efficacy of DNA damaging agents by abrogating G2 checkpoint maintenance, leading to increased mitotic catastrophe.[2]

Troubleshooting Guides

Issue 1: this compound does not induce the expected phenotype (e.g., decreased cell viability, increased apoptosis).
Possible Cause Troubleshooting Step
Incorrect Dosage Perform a dose-response curve to determine the optimal concentration for your specific cell line. IC50 values can vary significantly between cell types.
Cell Line Insensitivity Some cell lines may be inherently resistant to this compound. Verify the expression and activity of p300/CBP in your cell line. Consider using a positive control cell line known to be sensitive to this compound.
Compound Instability Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Experimental Design Include both positive and negative controls in your experiments.[8] For a positive control, use a known p300/CBP-dependent cell process. For a negative control, consider a structurally similar but inactive compound.
Issue 2: High levels of cell toxicity are observed, even at low concentrations.
Possible Cause Troubleshooting Step
Off-Target Toxicity This is a common issue with small molecule inhibitors.[4][9] Use CRISPR/Cas9 to knock out the intended target (p300/CBP) and see if the drug still has the same effect.[4] If it does, the toxicity is likely off-target.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.1%). Run a solvent-only control.
Cell Health Ensure your cells are healthy and not under stress from other factors such as high passage number or contamination.

Quantitative Data Summary

Table 1: Radiosensitizing Effect of this compound in NSCLC Cell Lines

Cell LineThis compound ConcentrationDose Enhancement Ratio at 10% Surviving Fraction
A54910 µM1.4
H46010 µM1.2
H15710 µM1.2
HFL-III (normal lung fibroblasts)10 µMNo radiosensitization
Data from a study on the radiosensitizing effects of this compound.[2]

Key Experimental Protocols

Clonogenic Survival Assay

This assay is used to determine the long-term proliferative potential of cells after treatment with this compound, ionizing radiation (IR), or a combination of both.

Methodology:

  • Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for colony formation.

  • Treatment: After 24 hours, treat the cells with the desired concentrations of this compound and/or IR.

  • Incubation: Incubate the cells for 7-14 days, or until colonies of at least 50 cells are visible.

  • Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

  • Colony Counting: Count the number of colonies in each well. The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of the untreated control.

Immunoblotting for Protein Expression and Acetylation

This technique is used to assess the levels of specific proteins and their post-translational modifications, such as acetylation.

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against your proteins of interest (e.g., p300, acetylated-p53, etc.) and a loading control (e.g., β-actin, GAPDH).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Experimental Workflows

C646_Resistance_Pathway cluster_0 BTK Inhibitor Resistance in Mantle Cell Lymphoma BTKi BTK Inhibitor (e.g., Ibrutinib) BTK Bruton's Tyrosine Kinase BTKi->BTK inhibits p300_CBP p300/CBP IL6_JAK_STAT3 IL-6/JAK/STAT3 Pathway p300_CBP->IL6_JAK_STAT3 activates Apoptosis Apoptosis p300_CBP->Apoptosis inhibits Myc Myc Transcription IL6_JAK_STAT3->Myc activates Resistance Drug Resistance Myc->Resistance This compound This compound This compound->p300_CBP inhibits This compound->Apoptosis promotes

Caption: this compound overcomes BTK inhibitor resistance by inhibiting p300/CBP.

Experimental_Workflow_Troubleshooting cluster_1 Troubleshooting this compound Experiments Start Experiment Start Phenotype Observe Phenotype Start->Phenotype Expected Expected Phenotype Observed Phenotype->Expected Yes Unexpected Unexpected/No Phenotype Phenotype->Unexpected No End Experiment Complete Expected->End Check_Dosage Check Dosage (Dose-Response Curve) Unexpected->Check_Dosage Check_Cell_Line Verify Cell Line Sensitivity (p300/CBP expression) Check_Dosage->Check_Cell_Line Check_Compound Check Compound Stability Check_Cell_Line->Check_Compound Check_Controls Review Experimental Controls Check_Compound->Check_Controls Check_Controls->Start Re-run Experiment

Caption: A logical workflow for troubleshooting unexpected this compound experimental results.

References

C646 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of C646 and solutions to common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CBP. It acts as a competitive inhibitor for the acetyl-CoA binding site of p300/CBP. By inhibiting these enzymes, this compound prevents the acetylation of histone and non-histone protein targets, which in turn modulates gene expression. For instance, this compound has been shown to block the dynamic acetylation of histones, disrupting RNA polymerase II association with gene promoters and thereby inhibiting gene activation.[1] This inhibitory activity can induce cell cycle arrest, apoptosis, and autophagy in various cell types.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3] It has limited solubility in ethanol, often requiring sonication to dissolve, and is considered insoluble in water.[1][2]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions prepared in DMSO can be stored at -20°C for several months or at -80°C for up to a year.[2][3] It is generally recommended to use freshly prepared solutions for optimal results.[1]

Troubleshooting Guide

Issue 1: My this compound is not dissolving properly in DMSO.

  • Question: I'm having trouble dissolving this compound powder in DMSO at the desired concentration. What can I do?

  • Answer:

    • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of this compound.[1] Always use fresh, high-quality, anhydrous DMSO.

    • Gentle Warming and Sonication: To aid dissolution, you can warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[2]

    • Check Concentration Limits: While this compound is highly soluble in DMSO, there are limits. Concentrations of 11 mg/mL (24.69 mM) to 23 mg/mL (51.63 mM) have been reported.[1] Attempting to prepare solutions above this concentration may be difficult.

Issue 2: this compound precipitates when I add it to my cell culture medium.

  • Question: I prepared a high-concentration stock of this compound in DMSO, but when I dilute it into my aqueous cell culture medium, a precipitate forms. How can I prevent this?

  • Answer: This is a common issue due to the low aqueous solubility of this compound.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation. Some cell lines can tolerate up to 5% DMSO, but this should be determined empirically.[4]

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute your concentrated DMSO stock to an intermediate concentration in DMSO or a co-solvent mixture before the final dilution into the aqueous medium.

    • Direct Addition and Mixing: Add the this compound stock solution directly to the cell culture medium with gentle but thorough mixing. Avoid adding the stock solution to a small volume of medium before bringing it to the final volume, as this can create localized high concentrations that are more prone to precipitation.

Issue 3: I am observing unexpected off-target effects or low efficacy in my in vivo experiments.

  • Question: My in vivo results with this compound are inconsistent. Could this be related to the formulation and administration?

  • Answer: Yes, poor solubility and bioavailability can lead to inconsistent results in vivo.

    • Use an Appropriate Vehicle: this compound is insoluble in water, so a simple saline solution is not a suitable vehicle. A common formulation for in vivo use is a suspension containing a mixture of solvents. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]

    • Proper Preparation of the Formulation: When preparing a multi-component vehicle, the order of solvent addition is critical. Ensure this compound is fully dissolved in DMSO before adding the other components sequentially, with thorough mixing at each step.[3]

    • Use Immediately: It is recommended to use the prepared formulation immediately for optimal results.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO>11.14 - 23>25 - 51.63Solubility can be affected by the purity and water content of the DMSO.[1][2][3]
Ethanol≥3.29≥7.38Requires sonication to dissolve.[2]
WaterInsolubleInsoluble[1]
In Vivo Formulation0.451.01Suspension in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (M.Wt: 445.42 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Optional: Water bath or sonicator

  • Procedure:

    • Weigh out 4.45 mg of this compound powder and place it in a sterile vial.

    • Add 1 mL of anhydrous, sterile DMSO to the vial.

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • If dissolution is slow, warm the vial at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes.[2]

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed, complete cell culture medium

    • Sterile tubes for dilution

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Determine the final desired concentration of this compound in your experiment (e.g., 10 µM).

    • Calculate the volume of stock solution needed. For a final concentration of 10 µM in 10 mL of medium, you would need 10 µL of the 10 mM stock solution (a 1:1000 dilution).

    • Add the calculated volume of the this compound stock solution directly to the pre-warmed cell culture medium.

    • Immediately and gently swirl the culture flask or plate to ensure even distribution of the compound.

    • The final DMSO concentration in this example would be 0.1%, which is well-tolerated by most cell lines.

Visualizations

C646_Signaling_Pathway This compound This compound p300_CBP p300/CBP HATs This compound->p300_CBP Histones Histones & Other Proteins p300_CBP->Histones Acetylation Acetylated_Histones Acetylated Proteins p300_CBP->Acetylated_Histones Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis, Autophagy Gene_Expression->Cellular_Effects

Caption: this compound inhibits p300/CBP, blocking protein acetylation and altering gene expression.

C646_Troubleshooting_Workflow Start This compound Solubility Issue Problem_DMSO Issue: Dissolving in DMSO Start->Problem_DMSO Problem_Media Issue: Precipitation in Media Start->Problem_Media Solution_DMSO1 Use fresh, anhydrous DMSO Problem_DMSO->Solution_DMSO1 Try this first Solution_Media1 Check final DMSO concentration (<0.5%) Problem_Media->Solution_Media1 Primary cause Solution_DMSO2 Warm (37°C) or sonicate Solution_DMSO1->Solution_DMSO2 If needed Resolved Issue Resolved Solution_DMSO2->Resolved Solution_Media2 Perform serial dilutions Solution_Media1->Solution_Media2 If precipitation persists Solution_Media3 Add to media with rapid mixing Solution_Media2->Solution_Media3 Solution_Media3->Resolved

Caption: Troubleshooting workflow for this compound solubility issues in DMSO and cell culture media.

References

Technical Support Center: C646 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of C646 in animal models. The information is curated from preclinical studies to help anticipate and address challenges during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mouse models?

A1: Based on published preclinical studies, a commonly used and effective dose of this compound is 10 mg/kg administered via intraperitoneal (i.p.) injection. This dose has been shown to suppress tumor growth in pancreatic cancer xenograft models.[1] Researchers should consider this a starting point and perform dose-escalation studies to determine the optimal dose for their specific animal model and disease context.

Q2: What is the maximum tolerated dose (MTD) of this compound in mice?

A2: Currently, there is no publicly available, definitive study that has established the maximum tolerated dose (MTD) of this compound in mice or other animal models. Determining the MTD is a critical step in preclinical toxicology studies and is essential for establishing a therapeutic window. It is strongly recommended that researchers conduct their own dose-escalation studies to identify the MTD in their specific animal strain and under their experimental conditions.

Q3: What are the potential toxicities associated with this compound administration?

A3: While specific organ toxicities for this compound have not been extensively detailed in published literature, inhibition of p300/CBP can theoretically impact normal cellular processes. One study in acute myeloid leukemia (AML) models suggests a degree of selectivity for cancer cells over normal hematopoietic stem cells.[2][3][4] However, researchers should remain vigilant for potential adverse effects. General signs of toxicity in animal models to monitor for include:

  • Weight loss

  • Reduced activity or lethargy

  • Ruffled fur

  • Changes in food and water intake

  • Gastrointestinal issues (e.g., diarrhea)

  • Irritation at the injection site

Q4: How can I formulate this compound for in vivo administration to minimize toxicity?

A4: this compound is typically dissolved in a vehicle for in vivo use. A common vehicle is Dimethyl Sulfoxide (DMSO).[1] To minimize the risk of vehicle-related toxicity, it is crucial to:

  • Use a low percentage of DMSO in the final injection volume.

  • Ensure the final solution is sterile and free of particulates.

  • Consider using a co-solvent system to reduce the concentration of DMSO, such as a mixture of DMSO and polyethylene glycol (PEG) or saline. The optimal vehicle composition should be determined empirically.

Q5: What administration route is recommended for this compound?

A5: Intraperitoneal (i.p.) injection is a frequently reported route of administration for this compound in mouse models.[1] The choice of administration route can significantly impact the pharmacokinetic profile and potential for local toxicity. Researchers should select the route that best aligns with their experimental goals and consider the potential for irritation at the injection site.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Significant Weight Loss (>15%) or Morbidity in Animals The administered dose of this compound may be too high, exceeding the MTD for the specific animal model.- Immediately cease administration of this compound. - Euthanize animals that have reached humane endpoints. - Conduct a dose-escalation study starting with a lower dose (e.g., 5 mg/kg) to determine the MTD.
Precipitation of this compound in the Formulation This compound has poor aqueous solubility. The concentration in the chosen vehicle may be too high.- Gently warm the solution to aid dissolution. - Prepare fresh formulations before each use. - Consider alternative vehicle compositions, such as co-solvent systems (e.g., DMSO/PEG, DMSO/saline).
Irritation or Inflammation at the Injection Site The vehicle (e.g., high concentration of DMSO) or the pH of the formulation may be causing local tissue damage.- Reduce the concentration of the irritating solvent in the vehicle. - Increase the injection volume to dilute the compound and vehicle, if appropriate for the animal. - Rotate the injection site.
Lack of Efficacy at the 10 mg/kg Dose The dose may be insufficient for the specific tumor model or disease context. The formulation or administration route may not be optimal.- Confirm the proper preparation and administration of the this compound formulation. - If no toxicity is observed, consider a cautious dose escalation. - Evaluate alternative administration routes that may improve bioavailability.

Experimental Protocols

In Vivo Xenograft Study Protocol (Example)

This protocol is a general guideline based on published research and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

  • Animal Model: Athymic nude mice (or other appropriate strain).

  • Cell Line: Subcutaneous injection of a human cancer cell line (e.g., MIAPaCa2 pancreatic cancer cells).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.

  • This compound Formulation:

    • Dissolve this compound in sterile DMSO to create a stock solution.

    • On the day of injection, dilute the stock solution with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration (e.g., 10 mg/kg) and a vehicle concentration that is well-tolerated (e.g., <10% DMSO).

  • Administration:

    • Administer this compound via intraperitoneal (i.p.) injection.

    • A typical dosing schedule is daily for a specified period (e.g., 14 days).[1]

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., every 2-3 days).

    • Monitor animal health daily for any signs of toxicity.

  • Endpoint: Euthanize animals when tumors reach the maximum size allowed by IACUC protocols or if humane endpoints are reached due to toxicity.

Visualizations

Signaling Pathways and Experimental Workflows

p300_CBP_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cytokines Cytokines Cytokines->Receptors Wnt Wnt Wnt->Receptors Kinase Cascades Kinase Cascades Receptors->Kinase Cascades Transcription Factors Transcription Factors (e.g., p53, NF-κB, β-catenin) Kinase Cascades->Transcription Factors p300_CBP p300/CBP Transcription Factors->p300_CBP recruits Histone_Acetylation Histone Acetylation (H3K18ac, H3K27ac) p300_CBP->Histone_Acetylation catalyzes This compound This compound This compound->p300_CBP inhibits Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Transcription Gene Transcription (Proliferation, Survival, etc.) Chromatin_Remodeling->Gene_Transcription

Caption: p300/CBP Signaling Pathway and this compound Inhibition.

C646_Toxicity_Workflow cluster_planning Experimental Planning cluster_execution In Vivo Execution cluster_troubleshooting Troubleshooting Dose_Selection Dose Selection (Start with 10 mg/kg) Administration Administration (e.g., i.p. injection) Dose_Selection->Administration Vehicle_Formulation Vehicle Formulation (e.g., DMSO/Saline) Vehicle_Formulation->Administration Monitoring Daily Monitoring (Weight, Behavior) Administration->Monitoring Toxicity_Observed Toxicity Observed? Monitoring->Toxicity_Observed Dose_Reduction Reduce Dose / Change Vehicle Toxicity_Observed->Dose_Reduction Yes Continue_Study Continue Study Toxicity_Observed->Continue_Study No Dose_Reduction->Dose_Selection Re-evaluate

Caption: Workflow for Minimizing this compound In Vivo Toxicity.

References

Technical Support Center: Overcoming Poor C646 Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p300/CBP histone acetyltransferase (HAT) inhibitor, C646. The focus is to address challenges related to its poor bioavailability and provide strategies for successful in vivo experimentation.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound for my in vivo experiments. What is the recommended solvent?

A1: this compound has low aqueous solubility. For in vivo studies, a common approach is to first dissolve the compound in an organic solvent and then dilute it in a suitable vehicle. A recommended starting point is to dissolve this compound in 100% DMSO to create a stock solution. This stock can then be further diluted for administration. For intracerebral infusions, a method that has been used involves dissolving this compound in DMSO and then adding a small volume of this solution to a larger volume of PBS with vigorous stirring.[1]

Q2: My in vivo experiments with this compound are showing inconsistent results, likely due to its poor bioavailability. What are my options?

A2: The poor oral bioavailability of this compound is a known challenge. There are several strategies you can consider:

  • Alternative Administration Routes: If oral administration is not critical, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection, or direct local administration, which can bypass the gastrointestinal tract and improve systemic exposure.

  • Formulation Strategies: While specific oral formulations for this compound are not well-documented due to its inherent properties, general strategies for poorly soluble drugs can be explored. These include the use of co-solvents, surfactants, and encapsulating agents.

  • Utilize an Analog with Improved Bioavailability: Consider using a next-generation p300/CBP inhibitor or degrader with demonstrated oral bioavailability. For example, CBPD-409 is a potent and selective p300/CBP degrader with 50% oral bioavailability in mice.[2][3][4]

Q3: Are there any commercially available p300/CBP inhibitors with better in vivo properties than this compound?

A3: Yes, the field has advanced, and there are newer compounds with improved pharmacokinetic profiles. One such example is the PROTAC degrader CBPD-409. It has been shown to be highly potent and orally efficacious in preclinical models of prostate cancer.[2][4]

Q4: What are the key signaling pathways affected by this compound that I should monitor in my experiments?

A4: this compound, by inhibiting the acetyltransferase activity of p300/CBP, can impact multiple signaling pathways critical for cell growth, proliferation, and survival. The primary pathways to monitor include:

  • Wnt/β-catenin signaling

  • NF-κB signaling

  • p53 signaling

  • HIF-1α signaling

Troubleshooting Guides

Issue: this compound Precipitation in Aqueous Solutions
Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubility of this compound. Prepare a high-concentration stock solution of this compound in 100% DMSO.This compound should fully dissolve in the DMSO stock.
Precipitation upon dilution in aqueous buffer. For final dilution, add the DMSO stock solution dropwise to the aqueous buffer (e.g., PBS) while vortexing or stirring vigorously to facilitate dispersion.Minimized precipitation and a more homogenous suspension.
Incompatible buffer components. Ensure the final concentration of DMSO is compatible with your experimental system and does not exceed toxic levels. For in vivo use, keep the final DMSO concentration low (typically <10%).A stable solution or suspension suitable for administration.
Issue: Lack of In Vivo Efficacy with this compound
Potential Cause Troubleshooting Step Expected Outcome
Poor bioavailability and rapid metabolism. Consider alternative administration routes like intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.Increased systemic exposure and potentially improved efficacy.
Insufficient dose. Perform a dose-response study to determine the optimal concentration of this compound for your specific model.Identification of an effective dose for your experimental setup.
Inherent limitations of the molecule. Evaluate the use of a more potent and bioavailable p300/CBP targeting agent, such as the PROTAC degrader CBPD-409.CBPD-409 has demonstrated significant tumor growth inhibition in vivo with oral administration.[2][4]

Quantitative Data Summary

The following table summarizes the pharmacokinetic and efficacy data for the p300/CBP degrader CBPD-409, a next-generation compound with improved bioavailability compared to this compound.

Parameter CBPD-409 Reference
Administration Route Intravenous (IV) and Oral (PO)[3]
Dose 1 mg/kg (IV), 3 mg/kg (PO)[3]
Half-life (T1/2) 2.8 h (IV), 2.6 h (PO)[3]
Max Concentration (Cmax) 2494 ng/mL (PO)[3]
Oral Bioavailability (F) 50%[2][3][4]
In Vivo Efficacy 73-87% tumor growth inhibition (VCaP xenograft)[3]

Experimental Protocols

In Vivo Formulation of CBPD-409 for Oral Administration

This protocol describes the preparation of a vehicle for the oral administration of the p300/CBP degrader CBPD-409 in mice.

Materials:

  • CBPD-409

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of CBPD-409 in DMSO.

  • In a sterile tube, add the required volume of the CBPD-409 DMSO stock solution.

  • Add PEG300 to the tube. The recommended ratio is 10% DMSO and 40% PEG300 of the final volume. Mix thoroughly.

  • Add Tween-80 to the mixture to a final concentration of 5%. Mix until the solution is homogenous.

  • Add saline to the desired final volume (making up the remaining 45%). Mix thoroughly.

  • The final formulation should be a clear solution. If any precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[3]

Note: This formulation results in a clear solution with a solubility of at least 2.5 mg/mL for CBPD-409.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the central role of p300/CBP in key signaling pathways that are affected by inhibitors like this compound.

p300_CBP_Signaling_Pathways cluster_wnt Wnt/β-catenin Pathway cluster_nfkb NF-κB Pathway cluster_p53 p53 Pathway cluster_hif1a HIF-1α Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled inhibition Dsh Dsh Frizzled->Dsh inhibition GSK3b_APC_Axin GSK3b_APC_Axin Dsh->GSK3b_APC_Axin inhibition bCatenin bCatenin GSK3b_APC_Axin->bCatenin degradation TCF_LEF TCF_LEF bCatenin->TCF_LEF activation p300_CBP p300_CBP TCF_LEF->p300_CBP recruitment Gene_Expression Gene_Expression p300_CBP->Gene_Expression acetylation Signal Signal IKK IKK Signal->IKK phosphorylation IkB IkB IKK->IkB phosphorylation NFkB NFkB IkB->NFkB release Nucleus Nucleus NFkB->Nucleus p300_CBP_NFkB p300/CBP Nucleus->p300_CBP_NFkB recruitment Gene_Expression_NFkB Gene Expression p300_CBP_NFkB->Gene_Expression_NFkB acetylation DNA_Damage DNA_Damage ATM_ATR ATM_ATR DNA_Damage->ATM_ATR phosphorylation p53 p53 ATM_ATR->p53 phosphorylation MDM2 MDM2 p53->MDM2 inhibition p300_CBP_p53 p300/CBP p53->p300_CBP_p53 recruitment Gene_Expression_p53 Gene Expression p53->Gene_Expression_p53 activation p300_CBP_p53->p53 acetylation & stabilization Hypoxia Hypoxia HIF1a HIF1a Hypoxia->HIF1a stabilization ARNT ARNT HIF1a->ARNT HIF1a_ARNT HIF-1 complex HIF1a->HIF1a_ARNT ARNT->HIF1a_ARNT p300_CBP_HIF1a p300/CBP HIF1a_ARNT->p300_CBP_HIF1a recruitment Gene_Expression_HIF1a Gene Expression p300_CBP_HIF1a->Gene_Expression_HIF1a acetylation

Caption: p300/CBP as a central co-activator in major signaling pathways.

Experimental Workflow: Overcoming Poor Bioavailability

The following diagram outlines a logical workflow for addressing the challenges of poor this compound bioavailability in preclinical research.

Overcoming_Poor_Bioavailability_Workflow Start Start: In vivo experiment with this compound Problem Poor in vivo efficacy or inconsistent results? Start->Problem Check_Solubility Troubleshoot this compound Formulation - Use DMSO stock - Optimize vehicle Problem->Check_Solubility Yes Alternative_Route Consider Alternative Administration Routes (IP, IV, local) Problem->Alternative_Route Yes Alternative_Compound Evaluate Next-Generation Inhibitors (e.g., CBPD-409) Problem->Alternative_Compound Yes In_Vivo_Testing Perform in vivo efficacy studies Check_Solubility->In_Vivo_Testing Alternative_Route->In_Vivo_Testing Oral_Formulation Develop Oral Formulation for Analog (e.g., CBPD-409 protocol) Alternative_Compound->Oral_Formulation Oral_Formulation->In_Vivo_Testing Success Successful in vivo experiment In_Vivo_Testing->Success

Caption: A workflow for addressing poor bioavailability of this compound.

References

C646 Off-Target Effects on Other HATs: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For researchers utilizing the p300/CBP inhibitor C646, understanding its potential off-target effects is critical for accurate experimental design and data interpretation. This technical support center provides essential information, troubleshooting guidance, and frequently asked questions regarding the selectivity of this compound for various histone acetyltransferases (HATs).

This compound Selectivity Profile

This compound is a competitive inhibitor of the histone acetyltransferase p300, with a reported Ki (inhibition constant) of 400 nM. While it is considered selective for p300 and its close homolog CBP, it is essential to be aware of its activity against other HATs. The following table summarizes the available quantitative data on the inhibitory activity of this compound against various HATs.

Histone Acetyltransferase (HAT)IC50 (µM)Fold Selectivity vs. p300Reference
p3000.41xBowers et al., 2010
PCAF> 40> 100xBowers et al., 2010
GCN5> 40> 100xBowers et al., 2010
Tip60Not reportedNot reported
MOZNot reportedNot reported
Rtt109Not reportedNot reported
Sas2Not reportedNot reported

Signaling Pathway and Experimental Workflow

To aid in understanding the experimental logic, the following diagrams illustrate the intended and potential off-target interactions of this compound and a typical workflow for assessing its selectivity.

cluster_this compound This compound cluster_HATs Histone Acetyltransferases (HATs) cluster_effects Cellular Effects This compound This compound p300_CBP p300/CBP (Primary Targets) This compound->p300_CBP Strong Inhibition Off_Target_HATs Other HATs (e.g., PCAF, GCN5) This compound->Off_Target_HATs Weak or No Inhibition Histone_Acetylation_Inhibition Inhibition of Histone Acetylation p300_CBP->Histone_Acetylation_Inhibition Off_Target_HATs->Histone_Acetylation_Inhibition Downstream_Effects Downstream Biological Effects Histone_Acetylation_Inhibition->Downstream_Effects

Figure 1. this compound mechanism of action and selectivity.

cluster_workflow Experimental Workflow: Assessing this compound Selectivity start Start prepare_reagents Prepare Recombinant HATs (p300, PCAF, GCN5, etc.) and Substrates start->prepare_reagents setup_assay Set up in vitro HAT Assay (e.g., Radioactive Filter-Binding) prepare_reagents->setup_assay add_this compound Add Serial Dilutions of this compound setup_assay->add_this compound incubate Incubate to Allow Acetylation Reaction add_this compound->incubate measure_activity Measure HAT Activity incubate->measure_activity analyze_data Analyze Data and Calculate IC50 Values measure_activity->analyze_data end End analyze_data->end

Figure 2. Workflow for determining HAT inhibitor selectivity.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radioactive Filter-Binding Method)

This protocol is a standard method for determining the IC50 values of inhibitors against purified HAT enzymes.

Materials:

  • Recombinant human HAT enzymes (e.g., p300, PCAF, GCN5)

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-Coenzyme A

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Inhibitor (this compound) dissolved in DMSO

  • P81 phosphocellulose filter paper

  • Scintillation fluid

  • Scintillation counter

  • Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)

Procedure:

  • Prepare Reagents:

    • Thaw recombinant HAT enzymes on ice.

    • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare a master mix of the histone substrate and [³H]-Acetyl-CoA in HAT assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the HAT enzyme to each well.

    • Add the serially diluted this compound or DMSO (for the control) to the appropriate wells.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 30°C.

  • Initiate Reaction:

    • Start the reaction by adding the master mix containing the histone substrate and [³H]-Acetyl-CoA to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Filter:

    • Spot a portion of the reaction mixture from each well onto the P81 phosphocellulose filter paper.

    • Immediately immerse the filter paper in the wash buffer to stop the reaction.

    • Wash the filter paper three times with the wash buffer for 5 minutes each to remove unincorporated [³H]-Acetyl-CoA.

    • Perform a final wash with acetone to dry the filter paper.

  • Quantify Activity:

    • Place the dried filter paper spots into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound compared to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting and FAQs

Q1: I am observing inhibition of my target of interest in a cellular assay, but the effect is not as specific as expected. Could this compound be inhibiting other HATs?

A1: While this compound is highly selective for p300/CBP over PCAF and GCN5 in biochemical assays, its effects in a cellular context can be more complex. High concentrations of this compound might lead to off-target inhibition. It is also important to consider that this compound has been identified as a potential Pan-Assay Interference Compound (PAIN). PAINS are molecules that can show activity in multiple assays through non-specific mechanisms, such as aggregation, reactivity, or interference with the assay signal.

Troubleshooting Steps:

  • Titrate this compound: Use the lowest effective concentration of this compound to minimize potential off-target effects.

  • Use an Orthogonal Approach: Confirm your findings using a different p300/CBP inhibitor with a distinct chemical scaffold or by using a genetic approach like siRNA or CRISPR-mediated knockout/knockdown of p300 and CBP.

  • Control for PAINS-related artifacts: Include appropriate controls in your assay to rule out non-specific inhibition. This could involve using a structurally related but inactive compound or testing for assay interference directly.

Q2: My in vitro HAT assay results with this compound are inconsistent. What are some common pitfalls?

A2: Inconsistent results in in vitro HAT assays can arise from several factors.

Troubleshooting Steps:

  • Enzyme Activity: Ensure that your recombinant HAT enzymes are active and used within their linear range. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.

  • Substrate Quality: Use high-quality histone substrates and fresh [³H]-Acetyl-CoA.

  • DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible, as high concentrations can inhibit enzyme activity.

  • Incubation Times: Precisely control incubation times and temperatures to ensure consistency.

  • Washing Efficiency: Ensure thorough washing of the filter paper to remove all unincorporated radiolabel, which is a common source of high background.

Q3: Are there non-radioactive alternatives to the filter-binding assay for assessing this compound selectivity?

A3: Yes, several non-radioactive HAT assay formats are available. These can be advantageous in terms of safety and disposal, though they may have their own sources of interference.

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay uses donor and acceptor beads that come into proximity when a biotinylated histone substrate is acetylated by a HAT, leading to the binding of an anti-acetylated lysine antibody conjugated to one of the beads. This generates a chemiluminescent signal.

  • HTRF (Homogeneous Time-Resolved Fluorescence): This assay measures the FRET (Förster Resonance Energy Transfer) between a donor and acceptor fluorophore. For example, a biotinylated histone substrate can be bound to a streptavidin-conjugated donor, and an anti-acetylated lysine antibody can be conjugated to an acceptor. Acetylation brings the donor and acceptor into proximity, resulting in a FRET signal.

  • Coupled Enzyme Assays: These assays measure the production of Coenzyme A (CoA), a product of the HAT reaction. The CoA is then used in a subsequent enzymatic reaction that produces a detectable signal (e.g., colorimetric or fluorescent).

When using any of these alternative assays, it is crucial to perform appropriate controls to rule out compound interference with the detection system itself.

C646 Technical Support Center: Troubleshooting Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of C646, a selective p300/CBP histone acetyltransferase (HAT) inhibitor, in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that acts as a competitive inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3] By inhibiting the acetyltransferase activity of p300/CBP, this compound prevents the acetylation of histone and non-histone proteins.[4] This leads to the modulation of gene expression, ultimately impacting cellular processes like proliferation, cell cycle progression, and apoptosis.[1][2][5] this compound has a Ki (inhibition constant) of 400 nM for p300 in cell-free assays.[3]

Q2: How does this compound impact cell viability?

This compound generally leads to a decrease in cell viability in a dose- and time-dependent manner in various cancer cell lines.[1][6] This reduction in viability is often a result of this compound inducing cell cycle arrest, typically at the G0/G1 or S phase, and promoting apoptosis (programmed cell death).[1][2][5][6]

Q3: What are the known off-target effects of this compound?

While this compound is selective for p300/CBP, it has been reported to exhibit off-target effects, particularly at higher concentrations. One notable off-target effect is the inhibition of histone deacetylases (HDACs) at concentrations of 7 μM and higher.[7] This can lead to counterintuitive effects, such as an increase in histone H3 acetylation.[7] Researchers should be mindful of these potential off-target effects when interpreting their results.

Q4: What is the recommended working concentration and solvent for this compound?

The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown effects in the range of 1 to 25 µM.[1][3][6] this compound is soluble in organic solvents like DMSO.[3][8] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

Q5: How should this compound be stored?

This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[9] Stock solutions in DMSO can also be stored at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

This compound Impact on Cell Viability: Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell viability across different cell lines and treatment durations as reported in various studies.

Cell Line(s)This compound ConcentrationTreatment DurationObserved Effect on Cell ViabilityReference
Kasumi-1, SKNO-1 (AML)2.5 - 10 µM24 hDose-dependent growth inhibition[1]
Gastric Cancer Cell Lines (SGC-7901, MKN45, BGC-823, KATO III)1, 5, 10, 15, 20 µmol/l24 hSignificant inhibition of cell viability at 10, 15, and 20 µmol/l[6]
Normal Gastric Epithelial GES-1 Cells1, 5, 10 µmol/l24 hNo significant inhibition of cell viability[6]
Goat Adipose-Derived Stem Cells (gADSCs)Not specified24 h, 48 hTime-dependent inhibitory effect on cell proliferation[5]
Cell Line(s)This compound ConcentrationTreatment DurationEffect on Cell CycleReference
Kasumi-1, SKNO-1 (AML)2.5 - 10 µM24 hDose-dependent G1 phase arrest[1]
SGC-7901, MKN45, BGC-823, KATO III (Gastric Cancer)10 µmol/l6 hG0/G1 phase arrest[6]
MGC-803 (Gastric Cancer), GES-1 (Normal Gastric)10 µmol/l6 hS phase arrest[6]
Goat Adipose-Derived Stem Cells (gADSCs)Not specified24 hG0/G1 phase arrest[5]
Cell Line(s)This compound ConcentrationTreatment DurationEffect on ApoptosisReference
Kasumi-1, SKNO-1 (AML)Not specified24 hInduction of apoptosis[1]
Gastric Cancer Cell Lines10 µmol/l24 hPromotion of cell apoptosis[6]
Goat Adipose-Derived Stem Cells (gADSCs)Not specified24 hTriggered apoptosis[5]
Prostate Cancer Cell Lines20 µMNot specifiedInduction of apoptosis[3]

Troubleshooting Guide for this compound in Cell Viability Assays

This guide addresses common issues encountered when using this compound in cell viability assays like MTT, XTT, and crystal violet.

Observed Problem Potential Cause(s) Recommended Solution(s)
No or low effect of this compound on cell viability 1. Incorrect this compound concentration: The concentration may be too low for the specific cell line. 2. Short treatment duration: The incubation time may not be sufficient to observe an effect. 3. This compound degradation: Improper storage or handling of this compound may have led to its degradation. 4. Cell line resistance: The cell line may be inherently resistant to p300/CBP inhibition.1. Perform a dose-response experiment: Test a wider range of this compound concentrations (e.g., 1-50 µM). 2. Increase incubation time: Extend the treatment duration (e.g., 48h, 72h). 3. Verify this compound quality: Use a fresh batch of this compound and store it properly. Prepare fresh stock solutions. 4. Use a sensitive positive control cell line: Confirm this compound activity in a cell line known to be sensitive.
High variability between replicates 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects in the plate: Evaporation from outer wells of the microplate. 3. Incomplete dissolution of formazan crystals (MTT/XTT assay): Leads to inaccurate absorbance readings. 4. Incomplete washing or staining (Crystal Violet assay): Residual stain or loss of adherent cells.1. Ensure proper cell suspension mixing: Mix the cell suspension thoroughly before and during seeding. 2. Avoid using outer wells: Fill the outer wells with sterile PBS or media to minimize evaporation. 3. Ensure complete solubilization: Pipette up and down multiple times after adding the solubilization solution (e.g., DMSO). Incubate for a sufficient time to dissolve all crystals. 4. Standardize washing and staining steps: Use a multichannel pipette for consistency. Wash gently to avoid detaching cells.
Unexpected increase in cell viability at certain this compound concentrations 1. Off-target effects: At higher concentrations, this compound can inhibit HDACs, which may have pro-survival effects in some contexts.[7] 2. Hormesis: A biphasic dose-response where low doses of a substance are stimulatory and high doses are inhibitory.1. Test a wider concentration range: Determine if the effect is specific to a narrow concentration window. 2. Investigate off-target effects: Use specific HDAC inhibitors as controls to see if they replicate the effect. 3. Consider alternative mechanisms: Explore other potential signaling pathways affected by this compound.
Discrepancy between different viability assays (e.g., MTT vs. Crystal Violet) 1. Different cellular processes being measured: MTT/XTT assays measure metabolic activity, which can be affected by this compound's impact on cellular metabolism, while crystal violet measures cell adherence and number. 2. Interference of this compound with the assay chemistry: Although unlikely, it's a possibility to consider.1. Use multiple, mechanistically different assays: This provides a more comprehensive picture of this compound's effects. For example, combine a metabolic assay with a direct cell counting method or an apoptosis assay. 2. Run an assay control: Test this compound in a cell-free system with the assay reagents to check for direct interference.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.[10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.[12] Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12] Dilute the MTT stock 1:100 in pre-warmed, serum-free medium to a final concentration of 50 µg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12][13] Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells (medium only) from all other readings. Calculate cell viability as a percentage of the untreated control.

Crystal Violet Cell Viability Assay

This assay is based on the staining of adherent cells with crystal violet, which binds to proteins and DNA. The amount of dye retained is proportional to the number of viable, adherent cells.[14][15]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density to achieve about 40-50% confluence after 18-24 hours of incubation.[14]

  • This compound Treatment: Treat cells with various concentrations of this compound as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Washing: Gently aspirate the medium and wash the cells twice with PBS.[16] Be careful not to dislodge the cells.

  • Fixation: Add 100 µL of 100% methanol to each well and incubate for 10 minutes at room temperature to fix the cells.[16]

  • Staining: Aspirate the methanol and add 50 µL of 0.5% crystal violet staining solution to each well.[14] Incubate for 20 minutes at room temperature on a rocker.

  • Washing: Gently wash the plate with tap water four times to remove excess stain.[14] Invert the plate on a paper towel to dry completely.

  • Solubilization: Add 200 µL of methanol or 1% SDS to each well to solubilize the bound dye.[14][15] Incubate for 20 minutes on a rocker.

  • Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.[14][15]

  • Data Analysis: Subtract the average absorbance of the blank wells (no cells) from all other readings. Express the results as a percentage of the untreated control.

Visualizations

C646_Mechanism_of_Action This compound Mechanism of Action This compound This compound p300_CBP p300/CBP (HATs) This compound->p300_CBP Inhibits Acetylation Acetylation p300_CBP->Acetylation Catalyzes Histones Histones Chromatin Chromatin Remodeling Histones->Chromatin NonHistone Non-Histone Proteins (e.g., Transcription Factors) Gene_Expression Altered Gene Expression NonHistone->Gene_Expression Acetylation->Histones Acetylation->NonHistone Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest (G0/G1 or S phase) Gene_Expression->Cell_Cycle Apoptosis Apoptosis Induction Gene_Expression->Apoptosis Cell_Viability Decreased Cell Viability Cell_Cycle->Cell_Viability Apoptosis->Cell_Viability

Caption: this compound inhibits p300/CBP, leading to altered gene expression and decreased cell viability.

Troubleshooting_Workflow Troubleshooting this compound Cell Viability Assays Start Start: Unexpected Result in Cell Viability Assay Check_Conc Check this compound Concentration and Treatment Duration Start->Check_Conc Check_Reagent Verify this compound Integrity and Solvent Control Check_Conc->Check_Reagent If parameters are appropriate Check_Seeding Review Cell Seeding and Plate Layout Check_Reagent->Check_Seeding If reagent is viable Check_Assay Examine Assay Protocol (e.g., washing, solubilization) Check_Seeding->Check_Assay If seeding is consistent Consider_Off_Target Consider Off-Target Effects (e.g., HDAC inhibition) Check_Assay->Consider_Off_Target If protocol is correct Alternative_Assay Perform Alternative Viability Assay Consider_Off_Target->Alternative_Assay If off-target is suspected End Resolution Alternative_Assay->End MTT_Assay_Workflow MTT Assay Experimental Workflow Seed 1. Seed Cells (96-well plate) Treat 2. Treat with this compound (and controls) Seed->Treat Incubate 3. Incubate (e.g., 24-72h) Treat->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (2-4h) (Formazan formation) Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read 7. Measure Absorbance (570 nm) Solubilize->Read Analyze 8. Analyze Data (% Viability) Read->Analyze

References

Technical Support Center: C646 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the p300/CBP histone acetyltransferase (HAT) inhibitor, C646. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on long-term treatment effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective and competitive inhibitor of the histone acetyltransferases p300 and CREB-binding protein (CBP), with a reported Ki (inhibition constant) of 400 nM.[1] It functions by competing with acetyl-CoA for the active site of these enzymes, thereby preventing the acetylation of histone and non-histone protein targets.[2][3] This leads to a reduction in histone acetylation, particularly at H3K9, H3K18, and H3K27, which in turn alters gene expression.[3]

Recent evidence suggests a dual mechanism where this compound can also induce the degradation of Exportin-1 (XPO1), a nuclear export protein. This degradation can modulate p300's occupancy on chromatin, further impacting its function.

Q2: What are the typical short-term effects of this compound treatment on cancer cell lines?

A2: Short-term treatment with this compound in various cancer cell lines typically results in:

  • Inhibition of cell proliferation: A dose-dependent reduction in cell growth and DNA synthesis.[3]

  • Cell cycle arrest: Induction of cell cycle arrest, which can occur at the G1 or G2/M phase depending on the cell type.[3] For example, G2/M arrest has been observed in pancreatic cancer cells.[3]

  • Induction of apoptosis: Increased programmed cell death, often confirmed by Annexin V staining and analysis of apoptotic markers.[3]

  • Changes in gene expression: Altered expression of genes involved in cell cycle regulation, apoptosis, and inflammation.

Q3: Are there known off-target effects of this compound?

A3: Yes, off-target effects have been reported, particularly at higher concentrations. One study indicated that this compound can inhibit histone deacetylases (HDACs) at concentrations of 7 µM and higher. In some cellular contexts, such as with adipose-derived stem cells, this compound treatment led to an unexpected increase in H3K9 acetylation. This was attributed to the upregulation of other histone acetyltransferases like TIP60 and PCAF, suggesting the existence of compensatory mechanisms.

Troubleshooting Guide for Long-Term this compound Treatment

Problem 1: Decreased efficacy of this compound over time (Acquired Resistance)

  • Possible Cause 1: Increased Acetyl-CoA Levels: Cells can develop resistance to competitive HAT inhibitors by increasing the intracellular concentration of acetyl-CoA, which outcompetes this compound for binding to p300/CBP.[2][3]

  • Solution 1:

    • Metabolic Analysis: If resistance is suspected, consider analyzing the metabolic profile of your cells to determine if acetyl-CoA levels are elevated.

    • Combination Therapy: Explore co-treatment with inhibitors of pathways that contribute to acetyl-CoA production.

  • Possible Cause 2: Compensatory Mechanisms: Long-term p300/CBP inhibition may lead to the upregulation of other histone acetyltransferases or the downregulation of histone deacetylases to maintain histone acetylation levels.

  • Solution 2:

    • Western Blot Analysis: Periodically check the expression levels of other HATs (e.g., PCAF, GCN5, TIP60) and HDACs to monitor for compensatory changes.

    • Combination Therapy: Consider a combination therapy approach, for instance, with an inhibitor of a suspected upregulated HAT.

Problem 2: Increased Cell Death or Changes in Morphology in Long-Term Cultures

  • Possible Cause 1: Chronic Toxicity: Continuous exposure to this compound, even at concentrations that are not acutely toxic, may lead to cumulative toxicity over time.

  • Solution 1:

    • Dose Titration for Long-Term Studies: Perform a long-term dose-response curve (e.g., over 1-2 weeks) to determine the highest concentration that can be tolerated without significant cell death or morphological changes.

    • Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 3 days on, 2 days off) to reduce chronic toxicity while still achieving a biological effect.

  • Possible Cause 2: Off-Target Effects: Off-target effects, such as HDAC inhibition at higher concentrations, may become more pronounced with long-term exposure.

  • Solution 2:

    • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves the desired biological effect to minimize off-target effects.

    • Confirm Target Engagement: If possible, confirm the specific inhibition of p300/CBP activity at the chosen concentration.

Problem 3: Variability in Experimental Results

  • Possible Cause 1: this compound Instability: Small molecules can degrade in cell culture media over time, especially during long-term experiments with infrequent media changes. Factors like light exposure and temperature can accelerate degradation.

  • Solution 1:

    • Fresh Media and Inhibitor: For long-term experiments, change the media and add fresh this compound every 48-72 hours to ensure a consistent concentration.

    • Proper Storage: Store this compound stock solutions in small aliquots at -20°C or -80°C and protect from light to prevent degradation.

  • Possible Cause 2: Cell Culture Conditions: Standard cell culture variables such as passage number, cell density, and media composition can influence the cellular response to this compound.

  • Solution 2:

    • Standardize Protocols: Maintain consistent cell culture practices throughout your experiments. Use cells within a defined passage number range.

    • Regularly Test for Mycoplasma: Mycoplasma contamination can alter cellular metabolism and drug response.

Quantitative Data from this compound Treatment Studies

ParameterCell LineConcentrationDurationEffectReference
IC50 (Proliferation) Pancreatic Cancer (PSN1)~30 µM72 hours50% inhibition of cell viability[3]
IC50 (Proliferation) Pancreatic Cancer (MIAPaCa2)~30 µM72 hours50% inhibition of cell viability[3]
Cell Cycle Arrest Pancreatic Cancer (PSN1)30 µM48 hoursSignificant increase in G2/M phase cells[3]
Apoptosis Pancreatic Cancer (PSN1)30 µM48 hoursSignificant increase in apoptotic cells[3]
Histone Acetylation Pancreatic Cancer (PSN1)20-30 µMNot SpecifiedEffective inhibition of H3K9, H3K18, and H3K27 acetylation[3]

Experimental Protocols

1. Long-Term Cell Viability Assay (Adapted from general protocols)

  • Cell Seeding: Plate cells in a 96-well plate at a low density that allows for logarithmic growth over the desired experimental duration (e.g., 7-14 days).

  • This compound Treatment: The following day, treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).

  • Media and Inhibitor Refresh: Every 48-72 hours, carefully aspirate the old media and replace it with fresh media containing the appropriate concentrations of this compound or vehicle.

  • Viability Assessment: At predetermined time points (e.g., day 3, 7, 10, 14), assess cell viability using a suitable method such as a resazurin-based assay or a crystal violet staining assay.

  • Data Analysis: Normalize the viability of treated cells to the vehicle control at each time point and plot the results to observe the long-term effect on cell proliferation and viability.

2. Western Blot for Histone Acetylation

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.

  • Histone Extraction (Optional but Recommended): For cleaner results, perform an acid extraction of histones from the nuclear fraction.

  • Protein Quantification: Determine the protein concentration of your lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K27) and a loading control (e.g., anti-total Histone H3).

  • Detection: Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence or fluorescence detection system.

  • Quantification: Densitometrically quantify the bands and normalize the acetylated histone signal to the total histone signal.

Visualizations

C646_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits Histones Histones p300_CBP->Histones Acetylates Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Substrate Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression

Caption: this compound inhibits p300/CBP, preventing histone acetylation.

Troubleshooting_Workflow Start Decreased this compound Efficacy in Long-Term Culture Check_Metabolism Analyze Acetyl-CoA Levels Start->Check_Metabolism Check_HATs Western Blot for Compensatory HATs/HDACs Start->Check_HATs Check_Stability Review this compound Stability and Dosing Schedule Start->Check_Stability Elevated_ACoA Elevated Acetyl-CoA? Check_Metabolism->Elevated_ACoA Compensatory_Changes Compensatory Changes? Check_HATs->Compensatory_Changes Instability_Issue Instability Likely? Check_Stability->Instability_Issue Elevated_ACoA->Check_HATs No Action_ACoA Consider Co-treatment with Metabolic Inhibitors Elevated_ACoA->Action_ACoA Yes Compensatory_Changes->Check_Stability No Action_HATs Consider Combination Therapy Compensatory_Changes->Action_HATs Yes Action_Stability Refresh Media/Inhibitor More Frequently Instability_Issue->Action_Stability Yes

Caption: Troubleshooting workflow for decreased this compound efficacy.

References

C646 compensation by other acetyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C646, a selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the homologous histone acetyltransferases p300 and CBP (CREB-binding protein). It acts as a competitive inhibitor with respect to the acetyl-CoA binding site, thereby preventing the transfer of acetyl groups to histone and non-histone protein substrates. This inhibition leads to a reduction in the acetylation of various lysine residues on proteins, which can modulate gene expression and other cellular processes.

Q2: What are the primary targets of this compound?

The primary targets of this compound are the histone acetyltransferase domains of p300 and CBP. While it is highly selective for these two HATs, it is important to consider potential off-target effects, especially at higher concentrations.

Q3: Can other acetyltransferases compensate for the loss of p300/CBP activity when using this compound?

Yes, compensatory mechanisms by other acetyltransferases have been observed. Studies have shown that inhibition of p300 by this compound can lead to the upregulation of other HATs, such as TIP60 and p300/CBP-associated factor (PCAF) . Additionally, there is functional redundancy between the p300/CBP and GCN5/PCAF families of acetyltransferases. This compensation can lead to unexpected results, such as the maintenance or even an increase in certain histone acetylation marks despite the inhibition of p300/CBP.

Q4: Are there known off-target effects of this compound?

A significant off-target effect of this compound is the inhibition of histone deacetylases (HDACs) at higher concentrations, typically starting from 7 μM. This can lead to a counterintuitive increase in global histone acetylation, masking the intended inhibitory effect on p300/CBP. It is crucial to use the lowest effective concentration of this compound to minimize this off-target activity.

Q5: What is a typical effective concentration range for this compound in cell culture experiments?

The effective concentration of this compound can vary depending on the cell type and the specific biological question. A common starting point is in the low micromolar range (e.g., 1-10 μM). However, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system, balancing p300/CBP inhibition with minimal off-target effects and cytotoxicity.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Problem Possible Causes Recommended Solutions
Unexpected Increase in Global Histone Acetylation 1. Off-target HDAC inhibition: this compound can inhibit HDACs at concentrations of 7 μM and higher.[1] 2. Compensatory HAT upregulation: Inhibition of p300/CBP can lead to increased expression of other HATs like TIP60 and PCAF.1. Perform a dose-response curve: Determine the lowest effective concentration of this compound that inhibits your target of interest without causing a global increase in acetylation. 2. Check for HDAC inhibition: Use an in vitro HDAC activity assay to test if your this compound concentration is inhibiting HDACs. 3. Monitor expression of other HATs: Use qPCR or Western blotting to check the expression levels of TIP60, PCAF, and GCN5.
No Effect or Weaker-Than-Expected Phenotype 1. Compensatory mechanisms: Other HATs (e.g., GCN5, PCAF) may be compensating for the loss of p300/CBP activity. 2. Insufficient this compound concentration or treatment time: The inhibitor may not be reaching its target at a high enough concentration or for a sufficient duration. 3. Cellular efflux of the inhibitor: Some cell lines may actively pump out this compound. 4. Degradation of this compound: The compound may be unstable in your culture medium.1. Investigate functional redundancy: Use siRNA to knockdown other HATs (e.g., GCN5, PCAF) in combination with this compound treatment. 2. Optimize treatment conditions: Perform a time-course and dose-response experiment. 3. Use efflux pump inhibitors: If efflux is suspected, co-treatment with a broad-spectrum efflux pump inhibitor could be tested. 4. Prepare fresh this compound solutions: Always use freshly prepared this compound for experiments.
Cell Death or High Toxicity 1. High concentration of this compound: The concentration used may be cytotoxic to your specific cell line. 2. Off-target effects: Inhibition of other essential cellular processes. 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic.1. Perform a viability assay: Determine the IC50 of this compound for your cell line using assays like MTT or trypan blue exclusion. 2. Lower the this compound concentration: Use the lowest effective concentration determined from your dose-response experiments. 3. Control for solvent effects: Ensure the final solvent concentration is consistent across all conditions and is non-toxic.
Variability in Results 1. Inconsistent this compound concentration: Errors in dilution or storage of the compound. 2. Cell passage number: Cellular responses can change with increasing passage number. 3. Inconsistent treatment times: Variations in the duration of this compound exposure.1. Prepare fresh aliquots: Store this compound in single-use aliquots to avoid repeated freeze-thaw cycles. 2. Use a consistent cell passage number: Standardize the passage number of cells used in your experiments. 3. Maintain precise timing: Ensure consistent incubation times for all experimental replicates.

Experimental Protocols

Protocol 1: Quantitative Western Blot Analysis of Histone Acetylation

This protocol outlines the steps for assessing changes in histone acetylation levels following this compound treatment.

1. Cell Treatment:

  • Seed cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20 μM) for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Histone Extraction:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in a hypotonic buffer and pellet the nuclei.

  • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.

  • Centrifuge to pellet debris and collect the supernatant containing the histones.

  • Neutralize the acid and determine the protein concentration using a Bradford or BCA assay.

3. Western Blotting:

  • Separate equal amounts of histone extracts on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K27) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.

4. Quantification:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the acetylated histone band to the corresponding total histone band.

  • Express the results as a fold change relative to the vehicle-treated control.

Protocol 2: this compound Washout Experiment

This protocol is used to determine if the effects of this compound are reversible.

1. Cell Treatment:

  • Treat cells with this compound at the desired concentration for a specific duration (e.g., 24 hours).

2. Washout Procedure:

  • After the treatment period, remove the medium containing this compound.

  • Wash the cells twice with pre-warmed, sterile PBS to remove any residual inhibitor.

  • Add fresh, pre-warmed culture medium without this compound.

3. Recovery:

  • Culture the cells for various time points after the washout (e.g., 6, 12, 24, 48 hours).

4. Analysis:

  • At each recovery time point, harvest the cells and perform the desired analysis (e.g., Western blot for histone acetylation, qPCR for gene expression, cell viability assay) to assess the reversal of the this compound-induced effects. Compare the results to cells continuously treated with this compound and vehicle-treated controls.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Potential Compensation

C646_Mechanism_and_Compensation cluster_inhibition This compound Inhibition cluster_downstream Downstream Effects cluster_compensation Compensatory Mechanisms This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits HAT activity Histone_Acetylation Histone Acetylation (e.g., H3K27ac) p300_CBP->Histone_Acetylation Reduces Increased_HAT_Expression Increased Expression p300_CBP->Increased_HAT_Expression Inhibition leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Regulates TIP60 TIP60 TIP60->Histone_Acetylation Compensatory Acetylation PCAF PCAF PCAF->Histone_Acetylation Compensatory Acetylation GCN5 GCN5 GCN5->Histone_Acetylation Compensatory Acetylation Increased_HAT_Expression->TIP60 Increased_HAT_Expression->PCAF Increased_HAT_Expression->GCN5

Caption: this compound inhibits p300/CBP, leading to reduced histone acetylation. This can trigger compensatory upregulation of other HATs like TIP60, PCAF, and GCN5.

Experimental Workflow for Investigating this compound Effects

C646_Workflow cluster_analysis Molecular & Cellular Analysis cluster_troubleshooting Troubleshooting & Further Investigation start Start: Treat cells with this compound (Dose-response & Time-course) western Western Blot: - Acetylated Histones - Total Histones - p300/CBP levels - Compensatory HATs start->western qpcr qPCR: - Target gene expression - Compensatory HAT mRNA start->qpcr chip ChIP-qPCR/ChIP-seq: - Histone acetylation at  specific gene loci start->chip viability Cell-based Assays: - Viability (MTT) - Apoptosis (FACS) - Cell Cycle (FACS) start->viability washout Washout Experiment: Assess reversibility western->washout hdac HDAC Activity Assay: Check for off-target HDAC inhibition western->hdac sirna siRNA Knockdown: - Target compensatory HATs  (e.g., TIP60, PCAF) qpcr->sirna

Caption: A typical experimental workflow for characterizing the effects of this compound, including primary analysis and troubleshooting steps.

NF-κB Signaling Pathway and p300/CBP

NFkB_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IL1 IL-1 IL1->IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα p65/p50 NFkB p65/p50 NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation p300_CBP_cyto p300/CBP p300_CBP_cyto->NFkB Acetylates p65 IkB_NFkB->NFkB IκBα degradation DNA DNA NFkB_nuc->DNA Binds to promoter p300_CBP_nuc p300/CBP p300_CBP_nuc->NFkB_nuc Coactivator p300_CBP_nuc->DNA Acetylates Histones Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription This compound This compound This compound->p300_CBP_cyto Inhibits This compound->p300_CBP_nuc Inhibits

Caption: p300/CBP acetylate the p65 subunit of NF-κB and act as transcriptional coactivators. This compound can inhibit these functions.

References

Validation & Comparative

A Comparative Guide to C646 and Other p300/CBP Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the p300/CBP inhibitor C646 with other notable alternatives, supported by experimental data. We delve into the mechanisms of action, quantitative performance, and experimental protocols for key assays, offering a comprehensive resource for selecting the appropriate inhibitor for your research needs.

The homologous proteins p300 (also known as EP300 or E1A binding protein p300) and CREB-binding protein (CBP) are crucial transcriptional co-activators. They play a pivotal role in regulating gene expression by acetylating histone and non-histone proteins through their intrinsic histone acetyltransferase (HAT) activity.[1] Dysregulation of p300/CBP function is implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets.[2][3] This has led to the development of a diverse landscape of small molecule inhibitors, each with distinct mechanisms and properties.

This guide will focus on a comparative analysis of this compound, a widely used p300/CBP HAT inhibitor, against other classes of inhibitors, including more potent HAT inhibitors, bromodomain inhibitors, and emerging proteolysis-targeting chimeras (PROTACs).

Mechanism of Action: A Multi-pronged Approach to Inhibition

Inhibitors of p300/CBP can be broadly categorized based on their mechanism of action:

  • Histone Acetyltransferase (HAT) Domain Inhibitors: These molecules, including this compound and A-485, directly target the catalytic HAT domain, competing with the natural substrate, acetyl-CoA.[4][5][6] By blocking the transfer of acetyl groups to histone and non-histone proteins, these inhibitors prevent the downstream signaling that promotes gene transcription.

  • Bromodomain (BRD) Inhibitors: The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins.[7] p300/CBP bromodomain inhibitors, such as SGC-CBP30 and GNE-781, prevent the "reading" of these acetylation marks, thereby disrupting the recruitment of p300/CBP to chromatin and subsequent gene activation.[7][8]

  • Proteolysis-Targeting Chimeras (PROTACs): This newer class of molecules, exemplified by CBPD-409, offers a distinct mechanism. PROTACs are bifunctional molecules that simultaneously bind to the target protein (p300/CBP) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[9][10] This approach eliminates the entire protein rather than just inhibiting a single domain.

Quantitative Comparison of p300/CBP Inhibitors

The following tables summarize the in vitro potency of this compound and a selection of other p300/CBP inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are key metrics for inhibitor potency.

Table 1: Histone Acetyltransferase (HAT) Domain Inhibitors

InhibitorTargetIC50 / KiAssay TypeReference
This compound p300Ki: 400 nMBiochemical HAT Assay[11]
p300IC50: ~400 nMBiochemical HAT Assay[12]
A-485 p300IC50: 9.8 nMBiochemical HAT Assay[13]
CBPIC50: 2.6 nMBiochemical HAT Assay[13]
p300 HATIC50: 60 nMBiochemical HAT Assay[5][14]
CBP/p300-IN-12 p300 HAT domainIC50: 166 nMBiochemical Assay[15]
PC-3 cells (H3K27Ac)EC50: 37 nMCellular Assay[15]

Table 2: Bromodomain (BRD) Inhibitors

InhibitorTargetIC50 / KdAssay TypeReference
SGC-CBP30 CBPIC50: 21 - 69 nMBiochemical Assay[16]
p300IC50: 38 nMBiochemical Assay[16][17]
GNE-049 CBPIC50: 1.1 nMBiochemical Binding Assay[13]
p300IC50: 2.3 nMBiochemical Binding Assay[13]
GNE-781 CBPIC50: 0.94 nMTR-FRET Assay
CPI-637 CBPIC50: 30 nMTR-FRET Assay[8]
p300IC50: 51 nMTR-FRET Assay[8]

Table 3: Other and Clinical Stage p300/CBP Inhibitors

InhibitorTarget/MechanismStatusReference
CCS1477 (Inobrodib) p300/CBP BromodomainPhase I/II Clinical Trials[2][18][19]
FT-7051 (P-300) p300/CBP InhibitorPhase I Clinical Trial[20]
CBPD-409 p300/CBP PROTAC DegraderPreclinical[9][21]

Signaling Pathways and Experimental Workflows

To visualize the interplay of p300/CBP and the points of intervention for different inhibitors, the following diagrams are provided.

p300_CBP_Signaling_Pathway cluster_upstream Upstream Signals cluster_transcription_factors Transcription Factor Activation cluster_nuclear_events Nuclear Events cluster_inhibitors Inhibitor Intervention Signal Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade TF_inactive Inactive TF Kinase_Cascade->TF_inactive Phosphorylation TF_active Active TF p300_CBP p300/CBP TF_active->p300_CBP Recruitment HAT_Domain HAT Domain BRD_Domain Bromodomain Chromatin Chromatin (Condensed) HAT_Domain->Chromatin Acetylation (H3K27ac) Acetylated_Chromatin Chromatin (Relaxed) BRD_Domain->Acetylated_Chromatin Binding Gene_Transcription Gene Transcription Acetylated_Chromatin->Gene_Transcription This compound This compound / A-485 (HATi) This compound->HAT_Domain Inhibits SGC_CBP30 SGC-CBP30 (BRDi) SGC_CBP30->BRD_Domain Inhibits Binding PROTAC CBPD-409 (PROTAC) PROTAC->p300_CBP Degrades

Caption: p300/CBP signaling pathway and inhibitor action.

HAT_Assay_Workflow cluster_reagents Reaction Components cluster_procedure Assay Procedure p300_Enzyme Recombinant p300/CBP Enzyme Incubation Incubate components at 30-37°C p300_Enzyme->Incubation Histone_Substrate Histone Peptide (e.g., H3 or H4) Histone_Substrate->Incubation Acetyl_CoA [3H]-Acetyl-CoA Acetyl_CoA->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Quenching Stop reaction (e.g., acid) Incubation->Quenching Separation Separate peptide from unreacted Acetyl-CoA (e.g., phosphocellulose paper) Quenching->Separation Detection Quantify radioactivity (Scintillation counting) Separation->Detection IC50_Calculation Calculate IC50 Detection->IC50_Calculation Data Analysis

Caption: Workflow for a radioactive HAT assay.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are outlines for key assays used to evaluate p300/CBP inhibitors.

In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive)

This assay directly measures the catalytic activity of p300/CBP and its inhibition.

Materials:

  • Recombinant human p300 or CBP (HAT domain or full-length).

  • Histone H3 or H4 peptide substrate.

  • [³H]-Acetyl-CoA (radiolabeled).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

  • Test inhibitors (e.g., this compound) dissolved in DMSO.

  • Phosphocellulose paper.

  • Wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer pH 9.2).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the test inhibitor at various concentrations.

  • Add the recombinant p300/CBP enzyme to the mixture and pre-incubate for a defined period (e.g., 10 minutes at 30°C).

  • Initiate the reaction by adding [³H]-Acetyl-CoA.

  • Incubate the reaction for a specific time (e.g., 15-30 minutes at 30°C).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [³H]-Acetyl-CoA.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.[22][23]

Cellular Assay for p300/CBP Inhibition (Western Blot for H3K27ac)

This assay assesses the ability of an inhibitor to block p300/CBP activity within a cellular context by measuring the levels of a specific histone acetylation mark.

Materials:

  • Cell line of interest (e.g., prostate cancer cell line PC-3, or human embryonic kidney cell line HEK293T).[24][25]

  • Cell culture medium and supplements.

  • Test inhibitors (e.g., this compound, A-485).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-H3K27ac and anti-total Histone H3 (as a loading control).

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified duration (e.g., 3-24 hours).[4][25]

  • Wash the cells with PBS and lyse them using the lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against H3K27ac overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

  • Quantify the band intensities to determine the dose-dependent reduction in H3K27 acetylation.[25]

Conclusion

The landscape of p300/CBP inhibitors is rapidly evolving, offering researchers a growing toolkit to probe the function of these critical enzymes and to develop novel therapeutics. This compound remains a valuable tool, particularly as a well-characterized inhibitor for initial studies. However, for applications requiring higher potency and selectivity, newer compounds like A-485 represent a significant advancement for HAT domain inhibition.

Furthermore, the development of bromodomain inhibitors and PROTACs provides alternative and potentially more effective strategies for targeting p300/CBP. Bromodomain inhibitors offer a way to disrupt the interaction of p300/CBP with chromatin, while PROTACs provide a method for complete protein ablation, which may overcome some of the limitations of catalytic inhibition.[9] The choice of inhibitor will ultimately depend on the specific research question, the desired mechanism of action, and the experimental system being used. This guide provides the foundational data and methodologies to make an informed decision in this complex and promising field of study.

References

C646 versus Anacardic Acid: A Comparative Guide to HAT Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic research and drug development, Histone Acetyltransferase (HAT) inhibitors have emerged as critical tools for dissecting cellular processes and as potential therapeutic agents. Among these, the synthetic compound C646 and the natural product Anacardic Acid are two widely studied inhibitors. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate tool for their specific needs.

At a Glance: Key Performance Characteristics

FeatureThis compoundAnacardic Acid
Primary Targets p300/CBPp300, PCAF, Tip60
Mechanism of Action Competitive inhibitor (with respect to Acetyl-CoA)Non-competitive inhibitor
Potency (p300) Kᵢ = 400 nMIC₅₀ = ~8.5 µM
Cell Permeability Cell-permeableCell-permeable
Origin SyntheticNatural (from cashew nut shell liquid)

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC₅₀) and constants (Kᵢ) of this compound and Anacardic Acid against various Histone Acetyltransferases. This data is crucial for understanding the potency and selectivity of each inhibitor.

InhibitorTarget HATIC₅₀ / KᵢReference
This compound p300Kᵢ = 400 nM[1]
p300IC₅₀ = 1.6 µM[2]
p300 mutants (T1411A, Y1467F, W1466F, R1410A)IC₅₀ = 2.5 - 7 µM[2]
Anacardic Acid p300IC₅₀ ≈ 8.5 µM
PCAFIC₅₀ ≈ 5.0 µM
Tip60IC₅₀ ≈ 9 µM[3]
PfGCN5IC₅₀ = 26.6 µM[4]

Mechanism of Action and Specificity

This compound is a selective and competitive inhibitor of the closely related HATs, p300 and CBP[1]. It functions by competing with the cofactor Acetyl-CoA for binding to the HAT active site. This competitive mechanism makes it a potent and specific tool for studying p300/CBP functions. Its selectivity for p300/CBP over other HATs is a key advantage in targeted studies[5].

Anacardic Acid , a natural product derived from cashew nut shell liquid, exhibits a broader spectrum of HAT inhibition[4][5]. It acts as a non-competitive inhibitor, meaning it does not directly compete with Acetyl-CoA for the active site[4]. This suggests a different binding mode and mechanism of action compared to this compound. Anacardic Acid has been shown to inhibit p300, PCAF, and Tip60, making it a less specific but potentially useful tool for studying global histone acetylation or pathways involving multiple HATs[3][6].

Impact on Cellular Signaling Pathways

Both this compound and Anacardic Acid have been shown to impinge on critical cellular signaling pathways, primarily due to the role of their target HATs as transcriptional coactivators.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. The p65 subunit of NF-κB is a known substrate for p300/CBP and PCAF. Acetylation of p65 by these HATs is crucial for its transcriptional activity. Both this compound and Anacardic Acid can inhibit NF-κB-mediated gene transcription by preventing p65 acetylation[5][7].

NF_kB_Signaling cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNFα TNFR TNFR Stimulus->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates p300_CBP_PCAF p300/CBP PCAF p300_CBP_PCAF->NFkB Acetylates (p65) This compound This compound This compound->p300_CBP_PCAF Inhibits Anacardic_Acid Anacardic Acid Anacardic_Acid->p300_CBP_PCAF Inhibits DNA DNA NFkB_nuc->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Promotes

Fig. 1: NF-κB signaling pathway and points of inhibition.
p300/CBP-Mediated Transcription

p300 and CBP are crucial transcriptional coactivators that acetylate histones (primarily H3 and H4) at gene promoters and enhancers, leading to a more open chromatin structure and facilitating gene expression. By inhibiting p300/CBP, this compound can lead to a global decrease in histone acetylation, affecting the expression of numerous genes involved in processes like cell cycle progression and apoptosis[7].

p300_CBP_Transcription cluster_nucleus Nucleus TF Transcription Factor p300_CBP p300/CBP TF->p300_CBP Recruits Histones Histones p300_CBP->Histones Acetylates This compound This compound This compound->p300_CBP Inhibits Anacardic_Acid Anacardic Acid Anacardic_Acid->p300_CBP Inhibits Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Acetylated_Histones->Chromatin Opens Gene_Expression Gene Expression Chromatin->Gene_Expression Promotes

Fig. 2: Role of p300/CBP in transcription and inhibition.
Tip60 and the DNA Damage Response

Tip60 is a member of the MYST family of HATs and plays a critical role in the DNA damage response (DDR). Upon DNA damage, Tip60 is activated and subsequently acetylates and activates the ATM kinase, a key regulator of the DDR pathway. Anacardic Acid, by inhibiting Tip60, can impair the DDR and sensitize cancer cells to radiation therapy[3].

Tip60_DDR cluster_nucleus Nucleus DNA_Damage DNA Damage Tip60 Tip60 DNA_Damage->Tip60 Activates ATM ATM Tip60->ATM Acetylates Anacardic_Acid Anacardic Acid Anacardic_Acid->Tip60 Inhibits Activated_ATM Activated ATM ATM->Activated_ATM Cell_Cycle_Arrest Cell Cycle Arrest Activated_ATM->Cell_Cycle_Arrest DNA_Repair DNA Repair Activated_ATM->DNA_Repair

Fig. 3: Tip60's role in the DNA damage response.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive Filter Binding)

This protocol is a standard method to measure the in vitro activity of HATs and the inhibitory potential of compounds like this compound and Anacardic Acid.

Materials:

  • Purified HAT enzyme (e.g., p300, PCAF)

  • Histone substrate (e.g., core histones, histone H3 peptide)

  • [³H]-Acetyl-CoA (radiolabeled acetyl donor)

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Inhibitor (this compound or Anacardic Acid) dissolved in DMSO

  • P81 phosphocellulose filter paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare the HAT reaction mixture in the assay buffer containing the purified HAT enzyme and the histone substrate.

  • Add the inhibitor (this compound or Anacardic Acid) at various concentrations to the reaction mixture. Include a DMSO control (vehicle).

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the reaction by adding [³H]-Acetyl-CoA.

  • Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

  • Air dry the filter papers.

  • Place the dried filter papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of HAT inhibition for each inhibitor concentration relative to the DMSO control.

Cellular Histone Acetylation Analysis by Western Blot

This protocol allows for the assessment of the effect of HAT inhibitors on global histone acetylation levels within cells.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound or Anacardic Acid

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or Anacardic Acid for a specified duration (e.g., 24 hours). Include a DMSO-treated control.

  • Harvest the cells and lyse them using a suitable lysis buffer.

  • Quantify the protein concentration of the cell lysates.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the specific histone acetylation mark (e.g., anti-acetyl-H3) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal loading, strip the membrane and re-probe with an antibody against total histone H3 or another loading control like β-actin.

  • Quantify the band intensities to determine the relative change in histone acetylation.

Conclusion

This compound and Anacardic Acid are both valuable tools for studying the roles of HATs in various biological processes. The choice between them depends largely on the specific research question.

  • This compound is the inhibitor of choice for studies requiring high specificity for p300/CBP . Its competitive mechanism of action and well-defined potency make it ideal for dissecting the specific roles of these two critical coactivators.

  • Anacardic Acid is a broader-spectrum HAT inhibitor, affecting p300, PCAF, and Tip60 . While less specific, it can be useful for investigating the effects of global HAT inhibition or for studying pathways where multiple HATs are implicated. Its natural origin may also be of interest in certain contexts.

Researchers should carefully consider the target specificity, mechanism of action, and the specific cellular pathways they intend to investigate when selecting between these two inhibitors. The experimental protocols provided in this guide offer a starting point for the in vitro and cellular characterization of these and other HAT inhibitors.

References

C646 versus Garcinol: A Comparative Guide to p300 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The histone acetyltransferase p300 is a critical regulator of gene expression, and its dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of specific and potent p300 inhibitors is of significant interest for both basic research and therapeutic applications. This guide provides a detailed comparison of two commonly used p300 inhibitors, C646 and Garcinol, focusing on their mechanisms of action, specificity, and supporting experimental data to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Differences

FeatureThis compoundGarcinol
Primary Target p300/CBPp300 and PCAF
Mechanism of Action Competitive with Acetyl-CoAMixed-type inhibitor
Selectivity Highly selective for p300/CBPBroader spectrum (p300, PCAF, HDAC11)
Potency (p300) Ki = 400 nMIC50 ≈ 7 µM

In-Depth Comparison

Mechanism of Inhibition

This compound is a synthetic, cell-permeable small molecule that acts as a potent and selective inhibitor of the p300/CBP histone acetyltransferase (HAT) family.[1][2] It functions as a competitive inhibitor with respect to the cofactor acetyl-CoA, binding to the acetyl-CoA binding pocket of p300.[1] This competitive mechanism makes its inhibitory activity dependent on the intracellular concentration of acetyl-CoA. Interestingly, at low concentrations relative to acetyl-CoA, this compound has been observed to stimulate p300 activity, highlighting a biphasic effect.[2]

Garcinol , a polyisoprenylated benzophenone derived from the rind of the Garcinia indica fruit, is a natural product that inhibits both p300 and p-300-associated factor (PCAF), another histone acetyltransferase.[1][3] Its mechanism of inhibition is described as mixed-type, suggesting it may bind to both the free enzyme and the enzyme-substrate complex.[4] Some studies have also indicated that Garcinol can act as a competitive inhibitor with respect to the histone substrate.[1][3] More recent evidence also suggests that Garcinol can inhibit histone deacetylase 11 (HDAC11), adding to its complex pharmacological profile.[5]

Specificity and Potency

The most significant distinction between this compound and Garcinol lies in their specificity. This compound exhibits high selectivity for p300/CBP over other HATs such as PCAF and GCN5.[6] This makes it a valuable tool for specifically probing the function of p300/CBP in cellular processes. The reported inhibition constant (Ki) for this compound against p300 is approximately 400 nM.[1]

In contrast, Garcinol has a broader inhibitory spectrum, potently inhibiting both p300 and PCAF with reported IC50 values of approximately 7 µM and 5 µM, respectively.[1] This dual activity can be a confounding factor in experiments aiming to dissect the specific role of p300. Furthermore, its activity against HDAC11 introduces another layer of potential off-target effects.[5]

Quantitative Inhibitory Data

InhibitorTargetInhibition ValueAssay Type
This compound p300Ki = 400 nMCell-free enzymatic assay
Garcinol p300IC50 ≈ 7 µMCell-free enzymatic assay
Garcinol PCAFIC50 ≈ 5 µMCell-free enzymatic assay
Garcinol HDAC11IC50 ≈ 5 µMIn vitro HPLC assay

Note: The presented values are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Histone Acetyltransferase (HAT) Activity Assay (Radioactive Method)

This assay is commonly used to determine the IC50 values of HAT inhibitors.

Materials:

  • Recombinant p300 enzyme

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-CoA

  • Inhibitor (this compound or Garcinol) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant p300 enzyme, and the histone peptide substrate.

  • Add varying concentrations of the inhibitor (this compound or Garcinol) or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the reaction by adding [³H]-Acetyl-CoA.

  • Incubate the reaction for 20-30 minutes at 30°C.

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the paper multiple times with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Western Blotting for Histone Acetylation

This method is used to assess the in-cell activity of p300 inhibitors by measuring the levels of specific histone acetylation marks.

Materials:

  • Cells treated with this compound, Garcinol, or vehicle control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the specific histone acetylation mark overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Normalize the acetyl-histone signal to the total histone signal to determine the relative change in acetylation.

Visualizing the Mechanisms and Workflows

p300_inhibition_pathway cluster_0 p300-mediated Acetylation cluster_1 Inhibition Mechanisms p300 p300 AcetylatedHistone Acetylated Histone p300->AcetylatedHistone Acetyl Transfer CoA CoA p300->CoA AcetylCoA Acetyl-CoA AcetylCoA->p300 Histone Histone Substrate Histone->p300 This compound This compound This compound->p300 Competes with Acetyl-CoA Garcinol Garcinol Garcinol->p300 Mixed-type inhibition

Caption: Mechanism of p300 acetylation and inhibitor action.

experimental_workflow start Start: Select Cell Line treat Treat cells with this compound, Garcinol, or Vehicle Control start->treat harvest Harvest Cells treat->harvest split Split Lysate for Analysis harvest->split hat_assay In vitro HAT Assay (IC50 Determination) split->hat_assay western Western Blot (Histone Acetylation) split->western viability Cell Viability Assay (e.g., MTT) split->viability data Data Analysis and Comparison hat_assay->data western->data viability->data

Caption: Workflow for comparing p300 inhibitors.

Conclusion and Recommendations

The choice between this compound and Garcinol as a p300 inhibitor depends critically on the specific research question.

  • For studies requiring high specificity to probe the functions of p300/CBP, this compound is the superior choice. Its well-defined mechanism as an acetyl-CoA competitor and its selectivity for p300/CBP minimize the potential for off-target effects.

  • Garcinol may be useful for studies where broader inhibition of HATs (p300 and PCAF) is desired or as a starting point for natural product-based drug discovery. However, researchers must be cautious of its off-target effects, including the inhibition of HDAC11, and should validate their findings with more specific tools.

Ultimately, a thorough understanding of the distinct pharmacological profiles of this compound and Garcinol is essential for the rigorous design and interpretation of experiments aimed at elucidating the roles of p300 in health and disease.

References

A Researcher's Guide to Validating C646 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and interacts with its intended target within a cell is a critical step in drug discovery. This guide provides a comparative overview of key experimental methods to validate the cellular target engagement of C646, a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).

This compound competitively binds to the acetyl-CoA binding site of p300/CBP, leading to the inhibition of their catalytic activity.[1] Validating this engagement is crucial for interpreting cellular phenotypes and ensuring that the observed effects are not due to off-target interactions. This guide details direct and indirect methods to confirm that this compound is binding to p300 and CBP within a cellular context, presenting quantitative data, experimental protocols, and visual workflows to aid in experimental design and data interpretation.

Comparative Analysis of Target Engagement Methods

The choice of method for validating this compound target engagement depends on the specific research question, available resources, and desired throughput. Below is a summary of common techniques, their principles, and key quantitative parameters.

Method Principle Typical Readout Reported IC50/EC50 for this compound Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Amount of soluble protein at different temperatures (Western Blot or other detection methods).Not widely reported for this compound.Label-free, applicable to native proteins in intact cells or lysates.[2]Can be low-throughput with Western Blot detection; requires specific antibodies.[3][4]
Co-Immunoprecipitation (Co-IP) An antibody to a target protein (e.g., p300/CBP) is used to pull down the protein and any interacting molecules. This compound can be used in a competition format.Detection of a tagged this compound analog or displacement of a known interactor by Western Blot.Not applicable in a direct IC50 format.Demonstrates interaction within a native cellular context.Can be prone to non-specific binding and may not be suitable for high-throughput screening.
Chromatin Immunoprecipitation (ChIP-seq) Measures the genome-wide localization of histone modifications. This compound treatment is expected to decrease H3K27 acetylation.Sequencing reads corresponding to specific genomic loci.Effective concentrations typically in the 10-50 µM range.[5]Provides genome-wide insights into the functional consequences of target engagement.Indirect measure of target engagement; complex and time-consuming protocol.[6]
Western Blot for H3K27ac A direct downstream marker of p300/CBP activity. Inhibition by this compound leads to a dose-dependent decrease in H3K27 acetylation.Band intensity corresponding to acetylated H3K27.Effective concentrations typically in the 10-50 µM range.[5]Relatively simple, direct measure of downstream target inhibition.Indirect measure of direct binding; antibody quality is critical.
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescent tracer to a NanoLuc®-tagged target protein in live cells. Unlabeled compounds compete for binding.Bioluminescence Resonance Energy Transfer (BRET) signal.Not widely reported for this compound.High-throughput, quantitative measurement of intracellular affinity and occupancy in real-time.[7][8]Requires genetic modification of the target protein and a specific fluorescent tracer.[8]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams illustrate the p300/CBP signaling pathway and the workflows for key validation assays.

G cluster_0 This compound Mechanism of Action This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits Histone_H3 Histone H3 p300_CBP->Histone_H3 Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Substrate H3K27ac H3K27ac Histone_H3->H3K27ac Transcription Gene Transcription H3K27ac->Transcription Promotes

Figure 1: this compound inhibits p300/CBP, preventing H3K27 acetylation and subsequent gene transcription.

G cluster_0 Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat cells with This compound or vehicle B 2. Heat cells at various temperatures A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Detect soluble p300/CBP (e.g., Western Blot) C->D E 5. Analyze protein stability D->E

Figure 2: Workflow of the Cellular Thermal Shift Assay (CETSA) to assess protein stabilization by this compound.

G cluster_0 Chromatin Immunoprecipitation (ChIP) Workflow A 1. Treat cells with this compound B 2. Crosslink proteins to DNA A->B C 3. Shear chromatin B->C D 4. Immunoprecipitate with anti-H3K27ac antibody C->D E 5. Reverse crosslinks and purify DNA D->E F 6. Sequence DNA (ChIP-seq) E->F

Figure 3: Workflow of Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to measure changes in H3K27ac.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for a Western Blot-based CETSA to measure the thermal stabilization of endogenous p300/CBP upon this compound binding.[2][9]

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Harvest cells by trypsinization and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Detection:

    • Determine the protein concentration of the soluble fractions.

    • Perform SDS-PAGE and Western Blot analysis using specific antibodies against p300 and/or CBP. A loading control antibody (e.g., GAPDH) should also be used.

  • Data Analysis:

    • Quantify the band intensities for p300/CBP at each temperature for both this compound-treated and vehicle-treated samples.

    • Plot the relative band intensity against the temperature to generate melting curves. A shift in the melting curve for the this compound-treated sample compared to the vehicle indicates target engagement.

Co-Immunoprecipitation (Co-IP)

This protocol describes a competition-based Co-IP to demonstrate this compound engagement with p300/CBP.

  • Cell Lysis:

    • Grow cells to 80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody specific for p300 or CBP overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binders.

  • Competition Assay (optional, for validation):

    • Prior to adding the antibody, pre-incubate the cell lysate with an excess of this compound or a vehicle control. If this compound binds to p300/CBP, it may disrupt the interaction with other binding partners.

  • Elution and Western Blot:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western Blot using antibodies against p300/CBP and known interacting proteins. A decrease in the co-immunoprecipitated interactor in the presence of this compound would suggest target engagement.

Chromatin Immunoprecipitation (ChIP)

This protocol details the steps for performing ChIP to assess the effect of this compound on H3K27 acetylation at specific gene loci.[10][11]

  • Cell Treatment and Crosslinking:

    • Treat cells with this compound or vehicle for the desired time (e.g., 6-24 hours).

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.

    • Quench the crosslinking reaction by adding glycine.

  • Chromatin Preparation:

    • Harvest and lyse the cells.

    • Isolate the nuclei.

    • Resuspend the nuclei in a shearing buffer and sonicate to fragment the chromatin to an average size of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for H3K27ac overnight at 4°C. An IgG control should be included.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking:

    • Elute the chromatin from the beads.

    • Reverse the protein-DNA crosslinks by heating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the DNA using a DNA purification kit.

    • Analyze the enrichment of specific DNA sequences by qPCR or perform library preparation for next-generation sequencing (ChIP-seq) to assess genome-wide changes in H3K27ac.

Conclusion

Validating the cellular target engagement of this compound is a multi-faceted process. Direct biophysical methods like CETSA can provide evidence of physical interaction, while indirect methods such as ChIP-seq and Western blotting for downstream histone modifications offer functional confirmation of target inhibition. For a comprehensive understanding, a combination of these approaches is recommended. The protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate methods to confidently assess this compound target engagement in their cellular models.

References

C646: A Comparative Guide to its Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

C646, a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), has emerged as a promising therapeutic candidate in oncology. By targeting the epigenetic machinery, this compound modulates gene expression programs that are critical for cancer cell proliferation, survival, and differentiation. This guide provides a comparative overview of this compound's efficacy across various cancer cell lines, supported by experimental data and detailed protocols.

Quantitative Efficacy of this compound Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in a range of cancer cell lines, highlighting its differential efficacy.

Cancer TypeCell Line(s)IC50 (µM)Reference / Notes
Gastric Cancer SGC-7901, MKN45, MGC-803, BGC-823, KATO III~10 - 20Significant inhibition of cell viability observed at 10 µM.[1]
Prostate Cancer LNCaP, PC3, DU145~10 - 20Dose-dependent increase in apoptosis observed.
Acute Myeloid Leukemia (AML) Kasumi-1, SKNO-1 (AML1-ETO positive)More sensitive than AE-negative cellsLower doses effectively induced apoptosis.[2]
Pancreatic Cancer MIAPaCa-2, PSN1~20 - 40Inhibition of proliferation and colony formation.

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by competitively inhibiting the acetyltransferase activity of p300 and CBP. This leads to a reduction in histone acetylation, particularly at lysine residues such as H3K27, resulting in the transcriptional repression of key oncogenes and cell cycle regulators.[3] The downstream effects of this compound are cell-type specific and involve the modulation of several critical signaling pathways.

Pancreatic Cancer Signaling Pathway

In pancreatic cancer, this compound has been shown to suppress the expression of G2/M cell cycle regulatory proteins, leading to cell cycle arrest and apoptosis.

G2_M_Arrest_Pancreatic_Cancer This compound This compound p300_CBP p300/CBP This compound->p300_CBP Histone_Acetylation Histone Acetylation (e.g., H3K27ac) p300_CBP->Histone_Acetylation Transcription_Factors Transcription Factors Histone_Acetylation->Transcription_Factors CyclinB1_CDK1 Cyclin B1 / CDK1 Gene Expression Transcription_Factors->CyclinB1_CDK1 G2_M_Progression G2/M Progression CyclinB1_CDK1->G2_M_Progression Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Progression->Cell_Cycle_Arrest

This compound-induced G2/M arrest in pancreatic cancer.
Gastric Cancer Signaling Pathway

In gastric cancer cell lines, this compound has been observed to inhibit the c-Met/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][4]

C646_Gastric_Cancer_Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP cMet c-Met p300_CBP->cMet transcriptional regulation PI3K PI3K cMet->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation C646_AML_Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP AML1_ETO AML1-ETO p300_CBP->AML1_ETO acetylation cKit_Bcl2 c-Kit & Bcl-2 Gene Expression AML1_ETO->cKit_Bcl2 Survival_Proliferation Leukemic Cell Survival & Proliferation cKit_Bcl2->Survival_Proliferation Apoptosis Apoptosis Survival_Proliferation->Apoptosis C646_Prostate_Cancer_Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP AR Androgen Receptor (AR) p300_CBP->AR coactivation NFkB NF-κB p300_CBP->NFkB coactivation Target_Genes AR & NF-κB Target Gene Expression AR->Target_Genes NFkB->Target_Genes Proliferation_Survival Cell Proliferation & Survival Target_Genes->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture c646_treatment This compound Treatment (Dose- and Time-response) cell_culture->c646_treatment viability_assay Cell Viability Assay (e.g., MTT) c646_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) c646_treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (e.g., PI Staining) c646_treatment->cell_cycle_assay data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis conclusion Conclusion on this compound Efficacy data_analysis->conclusion

References

A Head-to-Head Comparison: C646 and siRNA Knockdown for p300 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeted inhibition of the histone acetyltransferase p300 is a critical area of investigation in various diseases, particularly cancer. Two predominant methods for achieving this inhibition are the use of the small molecule inhibitor C646 and RNA interference (siRNA). This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.

At a Glance: this compound vs. p300 siRNA

FeatureThis compound (Small Molecule Inhibitor)p300 siRNA (Gene Knockdown)
Mechanism of Action Competitively inhibits the acetyl-CoA binding site of the p300/CBP HAT domain, blocking its enzymatic activity.[1][2]Mediates the sequence-specific degradation of p300 mRNA, leading to reduced p300 protein expression.
Specificity Primarily targets the HAT domain of p300 and the highly homologous CBP. May have off-target effects on other cellular proteins.Highly specific to the p300 mRNA sequence, but off-target effects on other genes with partial sequence homology are possible.
Mode of Delivery Cell-permeable compound, added directly to cell culture media.Requires a transfection reagent to deliver the siRNA duplex into the cytoplasm of the cells.
Onset and Duration of Effect Rapid onset of action, with effects observable within hours. The effect is reversible upon removal of the compound.Slower onset, as it relies on the degradation of existing mRNA and protein. Effects can be long-lasting, depending on cell division and siRNA stability.
Typical Applications Acute inhibition studies, dose-response curves, validation of HAT activity-dependent phenotypes.Studies requiring sustained loss of p300 function, investigation of the roles of the entire p300 protein (not just its HAT activity).

Mechanism of Action

This compound: A Competitive Inhibitor

This compound is a pyrazolone-based, cell-permeable small molecule that acts as a competitive inhibitor of the histone acetyltransferase (HAT) activity of p300 and its close homolog, CREB-binding protein (CBP). It specifically competes with acetyl-CoA for binding to the Lys-CoA binding pocket within the HAT domain of p300/CBP.[1][2] This reversible inhibition prevents the transfer of acetyl groups to histone and non-histone protein substrates, thereby blocking the downstream effects of p300's enzymatic activity.

cluster_inhibition Inhibition cluster_acetylation Normal Acetylation This compound This compound p300_HAT p300 HAT Domain This compound->p300_HAT Competitively Binds Substrate Histone/Non-histone Protein Substrate p300_HAT->Substrate Acetylates Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_HAT Binds Acetylated_Substrate Acetylated Substrate Substrate->Acetylated_Substrate Becomes

This compound Mechanism of Action.
p300 siRNA: Post-Transcriptional Gene Silencing

Small interfering RNA (siRNA) targeting p300 operates through the RNA interference (RNAi) pathway. A synthetic, double-stranded siRNA molecule, designed to be complementary to a specific sequence within the p300 mRNA, is introduced into the cell. Once inside, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then unwinds the siRNA, and the antisense strand guides the complex to the target p300 mRNA. This binding leads to the cleavage and subsequent degradation of the p300 mRNA, thereby preventing its translation into protein and resulting in a "knockdown" of p300 expression.

siRNA p300 siRNA duplex RISC RISC Loading siRNA->RISC active_RISC Active RISC (with antisense strand) RISC->active_RISC p300_mRNA p300 mRNA active_RISC->p300_mRNA Binds & Cleaves degraded_mRNA Degraded p300 mRNA p300_mRNA->degraded_mRNA p300_protein p300 Protein p300_mRNA->p300_protein Translation (inhibited)

p300 siRNA Mechanism of Action.

Performance Comparison: Experimental Data

The following tables summarize quantitative data from various studies comparing the effects of this compound and p300 siRNA on key cellular processes. It is important to note that experimental conditions such as cell line, concentration/dosage, and treatment duration can significantly influence the observed outcomes.

Table 1: Effects on Cell Viability and Apoptosis
Cell LineTreatmentConcentration/DoseDurationEffect on Cell Viability (IC50)Increase in ApoptosisReference
Kasumi-1 (AML)This compound-72h~10 µMSignificant increase in apoptotic cells[3]
SK-MEL-5 (Melanoma)This compound-72h~15 µMNot specified
LNCaP (Prostate Cancer)This compound20 µM24hNot specified~2.5-fold increase in caspase-3/7 activity[1]
LNCaP (Prostate Cancer)p300 siRNANot specified72hNot specified~3-fold increase in caspase-3/7 activity
MIAPaCa2 (Pancreatic Cancer)This compound30 µM72hNot specifiedIncreased expression of apoptotic markers[4]
MIAPaCa2 (Pancreatic Cancer)p300 siRNANot specified72hSensitized cells to gemcitabine-induced apoptosis[4]
Gastric Cancer Cell Lines (SGC-7901, MKN45, MGC-803, BGC-823, KATO III)This compound10-50 µM48hIC50 values ranged from ~20-40 µMDose-dependent increase in apoptosis[5][6]
Table 2: Effects on Gene Expression
Cell LineTreatmentTarget GeneRegulationFold Change/EffectReference
Prostate Cancer CellsThis compoundAR target genesDownDecreased expression[1]
Prostate Cancer Cellsp300 siRNAAR target genesDownDecreased expression
MacrophagesThis compoundPro-inflammatory genes (e.g., IL-6, TNF-α)DownSignificant reduction in expression
Breast Cancer (MCF-7)p300 siRNAPAX6DownSignificant reduction in mRNA expression[7]
Breast Cancer (MCF-7)p300 siRNAMMP9, VEGF, uPADownSignificant reduction in mRNA expression[7]
Synovial Fibroblastsp300 siRNABCL2DownReduced mRNA expression[8]

Experimental Protocols

This compound Treatment for Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM). Include a DMSO-only vehicle control.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting:

    • Collect the floating cells from the supernatant by centrifugation.

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the floating and adherent cells and centrifuge to pellet.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Add 1X binding buffer to each sample.

    • Analyze the samples on a flow cytometer.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

p300 siRNA Knockdown and Western Blot Analysis
  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so they are 30-50% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute the p300 siRNA and a non-targeting control siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in each well.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of p300 protein.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Add lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against p300 and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities to determine the efficiency of p300 knockdown relative to the control.

cluster_this compound This compound Workflow cluster_siRNA siRNA Workflow C_seed Seed Cells C_treat Treat with this compound C_seed->C_treat C_incubate Incubate (e.g., 24-72h) C_treat->C_incubate C_harvest Harvest Cells C_incubate->C_harvest C_stain Annexin V/PI Stain C_harvest->C_stain C_analyze Flow Cytometry C_stain->C_analyze S_seed Seed Cells S_transfect Transfect with p300 siRNA S_seed->S_transfect S_incubate Incubate (e.g., 48-72h) S_transfect->S_incubate S_lyse Lyse Cells S_incubate->S_lyse S_quantify Protein Quantification S_lyse->S_quantify S_western Western Blot S_quantify->S_western S_analyze Quantify Knockdown S_western->S_analyze

Comparative Experimental Workflow.

p300-Regulated Signaling Pathways

p300 is a crucial coactivator for a multitude of transcription factors, thereby influencing a wide array of cellular processes. Below are simplified diagrams of key signaling pathways regulated by p300.

NF-κB Signaling Pathway

p300 acetylates the p65 subunit of NF-κB, which is essential for its transcriptional activity.[9] Inhibition of p300 can therefore suppress the expression of NF-κB target genes involved in inflammation and cell survival.

cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB->Gene_Expression Activates p300 p300 p300->NFkB Acetylates p65

p300 in NF-κB Signaling.
Androgen Receptor (AR) Signaling Pathway

In prostate cancer, p300 acts as a coactivator for the androgen receptor, enhancing the transcription of AR target genes that promote cell proliferation and survival.[4]

cluster_nucleus Androgen Androgen AR Androgen Receptor Androgen->AR Nucleus Nucleus AR->Nucleus ARE Androgen Response Element (ARE) AR->ARE Binds p300 p300 p300->AR Coactivates Gene_Expression Target Gene Expression (Proliferation, Survival) ARE->Gene_Expression Promotes

p300 in AR Signaling.
p53 Signaling Pathway

p300-mediated acetylation of the tumor suppressor p53 is a critical event in response to cellular stress, such as DNA damage.[10][11][12] This modification enhances p53's stability and its ability to activate target genes involved in cell cycle arrest and apoptosis.

DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Stabilizes Acetylated_p53 Acetylated p53 p53->Acetylated_p53 p300 p300 p300->p53 Acetylates Target_Genes Target Gene Expression (p21, BAX) Acetylated_p53->Target_Genes Activates Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis

p300 in p53 Signaling.

Conclusion

Both this compound and p300 siRNA are valuable tools for studying the function of p300. The choice between them depends on the specific experimental goals. This compound offers a rapid and reversible method to inhibit the HAT activity of p300/CBP, making it ideal for acute studies and for confirming the role of enzymatic function. In contrast, p300 siRNA provides a highly specific and sustained reduction in p300 protein levels, which is advantageous for long-term studies and for investigating the non-enzymatic roles of p300. Researchers should carefully consider the advantages and limitations of each method, as well as potential off-target effects, when designing their experiments. The data and protocols provided in this guide serve as a starting point for making an informed decision.

References

C646 Validation with Genetic Controls: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the p300/CBP inhibitor C646 with genetic controls, offering researchers, scientists, and drug development professionals objective data to evaluate its performance. The histone acetyltransferases (HATs) p300 and its paralog CBP are critical transcriptional co-activators involved in a myriad of cellular processes, making them attractive targets for therapeutic intervention. This compound is a widely used small molecule inhibitor that competes with acetyl-CoA for the p300/CBP catalytic site.[1] However, to ensure that the observed effects of this compound are truly due to the inhibition of p300/CBP, it is crucial to validate its activity using genetic controls such as siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of the EP300 and CREBBP genes.

Performance Comparison: this compound vs. Genetic Controls

The following tables summarize quantitative data from various studies, comparing the effects of this compound treatment with those of p300/CBP knockdown on different cellular phenotypes.

Table 1: Effect on Cell Viability

Cell LineTreatmentConcentration/ Duration% Decrease in Viability (relative to control)Reference
Pancreatic Cancer (PSN1)This compound40 µM / 72h~50%
Pancreatic Cancer (MIAPaCa2)This compound40 µM / 72h~60%
Ewing Sarcoma (SKES1)siCBP/p30072h~60%[2]
Ewing Sarcoma (A4573)siCBP/p30072h~55%[2]
Ewing Sarcoma (TC71)siCBP/p30072h~50%[2]

Table 2: Effect on Histone Acetylation

Cell LineTreatmentTarget Histone Mark% Decrease in Acetylation (relative to control)Reference
Prostate Cancer (PC-3)This compoundH3K27acModest Inhibition[3][4]
Prostate Cancer (PC-3)A-485 (alternative inhibitor)H3K27ac>80% (at 1 µM)[3][4]
Pancreatic Cancer (PSN1)siCBP/p300H3K18acSignificant Decrease
Pancreatic Cancer (PSN1)siCBP/p300H3K27acSignificant Decrease
Ewing SarcomasiCBP/p300acH3K18Significant Decrease[2]
Ewing SarcomasiCBP/p300acH3K27Significant Decrease[2]

Table 3: Comparison with Alternative p300/CBP Inhibitors

InhibitorTargetIC50 (p300 HAT)IC50 (CBP HAT)Key FeaturesReference
This compoundp300/CBP400 nM (Ki)Not specifiedWidely used, commercially available[1]
A-485p300/CBP9.8 nM2.6 nMHigh potency and selectivity[4][5]
GNE-272CBP/p300 Bromodomain0.02 µM (TR-FRET)Not specifiedSelective for bromodomain, potent in vivo activity

Signaling Pathways and Experimental Workflows

To visualize the molecular context of this compound action and the experimental approaches for its validation, the following diagrams are provided.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled Frizzled->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Dvl->Destruction_Complex Inhibits Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto Phosphorylates for degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription p300_CBP p300/CBP p300_CBP->TCF_LEF Co-activates This compound This compound This compound->p300_CBP Inhibits HAT activity

Figure 1: Wnt/β-catenin signaling pathway showing the role of p300/CBP and the point of inhibition by this compound.

G Start Start Cell_Culture Culture Cells Start->Cell_Culture Transfection Transfect with p300/CBP siRNA or control siRNA Cell_Culture->Transfection C646_Treatment Treat with this compound or DMSO Cell_Culture->C646_Treatment Incubation Incubate for 24-72 hours Transfection->Incubation C646_Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Western_Blot Western Blot Analysis (p300, CBP, Acetyl-Histones) Harvest->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Harvest->Viability_Assay Gene_Expression Gene Expression Analysis (RT-qPCR, RNA-seq) Harvest->Gene_Expression End End Western_Blot->End Viability_Assay->End Gene_Expression->End

Figure 2: Experimental workflow for comparing this compound with siRNA-mediated knockdown of p300/CBP.

Detailed Experimental Protocols

siRNA-Mediated Knockdown of p300 and CBP

This protocol describes the transient knockdown of p300 and CBP using small interfering RNA (siRNA).

Materials:

  • Cells of interest

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • siRNA targeting p300 (human)

  • siRNA targeting CBP (human)

  • Non-targeting control siRNA

  • Complete cell culture medium

  • 6-well plates

Procedure:

  • Cell Seeding: Twenty-four hours before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 50 pmol of each siRNA (or a total of 100 pmol for combined knockdown) in 250 µL of Opti-MEM I medium and mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM I medium, mix gently, and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the 500 µL of siRNA-lipid complex to each well.

    • Add 2.5 mL of complete culture medium to each well.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

    • After incubation, harvest the cells for downstream analysis, such as Western blotting to confirm protein knockdown or other functional assays.

Western Blot for Histone Acetylation

This protocol details the detection of histone acetylation levels by Western blot.

Materials:

  • Cell pellets

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-20% gradient)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3K27, anti-total H3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Lysate Preparation:

    • Resuspend cell pellets in ice-cold RIPA buffer.

    • Sonicate the lysate briefly to shear chromatin and reduce viscosity.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (10-20 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Quantify band intensities and normalize the acetyl-histone signal to the total histone signal.

Dual-Luciferase Reporter Assay

This assay is used to measure the effect of this compound or genetic knockdown on the activity of a specific transcription factor or signaling pathway.[6][7][8]

Materials:

  • Cells of interest

  • Reporter plasmid (e.g., containing a promoter with response elements driving firefly luciferase)

  • Control plasmid (e.g., constitutively expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect cells in a 96-well plate with the reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Treatment:

    • 24 hours post-transfection, treat the cells with this compound, vehicle control (DMSO), or perform siRNA-mediated knockdown as described previously.

  • Cell Lysis:

    • After the desired treatment period (e.g., 24-48 hours), aspirate the medium and wash the cells with PBS.

    • Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement:

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Compare the normalized luciferase activity between treated and control groups.

Conclusion

The validation of this compound with genetic controls is an indispensable step in ensuring the specificity of its effects on p300/CBP. This guide provides a framework for comparing the outcomes of chemical inhibition with genetic perturbation. The data presented herein, along with the detailed protocols, should serve as a valuable resource for researchers investigating the roles of p300 and CBP in health and disease. While this compound is a useful tool, the development of more potent and selective inhibitors like A-485 offers promising alternatives for future studies.[4][5] It is imperative to consider the potential for off-target effects with any small molecule inhibitor and to corroborate findings with genetic approaches.

References

The Synergistic Potential of C646 with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The histone acetyltransferase (HAT) inhibitor C646 has emerged as a promising agent in combination cancer therapy. By targeting the p300/CBP HATs, this compound can modulate the expression of various genes involved in cell cycle progression, apoptosis, and DNA damage repair, thereby potentially sensitizing cancer cells to conventional chemotherapy. This guide provides an objective comparison of the performance of this compound in combination with key chemotherapy agents, supported by available experimental data.

This compound and Doxorubicin: Enhancing Apoptotic Efficacy

Preclinical evidence suggests a synergistic relationship between this compound and the widely used anthracycline antibiotic, doxorubicin. Studies in breast cancer cell lines have demonstrated that the combination of this compound and doxorubicin leads to a significant increase in apoptosis and a reduction in cancer cell colony formation compared to either agent alone.

Table 1: In Vitro Efficacy of Doxorubicin in Breast Cancer Cells

Cell LineDoxorubicin IC50 (nM)Notes
MCF-7 (sensitive)400[1]-
MCF-7 (doxorubicin-resistant)700[1]1.5-fold increase in resistance.
MDA-MB-2316602[2]-
MCF-78306[2]Variation in IC50 values can be observed across different studies.
MCF-79908[3]-
MCF-7/ADR (doxorubicin-resistant)13390[3]-

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.

This compound and Cisplatin: A Potential Strategy to Overcome Resistance

The combination of this compound with the platinum-based drug cisplatin is another area of active investigation. Cisplatin functions by inducing DNA crosslinks, leading to cell cycle arrest and apoptosis. Resistance to cisplatin is a major clinical challenge, often associated with enhanced DNA repair mechanisms. This compound, by inhibiting p300/CBP, may counteract these resistance mechanisms.

Studies combining cisplatin with other epigenetic modifiers have shown promise. For instance, the combination of cisplatin with a histone deacetylase (HDAC) inhibitor resulted in an additive anti-proliferative effect in lung cancer cell lines.[4] Another study in A549 non-small cell lung cancer cells demonstrated a synergistic effect when cisplatin was combined with berberine, with a combination index (CI) value of 0.34, indicating a strong synergy.[5][6] While direct quantitative data for the this compound-cisplatin combination is still emerging, these findings provide a strong rationale for its investigation.

Table 2: In Vitro Efficacy of Cisplatin and a Combination with Berberine in A549 Lung Cancer Cells

TreatmentIC50Combination Index (CI)
Cisplatin7.2 µM[5]-
Berberine131.9 µM[5]-
Cisplatin + Berberine-0.34 ± 0.05[5][6]

A CI value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Studies: this compound as a Single Agent

While in vivo data for this compound in combination with chemotherapy is limited in the public domain, studies on this compound as a monotherapy have demonstrated its anti-tumor activity. In a xenograft model of pancreatic cancer, treatment with this compound at a dose of 10 mg/kg significantly suppressed tumor growth.

Table 3: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³)
Vehicle Control985.5
This compound (10 mg/kg)394.7

This data underscores the potential of this compound to inhibit tumor growth in a live animal model, providing a basis for future in vivo combination studies.

Experimental Protocols

The following are generalized protocols for key experiments cited in this guide. For specific details, it is crucial to refer to the original publications.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 16-24 hours.[7]

  • Drug Treatment: Treat cells with various concentrations of this compound, the chemotherapeutic agent, or the combination of both. Include a vehicle-treated control group. Incubate for the desired time period (e.g., 48 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.[7]

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, or the combination at the desired concentrations and time points.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a palpable size.

  • Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, chemotherapy agent alone, combination). Administer the treatments as per the defined schedule and dosage.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Data Analysis: Compare the tumor growth rates between the different treatment groups to evaluate the efficacy of the combination therapy.

Signaling Pathways and Experimental Workflows

To visualize the interplay between this compound and chemotherapy, as well as the experimental processes, the following diagrams are provided.

C646_Chemotherapy_Signaling_Pathway cluster_this compound This compound Action Chemo Doxorubicin / Cisplatin DNA_Damage DNA Damage Chemo->DNA_Damage This compound This compound p300_CBP p300/CBP HAT This compound->p300_CBP inhibits Cell_Survival Cell Survival / Proliferation This compound->Cell_Survival inhibits DNA_Repair DNA Repair This compound->DNA_Repair inhibits p300_CBP->Cell_Survival promotes p300_CBP->DNA_Repair promotes Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Damage->Apoptosis synergistically enhances DNA_Repair->Cell_Survival

Caption: Synergistic mechanism of this compound and chemotherapy.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Cell Culture (e.g., MCF-7, A549) B Treatment (this compound, Chemo, Combo) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V) B->D E Data Analysis (IC50, Synergy) C->E D->E F Xenograft Model (Immunocompromised Mice) G Tumor Implantation F->G H Treatment Administration G->H I Tumor Volume Measurement H->I J Efficacy Evaluation I->J

Caption: General experimental workflow.

References

C646 in the Landscape of Epigenetic Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible acetylation of histone and non-histone proteins is a critical regulatory mechanism in gene expression, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Histone acetyltransferases (HATs), the enzymes responsible for adding acetyl groups, have emerged as promising therapeutic targets. C646, a selective inhibitor of the closely related HATs p300 and CREB-binding protein (CBP), has become a widely used chemical probe to investigate the biological roles of these coactivators and to explore their therapeutic potential. This guide provides an objective comparison of this compound with other epigenetic modifiers, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.

This compound: A Competitive Inhibitor of p300/CBP

This compound is a pyrazolone-containing small molecule that acts as a competitive inhibitor of the HAT activity of p300 and CBP, with a reported Ki value of 400 nM for p300.[1] It competes with the acetyl-CoA substrate for binding to the enzyme's active site.[2] The selectivity of this compound for p300/CBP over other HATs is a key feature that has contributed to its widespread use in research.

Performance Comparison: this compound vs. Other Epigenetic Modifiers

The efficacy and selectivity of this compound can be best understood by comparing it with other compounds targeting p300/CBP and other classes of epigenetic modifiers.

Head-to-Head with Other p300/CBP HAT Inhibitors

A-485 has emerged as a significantly more potent and selective catalytic inhibitor of p300/CBP compared to this compound.[3] In biochemical assays, A-485 demonstrated IC50 values in the low nanomolar range for both p300 and CBP, making it over 1000-fold more potent than this compound in some assay conditions.[1][3] In cellular assays, A-485 also showed a much more potent reduction of H3K27 acetylation.[4]

InhibitorTarget(s)IC50 (p300)IC50 (CBP)Mechanism of ActionKey Features
This compound p300/CBP~0.4 µM (Ki)[1][5]Sub-micromolar[6]Competitive with Acetyl-CoAWidely used tool compound; some reports of off-target effects on HDACs.[6]
A-485 p300/CBP9.8 nM[3]2.6 nM[3]Competitive with Acetyl-CoAHighly potent and selective; good in vivo activity.[3]
ICG-001 p300/β-catenin interaction, CBP/β-catenin interactionN/A (not a catalytic inhibitor)N/A (not a catalytic inhibitor)Disrupts protein-protein interactionTargets the scaffolding function of p300/CBP, not the HAT domain.[2]
Selectivity Profile of this compound

This compound exhibits selectivity for p300/CBP over other HAT families, such as GNAT (e.g., PCAF, GCN5) and MYST.[7][8] However, some studies have reported that this compound can inhibit histone deacetylases (HDACs) at low micromolar concentrations, which can lead to a paradoxical increase in histone acetylation in some cellular contexts.[6] This highlights the importance of careful dose-response studies and orthogonal approaches to validate findings obtained with this compound.

Enzyme FamilySpecific EnzymeThis compound Activity
HATs (p300/CBP family) p300, CBPPotent Inhibition
HATs (GNAT family) PCAF, GCN5No significant inhibition at 50 µM[7]
HATs (MYST family) MYST3No significant inhibition at 50 µM[7]
HDACs Class I/IIInhibition at low micromolar concentrations reported in some studies[6]

Experimental Protocols

Accurate assessment of HAT inhibitor potency and selectivity relies on robust experimental methodologies. Below are summaries of key assays used in the characterization of this compound and its counterparts.

Histone Acetyltransferase (HAT) Activity Assay (Radioactive Method)

This biochemical assay directly measures the enzymatic activity of p300/CBP.

  • Reaction Setup: A reaction mixture is prepared containing the HAT enzyme (e.g., recombinant p300 HAT domain), a histone peptide substrate (e.g., a 15-mer of the N-terminal tail of histone H4), and [14C]-labeled acetyl-CoA in a suitable buffer (e.g., 50 mM HEPES, pH 7.9, 5 mM DTT, 50 µg/ml BSA).[9]

  • Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.

  • Incubation: The reaction is incubated to allow for the enzymatic transfer of the radiolabeled acetyl group to the histone substrate.

  • Detection: The reaction is stopped, and the amount of radioactivity incorporated into the histone peptide is quantified, typically by scintillation counting after capturing the peptide on a filter.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) HAT Assay

This is a non-radioactive, high-throughput alternative for measuring HAT activity.

  • Assay Principle: This assay uses a biotinylated histone peptide and an antibody that specifically recognizes the acetylated form of the peptide. The antibody is labeled with a europium cryptate donor fluorophore, and streptavidin is conjugated to an acceptor fluorophore. When the peptide is acetylated, the antibody binds, bringing the donor and acceptor fluorophores in close proximity and generating a FRET signal.

  • Reaction: The HAT enzyme, histone peptide, acetyl-CoA, and inhibitor are incubated together.

  • Detection: The detection reagents (antibody and streptavidin-acceptor) are added, and the TR-FRET signal is measured.

  • Data Analysis: A decrease in the FRET signal corresponds to the inhibition of HAT activity, from which IC50 values can be determined.[3]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the engagement of a drug with its target protein within a cellular context.

  • Principle: The binding of a ligand (e.g., this compound) to its target protein (e.g., p300) can increase the thermal stability of the protein.

  • Procedure:

    • Cells are treated with the compound of interest or a vehicle control.

    • The cells are then heated to a range of temperatures.

    • After heating, the cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Result: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.[3]

Visualizing the Impact of this compound

This compound and the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival, and its activity is modulated by p300/CBP-mediated acetylation of the p65 subunit.[5] this compound, by inhibiting p300/CBP, can attenuate NF-κB-dependent gene transcription.

NF_kB_Pathway NF-κB Signaling Pathway and this compound Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) Gene Pro-inflammatory Gene Expression NFkB->Gene Binds to DNA Nucleus Nucleus NFkB->Nucleus Translocation p300_CBP p300/CBP p300_CBP->NFkB Acetylation (Activation) This compound This compound This compound->p300_CBP Inhibits

Caption: this compound inhibits p300/CBP, preventing NF-κB acetylation and subsequent gene expression.

Experimental Workflow: Assessing this compound's Effect on Histone Acetylation

A typical workflow to investigate the cellular impact of this compound on histone acetylation involves a series of established molecular biology techniques.

Experimental_Workflow Workflow for Analyzing this compound Effect on Histone Acetylation CellCulture Cell Culture (e.g., Cancer Cell Line) Treatment Treat with this compound (Dose-response and Time-course) CellCulture->Treatment Harvest Harvest Cells Treatment->Harvest Histone_Extraction Histone Extraction Harvest->Histone_Extraction Western_Blot Western Blot Analysis (e.g., anti-H3K27ac) Histone_Extraction->Western_Blot Mass_Spec Mass Spectrometry (Quantitative Proteomics) Histone_Extraction->Mass_Spec Data_Analysis Data Analysis and Quantification Western_Blot->Data_Analysis Mass_Spec->Data_Analysis

Caption: A standard workflow to measure changes in histone acetylation following this compound treatment.

Conclusion

This compound remains a valuable tool for probing the functions of p300/CBP in various biological processes. However, researchers should be aware of its limitations, including its moderate potency compared to newer inhibitors like A-485 and potential off-target effects on HDACs. The choice of an epigenetic modifier should be guided by the specific research question, the required potency and selectivity, and the experimental system. For studies requiring highly potent and selective inhibition of p300/CBP catalytic activity, A-485 may be a more suitable choice. For investigating the scaffolding functions of p300/CBP, inhibitors of protein-protein interactions like ICG-001 offer a distinct mechanistic approach. As the field of epigenetics continues to evolve, the development and characterization of novel, highly specific chemical probes will be crucial for dissecting the complex roles of epigenetic regulators in health and disease.

References

C646 Specificity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and chemical biology, understanding the selectivity of a chemical probe is paramount. C646, a widely used inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), is a valuable tool for elucidating the roles of these enzymes in health and disease. This guide provides a comprehensive overview of this compound's specificity against other enzymes, supported by experimental data and detailed methodologies.

This compound: Potency and Selectivity

Quantitative Data Summary

The following table summarizes the available data on the inhibitory activity of this compound against various enzymes. The data highlights the potent inhibition of p300/CBP compared to other HATs.

Enzyme TargetEnzyme FamilyThis compound Inhibition DataReference
p300/CBPHistone AcetyltransferaseKi = 400 nM[1]
PCAFHistone Acetyltransferase<10% inhibition at 10 µM
GCN5Histone Acetyltransferase<10% inhibition at 10 µM
MOZHistone Acetyltransferase<10% inhibition at 10 µM
Rtt109Histone Acetyltransferase<10% inhibition at 10 µM
SasHistone Acetyltransferase<10% inhibition at 10 µM
Serotonin N-acetyltransferaseAcetyltransferase<10% inhibition at 10 µM

It is important to note that at higher concentrations, this compound has been observed to inhibit histone deacetylases (HDACs), indicating that careful dose-response studies are crucial for interpreting experimental results.

Experimental Methodologies

The specificity of this compound has been determined using a variety of in vitro and cell-based assays. Below are detailed protocols for key experimental approaches used in the characterization of HAT inhibitors.

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Fluorescence-Based)

This assay measures the production of Coenzyme A (CoA), a product of the histone acetylation reaction.

Materials:

  • Recombinant HAT enzyme (e.g., p300, PCAF)

  • Histone peptide substrate (e.g., H3, H4)

  • Acetyl-CoA

  • This compound or other test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Developing reagent that reacts with free CoA to produce a fluorescent signal

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

  • In a 96-well plate, add the assay buffer, histone peptide substrate, and the test compound (this compound).

  • Initiate the reaction by adding a mixture of the HAT enzyme and Acetyl-CoA.

  • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution.

  • Add the developing reagent and incubate in the dark for a specified time to allow for signal development.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Chromatin Immunoprecipitation (ChIP) Assay

This cell-based assay is used to assess the effect of an inhibitor on histone acetylation at specific genomic loci.

Materials:

  • Cells of interest

  • This compound or vehicle control (DMSO)

  • Formaldehyde for cross-linking

  • Lysis buffers

  • Sonicator or micrococcal nuclease for chromatin shearing

  • Antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents

Procedure:

  • Treat cells with this compound or vehicle for the desired time.

  • Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.

  • Harvest the cells and lyse them to release the nuclei.

  • Isolate the nuclei and shear the chromatin by sonication or enzymatic digestion to obtain fragments of 200-1000 bp.

  • Incubate the sheared chromatin with an antibody against the acetylated histone of interest overnight at 4°C.

  • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links by heating.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Quantify the amount of immunoprecipitated DNA at specific gene promoters or enhancers using quantitative PCR (qPCR).

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays assay_prep Assay Preparation (Enzyme, Substrate, Buffer) reaction HAT Reaction assay_prep->reaction compound_prep This compound Dilution compound_prep->reaction detection Signal Detection (Fluorescence) reaction->detection data_analysis IC50 Determination detection->data_analysis cell_culture Cell Culture & Treatment chip Chromatin Immunoprecipitation (ChIP) cell_culture->chip qpcr qPCR Analysis chip->qpcr cellular_analysis Target Engagement Validation qpcr->cellular_analysis

Figure 1. Experimental workflow for this compound specificity profiling.

p300_nfkb_pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokines Pro-inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex cytokines->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to NFkB_IkB->NFkB releases p300_CBP p300/CBP Histones Histones p300_CBP->Histones acetylates NFkB_nuc->p300_CBP recruits Acetylation Histone Acetylation Histones->Acetylation Gene_Expression Pro-inflammatory Gene Expression Acetylation->Gene_Expression promotes This compound This compound This compound->p300_CBP inhibits

Figure 2. Role of p300/CBP in the NF-κB signaling pathway.

Conclusion

This compound is a potent and selective inhibitor of the p300/CBP histone acetyltransferases. Its specificity has been established through a variety of biochemical and cell-based assays. Researchers using this compound should be mindful of its potential for off-target effects at higher concentrations, particularly on HDACs, and should include appropriate controls in their experiments. The experimental protocols and pathway diagram provided in this guide offer a framework for the continued investigation of p300/CBP function using this valuable chemical probe.

References

C646: A Comparative Analysis in Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the p300/CBP histone acetyltransferase (HAT) inhibitor, C646, across various tumor models. The information presented is based on preclinical studies and aims to offer an objective overview of its anti-tumor efficacy, supported by experimental data.

Quantitative Analysis of this compound Anti-Tumor Activity

The following table summarizes the available quantitative data on the efficacy of this compound in different cancer cell lines and in vivo models. This data highlights the variability in sensitivity to this compound across different tumor types.

Tumor Model Cell Line(s) Assay Endpoint Result Reference
Non-Small Cell Lung Cancer (NSCLC) A549, H460, H157Clonogenic SurvivalDose Enhancement Ratio (DER) at 10% surviving fractionDER of 1.4 (A549), 1.2 (H460), and 1.2 (H157) when combined with ionizing radiation.[1]
Pancreatic Cancer PSN1, MIAPaCa2Western BlotHistone AcetylationDose-dependent decrease in H3K9, H3K18, and H3K27 acetylation with this compound treatment (10-50 µM).
Pancreatic Cancer -In Vivo XenograftTumor GrowthThis compound treatment inhibited tumor growth in a xenograft mouse model.
Gastric Cancer SGC-7901, MKN45, MGC-803, BGC-823, KATO IIICell Viability, Cell Cycle, Apoptosis-This compound inhibited cell viability, induced cell cycle arrest, and promoted apoptosis in all five gastric cancer cell lines.
Gastric Cancer SGC-7901Migration and Invasion-This compound did not suppress the migration and invasion of the SGC-7901 cell line.
Multiple Myeloma MM.1S, MM.1R, KMS-12-BM, KMS-34Cell ViabilityIC50This compound is potent against multiple myeloma cell lines, with reported IC50 values significantly lower than in some solid tumors.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below.

Clonogenic Survival Assay

This assay is used to determine the long-term proliferative potential of cells after treatment with this compound, alone or in combination with other agents like radiation.

  • Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for individual colony formation.

  • Treatment: After cell adherence, treat with varying concentrations of this compound for a specified duration. For combination studies, the second agent (e.g., ionizing radiation) is applied during or after this compound treatment.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining: Fix the colonies with a solution of methanol and acetic acid, then stain with crystal violet.

  • Quantification: Count the number of colonies (typically defined as containing >50 cells). The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells.

Western Blotting for Histone Acetylation

This technique is used to assess the direct inhibitory effect of this compound on p300/CBP activity by measuring the acetylation levels of their histone substrates.

  • Cell Lysis: Treat cells with this compound for the desired time and concentration, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27) and a loading control (e.g., anti-Histone H3, anti-Actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is employed to determine the effect of this compound on cell cycle progression.

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.

  • Staining: Rehydrate the cells in PBS and then stain with a solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

  • Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Visualizing Mechanisms and Workflows

This compound Mechanism of Action in Cancer

The following diagram illustrates the primary mechanism of action of this compound. By competitively inhibiting the histone acetyltransferases p300 and CBP, this compound prevents the acetylation of histone and non-histone proteins. This leads to chromatin condensation and altered gene expression, ultimately resulting in cell cycle arrest, apoptosis, and reduced tumor growth.

C646_Mechanism_of_Action This compound This compound p300_CBP p300/CBP HATs This compound->p300_CBP Inhibits Acetylation Acetylation p300_CBP->Acetylation Catalyzes Gene_Expression Altered Gene Expression Histones Histone Proteins Chromatin Chromatin Condensation Histones->Chromatin Leads to Non_Histones Non-Histone Proteins (e.g., Transcription Factors) Non_Histones->Gene_Expression Regulates Acetylation->Histones Acetylation->Non_Histones Chromatin->Gene_Expression Causes Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Growth Reduced Tumor Growth Cell_Cycle->Tumor_Growth Apoptosis->Tumor_Growth

Caption: this compound inhibits p300/CBP, leading to reduced acetylation and anti-tumor effects.

General Experimental Workflow for this compound Evaluation

The diagram below outlines a typical preclinical workflow for assessing the efficacy of this compound in a specific tumor model.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select Cancer Cell Lines Treatment Treat with this compound (Dose-Response) Cell_Lines->Treatment Viability Cell Viability Assays (e.g., MTT, Clonogenic) Treatment->Viability Mechanism Mechanistic Assays (e.g., Western Blot, Flow Cytometry) Treatment->Mechanism Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Mechanism->Data_Analysis Xenograft Establish Xenograft Model InVivo_Treatment Administer this compound Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Growth InVivo_Treatment->Tumor_Measurement Toxicity Assess Toxicity InVivo_Treatment->Toxicity Analysis Endpoint Analysis (e.g., IHC, Western Blot) Tumor_Measurement->Analysis Toxicity->Analysis Analysis->Data_Analysis

Caption: A typical workflow for preclinical evaluation of this compound in cancer models.

Logical Relationship of this compound's Effects

This diagram illustrates the logical progression from the molecular inhibition by this compound to the ultimate cellular and organismal outcomes observed in cancer models.

Logical_Relationship This compound This compound Inhibition p300/CBP Inhibition This compound->Inhibition Molecular Decreased Histone & Non-Histone Acetylation Inhibition->Molecular Cellular Cell Cycle Arrest Apoptosis Reduced Proliferation Molecular->Cellular Tumor Tumor Growth Inhibition Cellular->Tumor

Caption: Logical flow from this compound's molecular action to its anti-tumor effects.

References

A Comparative Guide to C646 and Next-Generation p300/CBP Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the landscape of epigenetic modulators is rapidly evolving. This guide provides an objective comparison of the first-generation p300/CBP inhibitor, C646, with emerging next-generation inhibitors, supported by experimental data to inform target validation and drug discovery efforts.

The histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and its close homolog CREB-binding protein (CBP or KAT3A) are critical transcriptional co-activators. They play a pivotal role in a myriad of cellular processes, including proliferation, differentiation, and DNA repair, by acetylating histone tails and other proteins, thereby modulating chromatin structure and gene expression. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.

This compound was a pioneering, cell-permeable small molecule inhibitor of the p300/CBP HAT domain. While instrumental for initial studies of p300/CBP function, its limitations in terms of potency and selectivity have spurred the development of more advanced "next-generation" inhibitors. These newer compounds exhibit improved biochemical and cellular activity and are broadly categorized into two main classes: catalytic HAT inhibitors and bromodomain inhibitors. This guide will focus on a comparative analysis of this compound against representative next-generation inhibitors from both classes.

Quantitative Comparison of p300/CBP Inhibitors

The following tables summarize the quantitative data for this compound and selected next-generation p300/CBP inhibitors, focusing on their potency and selectivity.

Table 1: Comparison of p300/CBP Catalytic HAT Inhibitors

InhibitorTargetMechanism of ActionIC50 / KiReference
This compound p300/CBP HATCompetitive with Acetyl-CoAKi: 400 nM (p300)[1][2]--INVALID-LINK--
A-485 p300/CBP HATCompetitive with Acetyl-CoA[3][4][5][6]IC50: 9.8 nM (p300), 2.6 nM (CBP)--INVALID-LINK--

Table 2: Comparison of p300/CBP Bromodomain Inhibitors

InhibitorTargetMechanism of ActionIC50 / KdSelectivityReference
GNE-272 p300/CBP BromodomainBinds to the acetyl-lysine binding pocketIC50: 0.02 µM (CBP), 0.03 µM (p300)>650-fold vs. BRD4 (IC50: 13 µM)--INVALID-LINK--
Inobrodib (CCS1477) p300/CBP BromodomainBinds to the acetyl-lysine binding pocketKd: 1.3 nM (p300), 1.7 nM (CBP)[7][8]>130-fold vs. BRD4 (Kd: 222 nM)[7][8]--INVALID-LINK--

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

p300_signaling_pathway cluster_upstream Upstream Signals cluster_p300_complex p300/CBP Complex cluster_downstream Downstream Effects cluster_inhibition Inhibition Mechanisms Signal Growth Factors, Cytokines, etc. Receptor Cell Surface Receptor Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., p53, STAT, AR) Kinase_Cascade->Transcription_Factor p300_CBP p300/CBP Transcription_Factor->p300_CBP Recruitment Histone_Acetylation Histone Acetylation (H3K27ac, H3K18ac) p300_CBP->Histone_Acetylation HAT Activity Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Transcription Target Gene Transcription Chromatin_Remodeling->Gene_Transcription Cellular_Response Cellular Response (Proliferation, Differentiation) Gene_Transcription->Cellular_Response C646_A485 This compound / A-485 (HAT Inhibitors) C646_A485->p300_CBP Inhibit HAT Domain GNE272_CCS1477 GNE-272 / Inobrodib (Bromodomain Inhibitors) GNE272_CCS1477->p300_CBP Inhibit Bromodomain (Reader Function)

Caption: p300/CBP Signaling Pathway and Inhibition.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Reagents Recombinant p300/CBP Histone Peptide Substrate Acetyl-CoA Test Inhibitor TR_FRET TR-FRET Assay Reagents->TR_FRET IC50_Determination IC50 Determination TR_FRET->IC50_Determination Cell_Culture Culture Cancer Cell Line Inhibitor_Treatment Treat with Inhibitor Cell_Culture->Inhibitor_Treatment Immunofluorescence Immunofluorescence Staining (Anti-H3K27ac antibody) Inhibitor_Treatment->Immunofluorescence High_Content_Imaging High-Content Imaging Immunofluorescence->High_Content_Imaging Quantification Quantify H3K27ac Signal High_Content_Imaging->Quantification

Caption: Experimental Workflow for Inhibitor Characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may require optimization for specific experimental conditions.

Protocol 1: In Vitro p300/CBP HAT Activity Assay (TR-FRET)

This protocol is a representative example for determining the in vitro potency (IC50) of inhibitors against the histone acetyltransferase activity of p300/CBP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format.

Materials:

  • Recombinant human p300 or CBP enzyme (catalytic domain)

  • Biotinylated histone H3 or H4 peptide substrate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • TR-FRET detection reagents: Europium-labeled anti-acetylated lysine antibody (donor) and Streptavidin-conjugated acceptor fluorophore (e.g., ULight™ or APC)

  • Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20

  • Test inhibitors (e.g., this compound, A-485) serially diluted in DMSO

  • 384-well low-volume black microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Enzyme and Substrate Preparation: Prepare a solution of the p300/CBP enzyme and the biotinylated histone peptide substrate in assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 5 µL of the enzyme/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of Acetyl-CoA solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 5 µL of the TR-FRET detection mixture (containing Europium-labeled antibody and Streptavidin-acceptor) in a suitable buffer (e.g., with EDTA to chelate Mg2+ and inhibit the enzyme).

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring the emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor) after a pulsed excitation at ~340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cellular Histone Acetylation Assay (High-Content Imaging)

This protocol outlines a method to quantify the cellular activity of p300/CBP inhibitors by measuring the levels of histone H3 lysine 27 acetylation (H3K27ac), a key mark deposited by p300/CBP, using immunofluorescence and high-content imaging.

Materials:

  • Cancer cell line of interest (e.g., PC-3 for prostate cancer)

  • Cell culture medium and supplements

  • 96- or 384-well imaging-compatible microplates

  • Test inhibitors (e.g., this compound, A-485)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.5% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20

  • Primary antibody: Rabbit anti-acetyl-Histone H3 (Lys27)

  • Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Phosphate-buffered saline (PBS)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells into the wells of an imaging-compatible microplate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor or DMSO (vehicle control) for a specified duration (e.g., 3-24 hours).

  • Cell Fixation and Permeabilization:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary antibody (anti-H3K27ac) diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS containing 0.1% Tween-20.

    • Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS containing 0.1% Tween-20.

  • Imaging:

    • Add PBS to the wells to keep the cells hydrated.

    • Acquire images using a high-content imaging system, capturing both the DAPI (nuclear) and the secondary antibody (H3K27ac) channels.

  • Image Analysis:

    • Use the imaging software to identify individual nuclei based on the DAPI signal (segmentation).

    • Measure the mean fluorescence intensity of the H3K27ac signal within each nucleus.

    • Calculate the average nuclear H3K27ac intensity per well.

  • Data Analysis:

    • Normalize the H3K27ac intensity to the vehicle control.

    • Plot the normalized intensity against the logarithm of the inhibitor concentration.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

The development of next-generation p300/CBP inhibitors has significantly advanced the field of epigenetic drug discovery. Catalytic HAT inhibitors like A-485 offer a substantial improvement in potency over the first-generation compound this compound. Concurrently, the advent of highly potent and selective bromodomain inhibitors such as GNE-272 and inobrodib (CCS1477) provides an alternative and complementary strategy to modulate p300/CBP function by targeting their "reader" domain. The choice of inhibitor will depend on the specific research question and therapeutic strategy, with HAT inhibitors directly blocking the enzymatic activity and bromodomain inhibitors preventing the recognition of acetylated histones and subsequent recruitment of the transcriptional machinery. The availability of these diverse and potent chemical probes will undoubtedly continue to facilitate a deeper understanding of p300/CBP biology and their role in disease.

References

Cross-Validation of C646 Effects with Other Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The small molecule C646 is a widely utilized inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP). These enzymes play a crucial role in regulating gene expression by acetylating histone and non-histone proteins, making them attractive targets in various diseases, including cancer. However, to ensure the specificity of observed effects and to explore alternative therapeutic strategies, it is imperative to cross-validate the effects of this compound with other methods targeting p300/CBP. This guide provides an objective comparison of this compound with other small molecule inhibitors, genetic knockdown approaches, and targeted protein degraders, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of p300/CBP Targeting Methods

The following tables summarize key quantitative data for this compound and its alternatives, providing a basis for comparing their potency, selectivity, and cellular effects.

Method Target Mechanism of Action Ki/IC50/EC50 Key Cellular Effects Reference(s)
This compound p300/CBP HAT DomainCompetitive inhibitor of Acetyl-CoA bindingKi: 400 nM for p300Reduces H3K27ac; Induces cell cycle arrest and apoptosis.[1][2]
A-485 p300/CBP HAT DomainCompetitive inhibitor of Acetyl-CoA bindingIC50: 9.8 nM for p300, 2.6 nM for CBPPotently and selectively reduces H3K27ac and H3K18Ac.[3]
CCS1477 p300/CBP BromodomainInhibits binding to acetylated histones-Downregulates AR and MYC expression.[4]
siRNA/shRNA p300/CBP mRNARNA interference-mediated mRNA degradationN/ASpecific knockdown of p300 or CBP protein levels.[5][6]
dCBP-1 (PROTAC) p300/CBP ProteinTargeted protein degradation via the proteasomeNear-complete degradation at 10-1000 nMRapid and sustained depletion of p300/CBP proteins.[7][8][9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams were generated using the Graphviz DOT language.

G cluster_0 p300/CBP-Mediated Transcription cluster_1 Inhibition/Degradation Methods TF Transcription Factors (e.g., NF-κB, AR, p53) p300_CBP p300/CBP TF->p300_CBP recruits HAT_Domain HAT Domain p300_CBP->HAT_Domain Bromodomain Bromodomain p300_CBP->Bromodomain Histones Histones HAT_Domain->Histones Acetylates (H3K27ac) Acetyl_Histones Acetylated Histones Bromodomain->Acetyl_Histones Binds to Histones->Acetyl_Histones Gene_Expression Target Gene Expression Acetyl_Histones->Gene_Expression Promotes This compound This compound This compound->HAT_Domain Inhibits A485 A-485 A485->HAT_Domain Inhibits (more potent) CCS1477 CCS1477 CCS1477->Bromodomain Inhibits siRNA siRNA/shRNA siRNA->p300_CBP Degrades mRNA PROTAC dCBP-1 (PROTAC) PROTAC->p300_CBP Induces Protein Degradation

Caption: Signaling pathway of p300/CBP and points of intervention.

G cluster_0 Experimental Workflow Start Cell Culture (e.g., Cancer Cell Line) Treatment Treatment Start->Treatment This compound This compound Treatment->this compound Alt_Method Alternative Method (A-485, siRNA, etc.) Treatment->Alt_Method Control Vehicle Control (e.g., DMSO) Treatment->Control Harvest Harvest Cells This compound->Harvest Alt_Method->Harvest Control->Harvest Lysate Cell Lysate Harvest->Lysate RNA_Isolation RNA Isolation Harvest->RNA_Isolation Western_Blot Western Blot Lysate->Western_Blot Protein Analysis qPCR RT-qPCR RNA_Isolation->qPCR Gene Expression Analysis Analysis Data Analysis Western_Blot->Analysis qPCR->Analysis

Caption: Workflow for comparing this compound with other methods.

Experimental Protocols

Western Blot for Histone Acetylation

This protocol is adapted from standard procedures for the detection of histone modifications.

a. Histone Extraction:

  • Culture and treat cells with this compound or alternative inhibitors for the desired time.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.

  • Acid-extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.

  • Centrifuge to pellet debris and collect the supernatant containing histones.

  • Neutralize the histone extract and determine protein concentration.

b. SDS-PAGE and Western Blotting:

  • Denature histone extracts in Laemmli buffer.

  • Separate proteins on a 15% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-acetyl-Histone H3 (Lys27)) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalize the signal to a loading control such as total Histone H3.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for measuring changes in target gene expression following treatment.

a. RNA Isolation and cDNA Synthesis:

  • Treat cells with this compound or the alternative method as described above.

  • Isolate total RNA from cells using a commercial kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

b. qPCR Reaction:

  • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

  • Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle control.[10][11]

siRNA-Mediated Knockdown of p300/CBP

This protocol details the transient knockdown of p300 or CBP using small interfering RNA (siRNA).[12][13][14][15]

  • One day before transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.

  • On the day of transfection, dilute p300- or CBP-specific siRNA and a non-targeting control siRNA in serum-free medium.

  • In a separate tube, dilute a suitable transfection reagent in serum-free medium.

  • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Add the siRNA-transfection reagent complexes to the cells.

  • Incubate the cells for 24-72 hours before harvesting for downstream analysis (Western blot to confirm knockdown efficiency and qPCR for target gene expression).

Discussion of Alternatives and Cross-Validation

Small Molecule Inhibitors:

  • A-485: This compound is a significantly more potent and selective inhibitor of the p300/CBP HAT domain compared to this compound.[3] Direct comparisons have shown that A-485 inhibits H3K27ac at much lower concentrations than this compound.[3] Cross-validating a phenotype observed with this compound using A-485 at a lower, more selective concentration can provide stronger evidence for the on-target effect through p300/CBP HAT inhibition.

  • CCS1477: As a bromodomain inhibitor, CCS1477 offers a different mechanism of action by preventing p300/CBP from recognizing and binding to acetylated histones.[4] This can be a valuable tool to dissect the relative contributions of the HAT activity versus the scaffolding function of p300/CBP in a particular biological process. Comparing the effects of this compound and CCS1477 can help elucidate which function of p300/CBP is dominant.

Genetic Approaches:

Targeted Protein Degradation:

  • PROTACs (e.g., dCBP-1): Proteolysis-targeting chimeras are heterobifunctional molecules that induce the degradation of a target protein. dCBP-1, for example, links a p300/CBP binding moiety to an E3 ligase ligand, leading to the ubiquitination and subsequent proteasomal degradation of p300 and CBP.[7][8][9] This method offers rapid and sustained target depletion, which can be more effective than inhibition alone. Comparing the effects of this compound with a PROTAC degrader can reveal the consequences of complete protein loss versus enzymatic inhibition.

Off-Target Considerations

References

C646: Unlocking Synergistic Potential in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

The selective inhibitor of the histone acetyltransferases p300 and CBP, C646, is demonstrating significant promise in enhancing the efficacy of established cancer treatments. Preclinical studies have revealed a powerful synergistic relationship between this compound and other therapeutic modalities, including radiation therapy and PARP inhibitors. This guide provides a comprehensive comparison of these synergistic effects, supported by experimental data, to inform researchers, scientists, and drug development professionals on the potential of this compound in combination therapies.

This compound and Ionizing Radiation: A Potent Duo Against Non-Small Cell Lung Cancer

A pivotal study has illuminated the radiosensitizing effects of this compound in non-small cell lung cancer (NSCLC) cells. The combination of this compound with ionizing radiation (IR) has been shown to be significantly more effective at inducing cancer cell death than either treatment alone.

Quantitative Analysis of Synergy

The synergistic effect of this compound and ionizing radiation was quantified using a clonogenic survival assay, which measures the ability of cancer cells to proliferate and form colonies after treatment. The dose enhancement ratio (DER) is a key metric derived from this assay, indicating the factor by which the radiation dose can be reduced in the presence of the sensitizing agent to achieve the same level of cell killing.

Cell LineTreatmentDose Enhancement Ratio (DER) at 10% Surviving FractionReference
A549This compound + IR1.4[1]
H460This compound + IR1.2[1]
H157This compound + IR1.2[1]
Experimental Protocol: Clonogenic Survival Assay
  • Cell Culture: A549, H460, and H157 human NSCLC cells were cultured in appropriate media.

  • Treatment: Cells were treated with this compound at a concentration of 10 µM for 1 hour prior to irradiation.

  • Irradiation: Cells were irradiated with varying doses of X-rays.

  • Colony Formation: After treatment, cells were seeded at low density in fresh media and allowed to grow for 10-14 days to form colonies.

  • Staining and Counting: Colonies were fixed with methanol, stained with crystal violet, and colonies containing at least 50 cells were counted.

  • Data Analysis: The surviving fraction of cells was calculated for each radiation dose, with and without this compound, and dose-response curves were generated to determine the DER.[1]

Mechanism of Synergy: Enhancing Mitotic Catastrophe

The synergistic effect of this compound and ionizing radiation is attributed to the enhancement of mitotic catastrophe.[1] this compound, by inhibiting p300/CBP, suppresses the phosphorylation of CHK1, a key protein in the G2 checkpoint maintenance. This abrogation of the G2 checkpoint forces the irradiated cells to enter mitosis prematurely with damaged DNA, leading to mitotic catastrophe and subsequent cell death.[1]

G2_Checkpoint_Abrogation IR Ionizing Radiation DNA_Damage DNA Damage IR->DNA_Damage p300_CBP p300/CBP DNA_Damage->p300_CBP CHK1_p Phosphorylated CHK1 p300_CBP->CHK1_p This compound This compound This compound->p300_CBP G2_Checkpoint G2 Checkpoint Maintenance CHK1_p->G2_Checkpoint Mitosis Mitosis G2_Checkpoint->Mitosis Inhibits Mitotic_Catastrophe Mitotic Catastrophe Mitosis->Mitotic_Catastrophe Premature Entry

Figure 1. this compound abrogates the G2 checkpoint, leading to mitotic catastrophe.

CBP/p300 and PARP Inhibitors: A Synergistic Strategy in Prostate Cancer

Emerging evidence suggests a potent synergistic interaction between CBP/p300 inhibitors and PARP inhibitors (PARPi) in metastatic castration-resistant prostate cancer (mCRPC) models. This combination therapy has shown to be significantly more effective at reducing cancer cell growth compared to either monotherapy.

Mechanism of Synergy: Impairing DNA Damage Repair

The proposed mechanism underlying this synergy is the dual assault on the DNA damage repair (DDR) machinery of cancer cells. PARP inhibitors block the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks during DNA replication. CBP/p300 inhibitors, on the other hand, are thought to impair the expression of key DDR proteins, thus crippling the cell's ability to repair these lethal double-strand breaks. This combined effect leads to a catastrophic level of DNA damage and subsequent cell death.

DNA_Damage_Repair_Inhibition cluster_parpi PARP Inhibition cluster_cbpi CBP/p300 Inhibition PARPi PARP Inhibitor SSB Single-Strand Breaks PARPi->SSB Inhibits Repair DSB Double-Strand Breaks SSB->DSB Replication-associated DSB_Repair DSB Repair DSB->DSB_Repair CBPi CBP/p300 Inhibitor (this compound) DDR_Proteins DNA Damage Repair Proteins CBPi->DDR_Proteins Downregulates Expression DDR_Proteins->DSB_Repair Cell_Death Cell Death DSB_Repair->Cell_Death Prevents

Figure 2. Combined inhibition of PARP and CBP/p300 leads to enhanced cell death.

Further preclinical investigation is warranted to fully elucidate the quantitative synergy and optimal dosing schedules for this combination. However, these initial findings present a compelling rationale for the clinical development of CBP/p300 inhibitors like this compound in combination with PARP inhibitors for the treatment of prostate cancer and potentially other malignancies with DDR deficiencies.

Future Directions

The synergistic potential of this compound is not limited to the combinations detailed above. Its role as a modulator of the epigenetic landscape suggests that it could be effectively combined with a wide range of other anti-cancer agents, including other epigenetic modifiers, chemotherapy, and immunotherapy. Future research should focus on exploring these novel combinations and translating the promising preclinical findings into clinical applications to improve patient outcomes.

References

Safety Operating Guide

Proper Disposal of C646: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of C646, a potent and selective inhibitor of the histone acetyltransferases p300/CBP. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Understanding the Hazards

This compound is a combustible solid and is classified as highly hazardous to water (Water Hazard Class 3). Therefore, it must not be disposed of down the drain or in regular solid waste. Improper disposal can lead to environmental contamination and potential harm to aquatic life.

Quantitative Data Summary

For quick reference, the key quantitative data related to the hazards of this compound are summarized in the table below.

Hazard ClassificationValueDescription
Storage Class11Combustible Solids[1]
Water Hazard Class (WGK)3Highly hazardous to water[1]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This includes pure, unused this compound, contaminated labware (e.g., pipette tips, tubes), and solutions containing this compound.

Step 1: Waste Segregation

  • Isolate all this compound waste from other laboratory waste streams. This includes:

    • Solid Waste: Unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated consumables like weigh boats and tubes.

    • Liquid Waste: Solutions containing this compound, including stock solutions, experimental solutions, and solvent rinses of containers.

    • Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound.

Step 2: Waste Collection and Containerization

  • Solid this compound Waste:

    • Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with this compound and any solvents it may have been in contact with.

    • Ensure the container is kept closed when not in use.

  • Liquid this compound Waste:

    • Collect in a dedicated, leak-proof, and sealable hazardous waste container.

    • The container should be chemically resistant to the solvents used.

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion of vapors.

    • Keep the container closed to prevent the release of vapors.

  • Contaminated Sharps:

    • Place in a designated, puncture-resistant sharps container that is clearly labeled as containing this compound-contaminated sharps.

Step 3: Labeling

  • Properly label all this compound waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" or "Histone Acetyltransferase p300 Inhibitor, this compound"

    • The major components and their approximate percentages if it is a mixed waste.

    • The associated hazards (e.g., "Combustible," "Toxic").

    • The date the waste was first added to the container.

    • The name and contact information of the responsible researcher or laboratory.

Step 4: Storage

  • Store this compound waste in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from sources of ignition and incompatible materials.

  • Follow all institutional and local regulations for the storage of hazardous waste.

Step 5: Disposal

  • Arrange for the disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not attempt to treat or neutralize this compound waste unless you have a specifically approved and validated protocol for doing so.

  • Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound and a complete inventory of the waste.

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

C646_Disposal_Workflow start Generation of this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid this compound Waste (powder, contaminated PPE, consumables) waste_type->solid_waste Solid liquid_waste Liquid this compound Waste (solutions, rinsates) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Puncture-Resistant Sharps Container sharps_waste->collect_sharps storage Store in Designated Hazardous Waste Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange for Disposal via EHS or Licensed Contractor storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the proper segregation and disposal of this compound waste.

Emergency Procedures

In the event of a spill of this compound powder or a solution containing this compound:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Consult the SDS: Refer to the Safety Data Sheet for this compound for specific spill cleanup procedures.

  • Wear Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves. For large spills of powder, respiratory protection may be necessary.

  • Contain the Spill:

    • For solid spills: Carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.

    • For liquid spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., as recommended in the SDS), and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and your institution's EHS office.

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling C646

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of C646, a selective histone acetyltransferase p300/CBP inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Situation Required Personal Protective Equipment
Handling solid this compound (weighing, aliquoting) - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or goggles - Laboratory coat - Respiratory protection (e.g., N95 respirator) if handling large quantities or if dust generation is likely.
Preparing solutions of this compound - Chemical-resistant gloves (e.g., nitrile) - Safety goggles - Laboratory coat - Work in a well-ventilated area, preferably a chemical fume hood.
Administering this compound to cell cultures or animals - Chemical-resistant gloves (e.g., nitrile) - Safety glasses - Laboratory coat
Cleaning spills of this compound - Chemical-resistant gloves (e.g., nitrile) - Safety goggles - Laboratory coat - Respiratory protection may be required depending on the size of the spill.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid creating dust when working with the solid form of this compound. Use only in a well-ventilated area, and preferably within a chemical fume hood. Wash hands thoroughly after handling.[1]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents. Recommended storage temperature is -20°C.[2]

Disposal:

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.

Experimental Protocols

In Vitro p300 Inhibition Assay:

This radioactive assay determines the inhibitory concentration (IC50) of this compound against p300 histone acetyltransferase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM HEPES (pH 7.9), 5 mM DTT, 80 μM EDTA, 40 μg/ml BSA, 100 μM H4-15 peptide, and 5 nM p300.[3][4]

  • Inhibitor Addition: Add this compound over a range of concentrations, ensuring the DMSO concentration remains below 5%.[3][4]

  • Incubation: Incubate the reaction at 30°C for 10 minutes.[4]

  • Initiation: Start the reaction by adding a 1:1 mixture of 12C-acetyl-CoA and 14C-acetyl-CoA to a final concentration of 20 μM.[4]

  • Quenching: After 10 minutes at 30°C, stop the reaction by adding 14% SDS (w/v).[4]

  • Analysis: Run the samples on a gel, wash, dry, and expose to a PhosphorImager plate to quantify the production of acetylated H4-15 and determine the IC50 values.[4]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action:

This compound is a competitive inhibitor of the histone acetyltransferase p300.[5][6] It competes with acetyl-CoA for the Lys-CoA binding pocket of p300, leading to a reduction in histone acetylation. This inhibition of p300/CBP activity can induce cell cycle arrest, apoptosis, and autophagy.[3][4] this compound has been shown to interfere with the NF-κB and androgen receptor (AR) pathways.[3][4][7]

C646_Signaling_Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP inhibits Histone_Acetylation Histone Acetylation p300_CBP->Histone_Acetylation promotes NFkB_AR NF-κB / AR Pathways p300_CBP->NFkB_AR coactivates Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP competes with this compound Gene_Transcription Gene Transcription Histone_Acetylation->Gene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Autophagy Autophagy Gene_Transcription->Autophagy NFkB_AR->Gene_Transcription

Caption: this compound inhibits p300/CBP, affecting gene transcription.

Safe Handling Workflow for this compound:

The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.

C646_Handling_Workflow Start Start: Acquire this compound Assess_Hazards Assess Hazards (Review SDS) Start->Assess_Hazards Don_PPE Don Appropriate PPE Assess_Hazards->Don_PPE Weigh_Solid Weigh Solid this compound (in fume hood if necessary) Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution (in fume hood) Weigh_Solid->Prepare_Solution Experiment Conduct Experiment Prepare_Solution->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Caption: Procedural workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.